molecular formula C34H52N2O2 B15619871 Anipamil CAS No. 85247-63-8

Anipamil

Cat. No.: B15619871
CAS No.: 85247-63-8
M. Wt: 520.8 g/mol
InChI Key: PHFDAOXXIZOUIX-UHFFFAOYSA-N
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Description

structure given in first source

Properties

IUPAC Name

2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N2O2/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFDAOXXIZOUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868699
Record name 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile
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Molecular Weight

520.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

83200-10-6, 85247-61-6, 85247-63-8
Record name Anipamil
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Record name Anipamil [INN]
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Record name Anipamil, (+)-
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Record name 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile
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Record name Anipamil
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Record name ANIPAMIL, (+)-
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Record name ANIPAMIL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANIPAMIL, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Anipamil in Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil (B1666041) is a phenylalkylamine derivative and a long-acting calcium channel blocker, analogous to verapamil (B1683045).[1] It is recognized for its therapeutic potential in cardiovascular diseases, including angina pectoris and arrhythmias.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action in cardiomyocytes, with a focus on its interaction with ion channels, effects on intracellular calcium homeostasis, and potential downstream signaling consequences. The information is presented to aid researchers and professionals in drug development in understanding the nuanced pharmacological profile of this compound.

Core Mechanism of Action: L-type Calcium Channel Blockade

The principal mechanism of action of this compound in cardiomyocytes is the blockade of L-type (long-lasting) voltage-gated calcium channels (CaV1.2). These channels are critical for the influx of calcium (Ca2+) during phase 2 of the cardiac action potential, which triggers calcium-induced calcium release (CICR) from the sarcoplasmic reticulum, leading to myocyte contraction.

By binding to the L-type calcium channel, this compound reduces the influx of Ca2+, leading to a negative inotropic effect, characterized by a decrease in the force of myocardial contraction.[4] This effect is dose-dependent, with this compound lowering left ventricular pressure in a concentration range of 10⁻⁸ to 10⁻⁴ mol/L.[4]

Binding Characteristics

This compound interacts with the phenylalkylamine binding site on the L-type calcium channel. Studies have shown that this compound competitively displaces other phenylalkylamines from their binding sites in cardiac membranes. The binding affinity of this compound has been quantified, as detailed in the table below.

ParameterValueSpeciesReference
Ki (inhibition constant) 471 ± 52 nMRat[2]
Effect on (-)-[3H]-D888 KD Increased from 1.22 ± 0.2 to 2.91 ± 0.46 nM (with 0.1 µM this compound)Rat[2]

Modulation of Intracellular Calcium Homeostasis

Beyond its primary effect on L-type calcium channels, this compound exhibits a distinct profile in its modulation of intracellular calcium handling mechanisms, setting it apart from other calcium channel blockers like verapamil and nifedipine (B1678770).

Inhibition of Sarcolemmal and Mitochondrial Calcium Transport

This compound has been shown to inhibit both passive and ATP-driven Ca2+ uptake in purified rabbit ventricular sarcolemmal vesicles.[5] Notably, its potency in inhibiting ATP-driven calcium uptake is greater than that of verapamil and nifedipine.[5] This suggests an interaction with the sarcolemmal Ca2+-ATPase (PMCA).

Furthermore, and in contrast to verapamil and nifedipine, this compound induces a dose-dependent inhibition of mitochondrial calcium transport.[5] This effect is long-lasting and persists even after the drug has been washed out, indicating a strong interaction with the mitochondrial calcium uniporter (MCU) or other components of the mitochondrial calcium handling machinery.[5]

Calcium Transport SystemEffect of this compoundComparison with Verapamil and NifedipineReference
Sarcolemmal Passive Ca2+ Binding InhibitionIC50 values are virtually identical for all three drugs.[5]
Sarcolemmal ATP-Driven Ca2+ Uptake InhibitionThis compound > Verapamil > Nifedipine in potency.[5]
Mitochondrial Ca2+ Transport Dose-dependent inhibitionVerapamil and nifedipine have no effect.[5]

Electrophysiological Effects and Antiarrhythmic Action

The blockade of L-type calcium channels by this compound has direct consequences on the electrophysiological properties of cardiomyocytes. By reducing the inward calcium current during the plateau phase of the action potential, this compound can shorten the action potential duration. This, combined with its effects on heart rate, contributes to its antiarrhythmic properties.[3] this compound has been shown to be effective in reducing ischemia-induced arrhythmias.[3]

Potential Downstream Signaling Pathways

While direct evidence linking this compound to the modulation of specific downstream signaling cascades is limited, its profound impact on intracellular calcium levels suggests potential interactions with calcium-sensitive signaling pathways that are pivotal in cardiomyocyte physiology and pathophysiology.

Calcineurin-NFAT Pathway

The calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway is a key regulator of cardiac hypertrophy.[1][6][7] Calcineurin is a calcium-calmodulin-activated phosphatase that dephosphorylates NFAT, leading to its nuclear translocation and the activation of hypertrophic gene expression.[1][7] Given that verapamil, a close analog of this compound, has been shown to attenuate hypoxia-induced cardiac hypertrophy, it is plausible that this compound, by reducing intracellular calcium, could inhibit the calcineurin-NFAT pathway.[4] However, this remains a speculative mechanism that requires direct experimental validation.

CaMKII Signaling

Calcium/calmodulin-dependent protein kinase II (CaMKII) is another crucial mediator of cardiac signaling, involved in excitation-contraction coupling, transcriptional regulation, and apoptosis.[8][9] Pathological increases in intracellular calcium can lead to hyperactivation of CaMKII, contributing to cardiac dysfunction. By limiting calcium entry, this compound may temper the activity of CaMKII, although this has not been directly demonstrated experimentally.

Methodologies

Langendorff Perfused Heart

This ex vivo technique is used to assess the effects of drugs on the whole heart in a controlled environment.

Protocol Outline:

  • The heart is excised and mounted on a Langendorff apparatus.

  • A cannula is inserted into the aorta for retrograde perfusion with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).

  • The perfusate is delivered at a constant pressure or flow, maintaining the heart's viability.

  • This compound is introduced into the perfusate at desired concentrations.

  • Cardiodynamic parameters such as left ventricular developed pressure, heart rate, and coronary flow are continuously monitored.

In a study investigating the protective effects of this compound, rabbits were pre-treated with subcutaneous injections of 2 mg/kg this compound twice daily for 5 days before the hearts were isolated and perfused.

Patch-Clamp Electrophysiology

This technique allows for the measurement of ion channel currents in individual cardiomyocytes.

Protocol Outline for Whole-Cell Configuration:

  • Cardiomyocytes are isolated from cardiac tissue through enzymatic digestion.

  • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and pressed against the cell membrane to form a high-resistance seal.

  • The membrane patch is then ruptured to allow electrical access to the cell's interior.

  • The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit L-type calcium currents.

  • This compound is applied to the external solution, and the resulting changes in the calcium current are recorded and analyzed.

Isolation of Sarcolemmal and Mitochondrial Vesicles for Calcium Uptake Assays

Sarcolemmal Vesicle Preparation (General Protocol):

  • Ventricular tissue is homogenized in a buffer solution.

  • The homogenate is subjected to differential centrifugation to pellet nuclei and mitochondria.

  • The supernatant is further centrifuged at a high speed to pellet the microsomal fraction containing sarcolemmal vesicles.

  • The vesicles are purified using a sucrose (B13894) density gradient.

Mitochondrial Isolation (General Protocol):

  • Cardiac tissue is minced and homogenized in an isolation buffer.

  • The homogenate is centrifuged at a low speed to remove cell debris.

  • The supernatant is then centrifuged at a higher speed to pellet the mitochondria.

  • The mitochondrial pellet is washed and resuspended in an appropriate buffer.

Calcium Uptake Assay:

  • Vesicles or mitochondria are incubated in a buffer containing radioactive ⁴⁵Ca²⁺ and other necessary components (e.g., ATP for active transport).

  • The uptake reaction is initiated and allowed to proceed for a specific time.

  • The reaction is stopped, and the vesicles/mitochondria are rapidly filtered and washed to remove external ⁴⁵Ca²⁺.

  • The amount of ⁴⁵Ca²⁺ taken up is quantified by scintillation counting.

Visualizations

Anipamil_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Blocks Ca2_influx Ca²⁺ Influx L_type_Ca_Channel->Ca2_influx Inhibits CICR Ca²⁺-Induced Ca²⁺ Release Ca2_influx->CICR Triggers SR_Ca_release Ca²⁺ Release CICR->SR_Ca_release Contraction Myocyte Contraction SR_Ca_release->Contraction

Caption: this compound's primary mechanism of action in cardiomyocytes.

Anipamil_Intracellular_Ca_Modulation cluster_sarcolemma Sarcolemma cluster_mitochondrion Mitochondrion This compound This compound PMCA Ca²⁺-ATPase (PMCA) This compound->PMCA Inhibits ATP-driven Ca²⁺ uptake Passive_Binding Passive Ca²⁺ Binding This compound->Passive_Binding Inhibits MCU Mitochondrial Ca²⁺ Uniporter (MCU) This compound->MCU Inhibits Ca²⁺ transport

Caption: this compound's modulation of intracellular calcium transport.

Anipamil_Potential_Downstream_Effects This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Blocks Intracellular_Ca ↓ Intracellular [Ca²⁺] L_type_Ca_Channel->Intracellular_Ca Calcineurin Calcineurin Intracellular_Ca->Calcineurin Inhibits (Potential) CaMKII CaMKII Intracellular_Ca->CaMKII Reduces Activation (Potential) NFAT_dephosphorylation NFAT Dephosphorylation Calcineurin->NFAT_dephosphorylation NFAT_translocation NFAT Nuclear Translocation NFAT_dephosphorylation->NFAT_translocation Hypertrophic_genes Hypertrophic Gene Expression NFAT_translocation->Hypertrophic_genes CaMKII_targets Phosphorylation of CaMKII Targets CaMKII->CaMKII_targets

Caption: Potential downstream signaling effects of this compound.

Conclusion

This compound is a potent phenylalkylamine calcium channel blocker with a multifaceted mechanism of action in cardiomyocytes. Its primary therapeutic effects stem from the blockade of L-type calcium channels, leading to reduced calcium influx and a negative inotropic effect. Uniquely, this compound also inhibits sarcolemmal ATP-driven calcium uptake and mitochondrial calcium transport, distinguishing it from other calcium channel blockers. While its direct effects on downstream signaling pathways like calcineurin-NFAT and CaMKII have yet to be fully elucidated, its significant impact on intracellular calcium homeostasis suggests a potential for broad-spectrum modulation of cardiac signaling. Further research is warranted to fully uncover the intricate molecular interactions of this compound within the cardiomyocyte, which will be crucial for optimizing its clinical application and for the development of novel cardiovascular therapeutics.

References

Anipamil: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Anipamil (B1666041) , a phenylalkylamine derivative and a long-acting analogue of verapamil, functions as a potent calcium channel blocker. This technical guide provides a comprehensive overview of its core pharmacology, mechanism of action, pharmacokinetics, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Core Pharmacology and Mechanism of Action

This compound is classified as a phenylalkylamine calcium channel blocker, exhibiting its primary pharmacological effect through the inhibition of L-type voltage-gated calcium channels.[1][2] This blockade reduces the influx of calcium ions into cardiac muscle and vascular smooth muscle cells, leading to a cascade of downstream effects.[1]

Mechanism of Action:

This compound binds to the α1 subunit of the L-type calcium channel, the pore-forming unit of the channel complex.[3] The binding site for phenylalkylamines is located on the intracellular side of the channel. By binding to this site, this compound stabilizes the channel in a state that is less likely to open in response to membrane depolarization. This results in a reduction in the transmembrane calcium current during the plateau phase of the cardiac action potential and in response to stimuli in vascular smooth muscle.

The reduced intracellular calcium concentration in cardiac myocytes leads to a decrease in myocardial contractility (negative inotropy) and a slowing of the heart rate (negative chronotropy) by suppressing the sinoatrial (SA) and atrioventricular (AV) nodes.[4][5] In vascular smooth muscle, the diminished calcium influx results in relaxation, leading to vasodilation and a subsequent reduction in blood pressure.[6] this compound's profile of action is consistent with its proposed calcium antagonist actions and is similar to that of its analogue, verapamil.[6]

Quantitative Pharmacological Data

This section summarizes the key quantitative data for this compound, providing a basis for comparison and further research.

Table 1: Binding Affinities and Dissociation Constants
LigandPreparationKd (nM)Bmax (fmol/mg protein)Ki (nM)Reference(s)
(-)-[3H]-DesmethoxyverapamilRat Cardiac Membranes1.22 ± 0.2163 ± 17-[7]
(-)-[3H]-Desmethoxyverapamil (+ 0.1 µM this compound)Rat Cardiac Membranes2.91 ± 0.46117 ± 20-[7]
This compoundRat Cardiac Membranes--471 ± 52[7]
(-)-Desmethoxyverapamil (D888)Rat Cardiac Membranes--1.7 ± 0.4[7]
(-)-D600Rat Cardiac Membranes--12 ± 0.5[7]
VerapamilRat Cardiac Membranes--55 ± 11[7]
(+)-D600Rat Cardiac Membranes--108 ± 12.2[7]
Table 2: In Vitro Efficacy (IC50 Values)
ParameterPreparationThis compoundVerapamilNifedipineReference(s)
Inhibition of Passive 45Ca2+ UptakeRabbit Ventricular Sarcolemmal VesiclesVirtually IdenticalVirtually IdenticalVirtually Identical[8]
Inhibition of ATP-driven 45Ca2+ UptakeRabbit Ventricular Sarcolemmal Vesicles> Verapamil> Nifedipine-[8]

Note: Specific IC50 values were not provided in the source material, only the order of potency.

Table 3: Hemodynamic Effects in Anesthetized Rats (Intravenous Administration)[6]
Dose (mg/kg)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)
1
2.5↓↓↓↓
5↓↓↓↓↓↓

Arrow denotes a decrease; the number of arrows indicates the relative magnitude of the effect.

Table 4: Clinical Efficacy in Stable Angina Pectoris (3-Week Treatment Period)[9][10]
TreatmentReduction in Angina AttacksIncrease in Exercise Load at Onset of Angina
This compound 80 mg/daySignificant (p < 0.05)Significant (p < 0.01)
This compound 160 mg/daySignificant (p < 0.001)Significant (p < 0.05)
Placebo--

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cardiomyocytes

The primary signaling event initiated by this compound is the blockade of L-type calcium channels, which has profound effects on cardiomyocyte function.

Anipamil_Signaling cluster_membrane Sarcolemma cluster_cytosol Cytosol This compound This compound LTCC L-Type Calcium Channel (α1 subunit) This compound->LTCC blocks Ca_int ↓ Intracellular Ca²⁺ LTCC->Ca_int influx inhibited Ca_ext Ca²⁺ (extracellular) Calmodulin Calmodulin Ca_int->Calmodulin reduced activation Contraction Myofilament Contraction Ca_int->Contraction ↓ force CaMKII CaMKII Calmodulin->CaMKII reduced activation Gene_Expression Gene Expression (e.g., via NFAT) CaMKII->Gene_Expression altered signaling

This compound's blockade of L-type calcium channels reduces intracellular calcium, leading to decreased contractility and altered gene expression.

Experimental Workflow: Langendorff Isolated Heart Perfusion

The Langendorff apparatus is a classic ex vivo method to study the effects of drugs on the heart in a controlled environment, free from systemic influences.

Langendorff_Workflow A Heart Excision & Aortic Cannulation B Retrograde Perfusion with Krebs-Henseleit Buffer A->B C Stabilization Period (Baseline Recordings) B->C D Drug Administration (this compound Infusion) C->D E Data Acquisition (LVDP, HR, Coronary Flow) D->E F Washout Period E->F G Post-Washout Recordings F->G

Workflow for assessing the cardiac effects of this compound using the Langendorff isolated heart preparation.

Experimental Workflow: Microsphere-Based Regional Blood Flow Measurement

This technique is used to quantify blood flow to different organs or regions of an organ.

Microsphere_Workflow A Catheter Placement (e.g., Left Ventricle, Femoral Artery) B Baseline Hemodynamic Measurements A->B C This compound Administration B->C D Microsphere Injection (e.g., Fluorescent or Radiolabeled) C->D E Reference Blood Sample Withdrawal D->E F Tissue Harvesting and Processing D->F G Quantification of Microspheres (Fluorescence or Radioactivity) E->G F->G H Blood Flow Calculation G->H

References

Anipamil: A Comprehensive Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Anipamil (B1666041) is a long-acting calcium channel blocker belonging to the phenylalkylamine class, structurally analogous to verapamil (B1683045). It is recognized for its cardiovascular therapeutic applications, including the management of hypertension, angina pectoris, and certain cardiac arrhythmias. This technical guide provides a detailed overview of the pharmacology and toxicology of this compound, designed for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this compound.

Pharmacology

Mechanism of Action

This compound's primary pharmacological action is the inhibition of L-type voltage-gated calcium channels (Cav1.2), which are crucial for calcium ion influx into cardiac and vascular smooth muscle cells. By blocking these channels, this compound reduces the intracellular calcium concentration, leading to a cascade of downstream effects. In cardiac myocytes, this results in a negative inotropic effect (reduced contractility) and a negative chronotropic effect (decreased heart rate). In vascular smooth muscle cells, the reduced calcium influx leads to vasodilation and a subsequent decrease in peripheral resistance and blood pressure.[1][2][3] this compound exhibits a "use-dependent" or "frequency-dependent" block, meaning its inhibitory effect is more pronounced at higher heart rates.

The binding of phenylalkylamines like this compound to the L-type calcium channel is thought to occur at a site distinct from other classes of calcium channel blockers, such as dihydropyridines and benzothiazepines, though allosteric interactions between these binding sites exist.

This compound's Mechanism of Action on L-type Calcium Channels.
Pharmacodynamics

This compound exerts a range of pharmacodynamic effects on the cardiovascular system:

  • Negative Inotropic Effect: this compound reduces myocardial contractility by inhibiting calcium influx into cardiac muscle cells. In isolated rabbit hearts, this compound and other calcium channel blockers were shown to lower left ventricular pressure in a concentration-dependent manner (10-8 to 10-4 mol/l).[4] The negative inotropic effect of this compound is long-lasting and only partially reversed by increasing extracellular calcium concentrations.[4]

  • Antihypertensive Effect: By inducing vasodilation of peripheral arterioles, this compound reduces total peripheral resistance, leading to a decrease in blood pressure. In anesthetized rats, intravenous administration of this compound (1, 2.5, and 5 mg/kg) produced a dose-dependent fall in blood pressure and heart rate.[5]

  • Antiarrhythmic Effect: this compound can suppress certain types of cardiac arrhythmias. In conscious rats, this compound (1 and 5 mg/kg) reduced ischemia-induced arrhythmias.[5] In a study on anesthetized pigs, this compound was compared to verapamil for its antiarrhythmic effects against ischemia-induced arrhythmias.[6]

  • Antianginal Effect: this compound is effective in the treatment of stable angina pectoris. In a randomized, double-blind, placebo-controlled study, this compound (80 mg and 160 mg daily) significantly reduced the number of angina attacks and the consumption of glycerol (B35011) nitrate (B79036) compared to placebo.[7]

  • Effects on Vascular Smooth Muscle Cells: this compound has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of atherosclerosis and restenosis. This effect is thought to be mediated, at least in part, by the inhibition of signaling pathways involved in cell growth.

Pharmacokinetics

Detailed pharmacokinetic data for this compound is limited in publicly available literature. However, as a verapamil analog, it is expected to undergo extensive first-pass metabolism in the liver.[8][9][10] The long-acting nature of this compound suggests a slower elimination rate compared to verapamil.[11]

ParameterSpeciesValueRoute of AdministrationReference(s)
Ki (for (-)-[3H]-D888 displacement) Rat Cardiac Membranes471 ± 52 nMIn vitro[12]
Half-life (t1/2) -Data not available--
Bioavailability -Data not available--
Clearance -Data not available--
Volume of Distribution -Data not available--

Note: The table will be updated as more specific pharmacokinetic data for this compound becomes available.

Toxicology

The toxicological profile of this compound is not extensively documented in publicly accessible resources. As a calcium channel blocker of the phenylalkylamine class, its toxic effects are expected to be an extension of its pharmacological actions, primarily affecting the cardiovascular system.

Acute Toxicity
ParameterSpeciesValueRoute of AdministrationReference(s)
LD50 -Data not available--

Note: This table will be populated as specific acute toxicity data for this compound is found.

Subchronic and Chronic Toxicity

Information on subchronic and chronic toxicity studies for this compound is not available in the reviewed literature.

Genotoxicity and Carcinogenicity

There is no specific information available regarding the genotoxicity or carcinogenicity of this compound. Studies on the parent compound, verapamil, have shown mixed results in genotoxicity assays and no evidence of carcinogenicity in two-year rat studies.[3]

Reproductive and Developmental Toxicity

No studies on the reproductive and developmental toxicity of this compound were identified in the conducted search.

Adverse Effects

In a clinical trial for stable angina pectoris, this compound was reported to have few adverse effects.[13] As a calcium channel blocker, potential adverse effects could include constipation, dizziness, headache, and edema.

Experimental Protocols

Langendorff Isolated Heart Perfusion

This ex vivo technique is used to assess the direct effects of a substance on cardiac function, independent of systemic physiological influences.[14][15][16]

Objective: To evaluate the inotropic, chronotropic, and coronary vascular effects of this compound on an isolated mammalian heart.

Materials:

  • Langendorff apparatus (including perfusion reservoir, pump, oxygenator, heat exchanger, and pressure transducers)

  • Krebs-Henseleit buffer (or similar physiological salt solution)

  • This compound stock solution

  • Experimental animal (e.g., rat, rabbit, guinea pig)

  • Surgical instruments for heart excision

  • Data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold cardioplegic solution.

  • Cannulation: Isolate the aorta and cannulate it onto the Langendorff apparatus.

  • Perfusion: Initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) and warmed (37°C) Krebs-Henseleit buffer at a constant pressure or flow.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline parameters are recorded.

  • Drug Administration: Introduce this compound into the perfusate at various concentrations.

  • Data Recording: Continuously record left ventricular developed pressure (LVDP), heart rate (HR), coronary flow (CF), and other relevant parameters.

  • Washout: Perfuse the heart with drug-free buffer to assess the reversibility of the drug's effects.

start Start prep Animal Preparation (Anesthesia, Heparinization) start->prep excision Heart Excision & Cardioplegia prep->excision cannulation Aortic Cannulation on Langendorff Apparatus excision->cannulation perfusion Initiate Retrograde Perfusion cannulation->perfusion stabilization Stabilization Period (Baseline Recording) perfusion->stabilization drug_admin Administer this compound (Dose-Response) stabilization->drug_admin data_rec Continuous Data Recording (LVDP, HR, CF) drug_admin->data_rec washout Washout with Drug-Free Buffer data_rec->washout end End washout->end

Experimental Workflow for Langendorff Isolated Heart Perfusion.
Vascular Smooth Muscle Cell Proliferation Assay

This in vitro assay is used to determine the effect of a compound on the proliferation of vascular smooth muscle cells.[2][13][17]

Objective: To assess the anti-proliferative effect of this compound on vascular smooth muscle cells (VSMCs).

Materials:

  • Vascular smooth muscle cells (primary culture or cell line)

  • Cell culture medium and supplements (e.g., FBS)

  • This compound stock solution

  • Proliferation-inducing agent (e.g., PDGF)

  • Proliferation detection reagent (e.g., BrdU, EdU, or [3H]-thymidine)

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader or scintillation counter

Procedure:

  • Cell Seeding: Seed VSMCs into multi-well plates at a predetermined density and allow them to adhere.

  • Serum Starvation: Synchronize the cells in the G0/G1 phase of the cell cycle by incubating them in a low-serum medium.

  • Treatment: Treat the cells with various concentrations of this compound in the presence or absence of a proliferation-inducing agent (e.g., PDGF).

  • Labeling: Add a proliferation marker (e.g., EdU) to the culture medium for a specific duration to label newly synthesized DNA.

  • Detection: Fix and permeabilize the cells, then detect the incorporated label using a corresponding detection method (e.g., click chemistry for EdU).

  • Quantification: Quantify the level of proliferation by measuring the signal from the detection reagent using a plate reader or by counting labeled cells.

Conclusion

This compound is a long-acting phenylalkylamine calcium channel blocker with significant cardiovascular effects, including negative inotropy, vasodilation, and antiarrhythmic and antianginal properties. Its mechanism of action involves the inhibition of L-type calcium channels, leading to a reduction in intracellular calcium levels in cardiac and vascular smooth muscle cells. Furthermore, this compound has demonstrated anti-proliferative effects on vascular smooth muscle cells, suggesting a potential role in mitigating atherosclerosis. While its pharmacological profile is well-characterized, a comprehensive understanding of its pharmacokinetics and a detailed toxicological profile are still emerging. Further research is warranted to fully elucidate these aspects and to explore the full therapeutic potential of this compound.

References

Anipamil's Interaction with L-type Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: Phenylalkylamine Interaction with L-type Calcium Channels

Phenylalkylamines, including anipamil (B1666041), interact with the α1 subunit of the L-type calcium channel, which forms the ion-conducting pore.[2] Their binding site is located on the intracellular side of the channel and is accessed when the channel is in the open or inactivated state.[2] This state-dependent binding is a hallmark of phenylalkylamines and contributes to their use-dependent effects, where the degree of channel block increases with the frequency of channel opening.[2] By binding to the channel, phenylalkylamines stabilize the inactivated state, thereby reducing the number of channels available to conduct calcium ions upon depolarization.[2]

Quantitative Data Presentation

The available quantitative data for this compound primarily comes from radioligand binding assays. These studies have elucidated its binding affinity and its competitive nature at the phenylalkylamine binding site on the L-type calcium channel.

Table 1: this compound Binding Affinity
ParameterValueRadioligandTissue Source
Kᵢ (inhibition constant)471 ± 52 nM(-)-[³H]-Desmethoxyverapamil (D888)Rat cardiac membranes

This table summarizes the binding affinity of this compound for the L-type calcium channel as determined by competitive radioligand binding assays.

Table 2: Effect of this compound on (-)-[³H]-D888 Binding Parameters
ConditionKₑ (dissociation constant)Bₘₐₓ (maximum binding capacity)
Control1.22 ± 0.2 nM163 ± 17 fmol/mg protein
+ 0.1 µM this compound2.91 ± 0.46 nM117 ± 20 fmol/mg protein

This table illustrates the effect of this compound on the binding of the radioligand (-)-[³H]-D888 to L-type calcium channels in rat cardiac membranes. The increase in Kₑ in the presence of this compound is indicative of competitive binding.

Signaling Pathways and Experimental Workflows

L-type Calcium Channel Signaling Pathway

The following diagram illustrates the central role of the L-type calcium channel in excitation-contraction coupling and the inhibitory effect of this compound.

L_type_calcium_channel_pathway Depolarization Membrane Depolarization LTCC_Resting L-type Ca²⁺ Channel (Resting) Depolarization->LTCC_Resting Activates LTCC_Open L-type Ca²⁺ Channel (Open) LTCC_Resting->LTCC_Open LTCC_Inactive L-type Ca²⁺ Channel (Inactive) LTCC_Open->LTCC_Inactive Inactivates Ca_Influx Ca²⁺ Influx LTCC_Open->Ca_Influx LTCC_Inactive->LTCC_Resting Recovers CICR Calcium-Induced Calcium Release (CICR) Ca_Influx->CICR Contraction Muscle Contraction CICR->Contraction This compound This compound This compound->LTCC_Open Binds to open state This compound->LTCC_Inactive Stabilizes inactive state radioligand_binding_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cardiac tissue) Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]-D888) Radioligand_Prep->Incubation Anipamil_Prep This compound Solution (Varying Concentrations) Anipamil_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to measure radioactivity Filtration->Scintillation Competition_Curve Generate Competition Curve (% Bound vs. [this compound]) Scintillation->Competition_Curve IC50_Ki Calculate IC₅₀ and Kᵢ Competition_Curve->IC50_Ki anipamil_classification Negative_Inotropy Observation: Negative Inotropic Effect Hypothesis Hypothesis: Interference with Ca²⁺ signaling Negative_Inotropy->Hypothesis Binding_Assay Experiment: Competitive Radioligand Binding Assay Hypothesis->Binding_Assay Binding_Result Result: Displacement of Phenylalkylamine Radioligand Binding_Assay->Binding_Result Conclusion Conclusion: This compound is a Phenylalkylamine L-type Calcium Channel Blocker Binding_Result->Conclusion

References

An In-Depth Technical Guide to the Discovery and Synthesis of Anipamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anipamil is a potent, long-acting phenylalkylamine calcium channel blocker developed as an analog of verapamil (B1683045). This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes a plausible synthetic pathway, detailed experimental protocols for key biological assays, and a summary of its quantitative pharmacological properties. Furthermore, this guide presents visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding for research and drug development applications.

Discovery and Development

This compound was developed as a novel phenylalkylamine derivative of verapamil, a well-established calcium channel blocker. The impetus for its development was the pursuit of a calcium channel antagonist with a more sustained duration of action and potentially a different pharmacological profile compared to its parent compound. Early studies in the late 1980s and early 1990s identified this compound as a long-acting analog of verapamil with distinct effects on cardiovascular tissues.[1]

Research demonstrated that this compound, like other phenylalkylamines, exerts its effects by blocking L-type voltage-gated calcium channels.[2] However, its pharmacological profile is unique in that its calcium channel blocking activity appears to be more confined to the myocardial muscle, with less impact on spontaneous heart rate and coronary spasm compared to verapamil and gallopamil.[3] This distinct profile suggested its potential for specific cardiovascular therapeutic applications.

Chemical Synthesis of this compound

Plausible Synthetic Pathway:

The synthesis can be envisioned in two main stages:

  • Synthesis of the key intermediate, α-(3-chloropropyl)-3-methoxyphenylacetonitrile.

  • Alkylation of a secondary amine with the chloro-intermediate to yield this compound.

Step 1: Synthesis of α-(3-chloropropyl)-3-methoxyphenylacetonitrile

This step involves the alkylation of 3-methoxyphenylacetonitrile with 1-bromo-3-chloropropane (B140262).

  • Reaction: 3-methoxyphenylacetonitrile is treated with a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), in an inert solvent like anhydrous toluene (B28343) or tetrahydrofuran (B95107) (THF) to generate a carbanion. This is followed by the addition of 1-bromo-3-chloropropane.

  • Mechanism: The nucleophilic carbanion attacks the electrophilic carbon of the 1-bromo-3-chloropropane in an SN2 reaction, displacing the bromide ion and forming the desired α-(3-chloropropyl)-3-methoxyphenylacetonitrile.

  • Work-up: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

This final step involves the N-alkylation of N-methyl-2-(3-methoxyphenyl)ethanamine with the previously synthesized chloro-intermediate, followed by the introduction of the long alkyl chain.

  • Reaction: N-methyl-2-(3-methoxyphenyl)ethanamine is reacted with α-(3-chloropropyl)-3-methoxyphenylacetonitrile in the presence of a base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic base like diisopropylethylamine (DIPEA), in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). This is followed by a second alkylation step where the resulting secondary amine is reacted with a long-chain alkyl halide (e.g., 1-bromododecane) in the presence of a strong base to introduce the dodecyl group.

  • Mechanism: The secondary amine acts as a nucleophile, attacking the electrophilic carbon of the chloro-intermediate and displacing the chloride ion to form a tertiary amine. In the second step, a strong base deprotonates the carbon alpha to the nitrile and the phenyl ring, and the resulting carbanion is alkylated by the long-chain alkyl halide.

  • Work-up: The reaction mixture is filtered to remove inorganic salts, and the solvent is evaporated. The residue is taken up in an organic solvent and washed with water and brine. After drying and solvent removal, the crude this compound is purified by column chromatography.

Pharmacology and Mechanism of Action

This compound is a selective L-type calcium channel blocker. Its primary mechanism of action involves the inhibition of calcium ion influx through the slow channels of the cell membrane in cardiac and smooth muscle cells. This reduction in intracellular calcium concentration leads to a decrease in myocardial contractility (negative inotropic effect) and vasodilation.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound.

Anipamil_Mechanism cluster_membrane Cell Membrane Ca_channel L-type Calcium Channel Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int This compound This compound This compound->Ca_channel Blocks Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_channel Influx Calmodulin Calmodulin Ca_int->Calmodulin MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active Activation Myosin Myosin Light Chain MLCK_active->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Light Chain Myosin->Myosin_P Contraction Muscle Contraction Myosin_P->Contraction Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis and Outcome Animal_Model Select Animal Model (e.g., Hypertensive Rat) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements (BP, HR, etc.) Acclimatization->Baseline Grouping Randomize into Groups (Control, this compound Doses) Baseline->Grouping Dosing Administer this compound or Placebo (e.g., daily p.o.) Grouping->Dosing Monitoring Monitor Physiological Parameters Dosing->Monitoring Endpoint Endpoint Measurements (e.g., Hemodynamics, Histology) Monitoring->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

References

Anipamil Enantiomers and Their Specific Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anipamil (B1666041), a phenylalkylamine derivative, is a potent, long-acting calcium channel blocker with significant therapeutic implications in cardiovascular disease. As a chiral molecule, it exists as two enantiomers, (S)-Anipamil and (R)-Anipamil. While direct comparative studies on the specific activities of this compound enantiomers are not extensively available in the public domain, the well-documented stereoselectivity of its structural analog, verapamil (B1683045), provides a strong basis for inferring their differential pharmacology. This guide synthesizes the available data on racemic this compound and extrapolates the likely specific activities of its enantiomers based on the established pharmacology of verapamil. It provides a comprehensive overview of its mechanism of action, quantitative data on its effects, and detailed experimental protocols, aiming to be a valuable resource for researchers in cardiovascular drug development.

Introduction to this compound

This compound is a calcium channel antagonist that exhibits a pharmacological profile similar to verapamil but with a longer duration of action.[1][2] It is primarily investigated for its therapeutic potential in managing hypertension and angina pectoris.[3] this compound exerts its effects by blocking L-type calcium channels, thereby reducing the influx of calcium into cardiac and vascular smooth muscle cells.[4] This leads to a decrease in myocardial contractility, heart rate, and vascular resistance.[2]

Stereoselectivity of Phenylalkylamine Calcium Channel Blockers

While specific data on the enantiomers of this compound are scarce, the stereoselective pharmacology of the closely related compound, verapamil, is well-established. For verapamil, the (S)-enantiomer (levo-rotatory) is a significantly more potent calcium channel blocker than the (R)-enantiomer (dextro-rotatory).[5][6][7] The (S)-enantiomer is largely responsible for the negative inotropic, chronotropic, and dromotropic effects.[6] In contrast, both enantiomers of verapamil appear to be equipotent in their ability to modulate P-glycoprotein-mediated multidrug resistance.[8][9] Given the structural similarity, it is highly probable that (S)-Anipamil is the more potent enantiomer in terms of calcium channel blockade.

Quantitative Data on this compound and Verapamil Enantiomers

The following tables summarize the available quantitative data for racemic this compound and the enantiomers of the related compound verapamil.

Table 1: In Vitro Activity of Racemic this compound

ParameterSpeciesTissue/Cell LineConcentration RangeEffectReference
Negative Inotropic EffectRabbitIsolated Heart10⁻⁸ - 10⁻⁴ mol/lLowers left ventricular pressure[1]
Coronary Spasm InhibitionRabbitIsolated HeartUp to 10⁻⁴ mol/lNo modification of vasopressin- or Bay K 8644-induced spasm[1]
Heart RateRabbitIsolated HeartUp to 10⁻⁴ mol/lNo modification of spontaneous heart rate[1]

Table 2: Comparative Potency of Verapamil Enantiomers (as a proxy for this compound Enantiomers)

ParameterSpeciesTissuePotency Ratio ((S)- vs (R)-)ObservationReference
Negative Inotropic EffectRatIsolated Perfused Ventricles8 - 21 times more potent(S)-verapamil is significantly more potent in reducing contractility.[7]
Negative Inotropic EffectHumanVentricular Preparations~7.5 times more potent(S)-verapamil is more potent in causing cardiodepression.[10]
[³H]-nimodipine Binding InhibitionHumanVentricular Membranes5 times more potent(S)-verapamil has a higher affinity for the calcium channel binding site.[11]
Antiarrhythmic EffectRatConscious (Coronary Artery Occlusion)4 times more potent(S)-verapamil is more effective in reducing ventricular arrhythmias.[7]
Blood Pressure and Heart RateRatConscious~4 times more potent(S)-verapamil has a greater effect on hemodynamic parameters.[7]

Table 3: Pharmacokinetics of Verapamil Enantiomers in Rats

ParameterRoute(S)-Verapamil(R)-VerapamilSignificanceReference
Systemic ClearanceIntravenous23.7 +/- 3.7 mL min⁻¹ kg⁻¹34.9 +/- 7 mL min⁻¹ kg⁻¹R-verapamil clearance is significantly greater.[12]
Oral ClearanceOral351 +/- 109 mL min⁻¹ kg⁻¹889 +/- 294 mL min⁻¹ kg⁻¹R-verapamil clearance is significantly greater.[12]
Apparent Oral BioavailabilityOral0.074 +/- 0.0310.041 +/- 0.011S-verapamil bioavailability is greater.[12]

Signaling Pathways and Mechanism of Action

This compound, as a phenylalkylamine calcium channel blocker, is believed to act on the α1 subunit of the L-type calcium channel from the intracellular side. Its mechanism involves blocking the influx of Ca²⁺ into the cell, which is a critical step in muscle contraction.

cluster_membrane Cell Membrane L-type Ca Channel L-type Ca Channel Ca2_int Ca²⁺ (intracellular) L-type Ca Channel->Ca2_int This compound This compound This compound->L-type Ca Channel Blocks Ca2_ext Ca²⁺ (extracellular) Ca2_ext->L-type Ca Channel Influx Calmodulin Calmodulin Ca2_int->Calmodulin MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin-LC Myosin Light Chain MLCK_active->Myosin-LC Phosphorylates Myosin-LC-P Phosphorylated Myosin Light Chain Myosin-LC->Myosin-LC-P Contraction Contraction Myosin-LC-P->Contraction

This compound's mechanism of action on smooth muscle contraction.

Experimental Protocols

Isolated Rabbit Heart Perfusion (Langendorff Method)

This protocol is adapted from studies evaluating the effects of calcium channel blockers on cardiac function.[1]

  • Animal Preparation: A male New Zealand white rabbit is heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The heart is perfused retrogradely through the aorta with a modified Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C.

  • Data Acquisition: A balloon-tipped catheter is inserted into the left ventricle to measure isovolumetric pressure. Heart rate and coronary flow are also monitored.

  • Drug Administration: After a stabilization period, this compound or other test compounds are infused into the perfusion medium at varying concentrations (e.g., 10⁻⁸ to 10⁻⁴ mol/l).

  • Washout: Following drug administration, a washout period with drug-free perfusate is initiated to assess the reversibility of the drug's effects.

Start Start Rabbit_Prep Rabbit Preparation (Anesthesia, Heparinization) Start->Rabbit_Prep Heart_Excision Heart Excision and Mounting on Langendorff Apparatus Rabbit_Prep->Heart_Excision Perfusion Retrograde Perfusion with Krebs-Henseleit Solution Heart_Excision->Perfusion Stabilization Stabilization Period Perfusion->Stabilization Data_Acquisition Baseline Data Acquisition (LV Pressure, HR, Coronary Flow) Stabilization->Data_Acquisition Drug_Admin Drug Administration (this compound Infusion) Data_Acquisition->Drug_Admin Data_Acquisition_Drug Data Acquisition during Drug Exposure Drug_Admin->Data_Acquisition_Drug Washout Washout with Drug-Free Perfusate Data_Acquisition_Drug->Washout Data_Acquisition_Washout Data Acquisition during Washout Washout->Data_Acquisition_Washout End End Data_Acquisition_Washout->End

Workflow for isolated heart perfusion experiment.
Stereospecific High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

This protocol is a general guideline for the separation of chiral compounds like verapamil and can be adapted for this compound.[6][12]

  • Sample Preparation: Plasma or tissue samples containing the drug are subjected to liquid-liquid or solid-phase extraction to isolate the drug and its metabolites.

  • Chromatographic System: A high-performance liquid chromatograph equipped with a chiral stationary phase column (e.g., a cyclodextrin-based or protein-based column) is used.

  • Mobile Phase: The mobile phase composition (e.g., a mixture of buffers and organic solvents) is optimized to achieve baseline separation of the enantiomers.

  • Detection: A UV or fluorescence detector is used to quantify the separated enantiomers based on their retention times and peak areas.

  • Quantification: Standard curves for each enantiomer are generated to determine their concentrations in the unknown samples.

Conclusion and Future Directions

This compound is a promising long-acting calcium channel blocker. While its clinical development has been limited, understanding its pharmacology remains important for the development of new cardiovascular drugs. A significant gap in the current knowledge is the lack of direct comparative studies on the specific activities of its enantiomers. Based on the extensive data for verapamil, it is highly likely that (S)-Anipamil is the more potent calcium channel blocking agent. Future research should focus on the stereoselective synthesis and pharmacological evaluation of this compound enantiomers to fully elucidate their individual contributions to the overall therapeutic effect and to explore their potential as single-enantiomer drugs. Such studies would provide a more complete understanding of the structure-activity relationship and could lead to the development of safer and more effective therapeutic agents.

References

Anipamil: A Technical Guide for Investigating Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil (B1666041), a long-acting phenylalkylamine, serves as a potent L-type calcium channel blocker and an analog of verapamil (B1683045).[1] Its utility in cardiovascular research stems from its distinct pharmacological profile, including its prolonged negative inotropic effects and its specific action on myocardial muscle.[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, detailed experimental protocols for its application in studying calcium signaling, and a summary of key quantitative data to facilitate its use in research and drug development.

Mechanism of Action

This compound exerts its effects primarily by blocking L-type voltage-gated calcium channels (Ca_v1.2), which are crucial for calcium influx in cardiomyocytes and vascular smooth muscle cells.[4][5] As a phenylalkylamine, this compound is thought to physically obstruct the channel pore, binding to a site on the intracellular side of the selectivity filter.[6] This interaction is state-dependent, with a higher affinity for open or inactivated channels, contributing to its use-dependent effects.[7][8][9]

The binding of this compound to the L-type calcium channel allosterically modulates its function, leading to a reduction in the influx of extracellular calcium into the cell.[6][10] This decrease in intracellular calcium concentration is the primary mechanism underlying its physiological effects, including reduced myocardial contractility and vasodilation.[11]

Quantitative Data

The following tables summarize key quantitative data regarding this compound's interaction with L-type calcium channels and its physiological effects.

ParameterValueSpeciesTissue/PreparationReference
Binding Affinity (K_i) 471 ± 52 nMRatCardiac Membranes[12]
Dissociation Constant (K_D) 3.28 ± 0.65 nM (in pretreated rats)RatCardiac Membranes[12]
Concentration for Negative Inotropic Effect 0.01 - 0.15 µMRatIsolated Heart[12]
Concentration for Lowering Left Ventricular Pressure 10⁻⁸ - 10⁻⁴ mol/lRabbitIsolated Heart[2]
Comparative IC50 Values for ATP-Driven ⁴⁵Ca²⁺ Uptake
Compound IC50 Species Preparation Reference
This compound> Verapamil > Nifedipine (B1678770) (order of potency)RabbitVentricular Sarcolemmal Vesicles[13]

Signaling Pathways

The interaction of this compound with the L-type calcium channel initiates a cascade of events that ultimately alters cellular function. The following diagrams illustrate the primary signaling pathway and the mechanism of channel blockade.

Anipamil_Signaling_Pathway cluster_ca This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel (Cav1.2) This compound->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates Intracellular_Ca ↓ Intracellular [Ca²⁺] L_type_Ca_Channel->Intracellular_Ca Inhibits Cellular_Response Cellular Response (e.g., ↓ Contraction) Intracellular_Ca->Cellular_Response

This compound's primary signaling pathway.

Anipamil_Channel_Block cluster_membrane Cell Membrane Pore Channel Pore Gate Intracellular Gate Pore->Gate Ca_ion_in Ca²⁺ Gate->Ca_ion_in Intracellular This compound This compound This compound->Gate Binds and blocks Ca_ion_out Ca²⁺ Ca_ion_out->Pore Extracellular

Mechanism of this compound blockade of the L-type calcium channel.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on calcium signaling.

Isolated Langendorff-Perfused Heart Preparation

This protocol is adapted from general Langendorff perfusion techniques to assess the effects of this compound on cardiac function.[14][15][16]

Objective: To measure the effect of this compound on myocardial contractility and heart rate in an ex vivo heart model.

Materials:

  • Animal model (e.g., rat, rabbit)

  • Langendorff apparatus

  • Krebs-Henseleit buffer (oxygenated with 95% O₂ / 5% CO₂)

  • This compound stock solution

  • Pressure transducer and data acquisition system

  • Surgical instruments

Procedure:

  • Heart Isolation: Anesthetize the animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Identify the aorta and cannulate it with the appropriate size cannula connected to the Langendorff apparatus.

  • Perfusion: Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg for a rat heart).

  • Equilibration: Allow the heart to stabilize for a 20-30 minute equilibration period. Monitor heart rate and left ventricular developed pressure (LVDP).

  • This compound Administration: Introduce this compound into the perfusion buffer at desired concentrations (e.g., 0.01 µM to 1 µM).

  • Data Recording: Continuously record LVDP, heart rate, and coronary flow throughout the experiment.

  • Washout: Perfuse with this compound-free buffer to observe the reversibility of the effects.

Langendorff_Workflow A Heart Isolation & Cannulation B Retrograde Perfusion with Krebs-Henseleit Buffer A->B C Equilibration (20-30 min) B->C D Baseline Data Recording (LVDP, HR, Coronary Flow) C->D E This compound Administration D->E F Experimental Data Recording E->F G Washout F->G H Post-Washout Data Recording G->H

Experimental workflow for Langendorff-perfused heart studies.
Cardiac Sarcolemmal Vesicle Preparation and Calcium Uptake Assay

This protocol outlines the isolation of sarcolemmal vesicles and the measurement of this compound's effect on calcium transport.[17][18][19]

Objective: To determine the effect of this compound on passive and ATP-driven calcium uptake in cardiac sarcolemmal vesicles.

Materials:

  • Cardiac tissue (e.g., rabbit ventricle)

  • Homogenization buffer

  • Differential centrifugation equipment

  • Calcium uptake buffer containing ⁴⁵Ca²⁺

  • ATP and this compound solutions

  • Scintillation counter

Procedure:

  • Vesicle Preparation: Homogenize minced cardiac tissue in a buffer containing sucrose (B13894) and protease inhibitors. Perform differential centrifugation to enrich for sarcolemmal vesicles.

  • Protein Quantification: Determine the protein concentration of the vesicle preparation.

  • Calcium Uptake Assay:

    • Pre-incubate the sarcolemmal vesicles with either buffer (control) or varying concentrations of this compound.

    • Initiate the uptake reaction by adding the vesicle suspension to a calcium uptake buffer containing ⁴⁵Ca²⁺.

    • For ATP-driven uptake, include ATP in the reaction mixture.

    • At specific time points, terminate the reaction by rapid filtration through a membrane filter.

    • Wash the filters to remove unbound ⁴⁵Ca²⁺.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter to determine the amount of ⁴⁵Ca²⁺ uptake.

Patch-Clamp Electrophysiology

This protocol describes the whole-cell patch-clamp technique to study the effect of this compound on L-type calcium currents.[20][21][22]

Objective: To characterize the inhibitory effect of this compound on L-type calcium channel currents in isolated cardiomyocytes.

Materials:

  • Isolated cardiomyocytes

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass pipettes

  • Extracellular and intracellular solutions

  • This compound solution

  • Data acquisition and analysis software

Procedure:

  • Cell Preparation: Isolate single cardiomyocytes from cardiac tissue.

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Gigaohm Seal Formation: Approach a cardiomyocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

  • Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium currents.

  • This compound Application: Perfuse the cell with an extracellular solution containing the desired concentration of this compound.

  • Data Analysis: Measure the peak amplitude of the calcium current before and after this compound application to determine the extent of inhibition.

Patch_Clamp_Workflow A Isolate Cardiomyocytes B Prepare Patch Pipette A->B C Form Gigaohm Seal B->C D Establish Whole-Cell Configuration C->D E Record Baseline L-type Ca²⁺ Currents D->E F Apply this compound E->F G Record L-type Ca²⁺ Currents in presence of this compound F->G H Data Analysis G->H

Experimental workflow for patch-clamp electrophysiology.
Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of this compound for its binding site on cardiac membranes.[3][23][24]

Objective: To determine the inhibitory constant (K_i) of this compound for the phenylalkylamine binding site on L-type calcium channels.

Materials:

  • Cardiac membrane preparation

  • Radiolabeled phenylalkylamine (e.g., [³H]-desmethoxyverapamil)

  • Unlabeled this compound in various concentrations

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a series of tubes, incubate the cardiac membrane preparation with a fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled this compound.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the K_i value using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable pharmacological tool for the investigation of calcium signaling pathways, particularly those involving L-type calcium channels. Its long-acting and potent inhibitory effects make it suitable for a range of in vitro and ex vivo experimental models. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their studies of cardiovascular physiology and pharmacology. Careful consideration of the experimental conditions and appropriate data analysis are crucial for obtaining reliable and meaningful results.

References

Anipamil's Role in Cardiovascular Pathophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anipamil (B1666041), a long-acting phenylalkylamine calcium channel blocker and an analog of verapamil (B1683045), demonstrates significant potential in the management of cardiovascular diseases. Its primary mechanism of action involves the blockade of L-type calcium channels, leading to a cascade of downstream effects in cardiomyocytes and vascular smooth muscle cells. This technical guide provides an in-depth analysis of this compound's role in cardiovascular pathophysiology, summarizing key quantitative data, detailing experimental protocols, and visualizing its signaling pathways and experimental workflows.

Introduction

This compound is a potent calcium channel antagonist with a prolonged duration of action.[1] As a phenylalkylamine, it exhibits a distinct pharmacological profile compared to other classes of calcium channel blockers.[1] Its therapeutic effects are primarily attributed to its ability to modulate intracellular calcium concentration, a critical second messenger in cardiovascular function. This document will explore the molecular mechanisms, physiological effects, and experimental validation of this compound's cardiovascular actions.

Mechanism of Action and Signaling Pathways

This compound's principal mechanism is the blockade of voltage-gated L-type calcium channels (Ca_v1.2) in cardiac and vascular smooth muscle cells.[1][2] This action disrupts the normal influx of calcium ions that is essential for cellular functions like muscle contraction and electrical signaling.

Cardiomyocyte Signaling

In cardiomyocytes, the influx of calcium through L-type calcium channels during the plateau phase of the action potential triggers a larger release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR). This surge in intracellular calcium binds to troponin C, initiating the cross-bridge cycling of actin and myosin filaments, leading to muscle contraction.

By blocking L-type calcium channels, this compound directly reduces the initial calcium influx, thereby attenuating CICR and subsequent contractile force (negative inotropy). This reduction in myocardial contractility decreases the heart's oxygen demand, a key therapeutic effect in conditions like angina pectoris.[3][4]

Furthermore, this compound's action on the sinoatrial (SA) and atrioventricular (AV) nodes, where L-type calcium channels play a crucial role in pacemaker activity and conduction, results in a decreased heart rate (negative chronotropy) and slowed AV conduction (negative dromotropy).[5][6][7] This contributes to its antiarrhythmic properties.[8]

This compound's Signaling Pathway in Cardiomyocytes This compound This compound L_type_Ca_Channel L-type Calcium Channel (Cav1.2) This compound->L_type_Ca_Channel Blocks Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Inhibits SA_AV_Node SA & AV Node Depolarization L_type_Ca_Channel->SA_AV_Node Inhibits CICR Calcium-Induced Calcium Release (CICR) Ca_Influx->CICR Intracellular_Ca ↑ [Ca2+]i CICR->Intracellular_Ca Troponin_C Troponin C Binding Intracellular_Ca->Troponin_C Contraction Myocardial Contraction Troponin_C->Contraction Oxygen_Demand ↓ Myocardial Oxygen Demand Contraction->Oxygen_Demand Heart_Rate ↓ Heart Rate (Negative Chronotropy) SA_AV_Node->Heart_Rate AV_Conduction ↓ AV Conduction (Negative Dromotropy) SA_AV_Node->AV_Conduction

This compound's inhibitory effect on cardiomyocyte signaling.
Vascular Smooth Muscle Cell Signaling

In vascular smooth muscle cells (VSMCs), the influx of calcium through L-type calcium channels is a primary trigger for vasoconstriction. Increased intracellular calcium binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin and resulting in smooth muscle contraction and vasoconstriction.

This compound's blockade of these channels in VSMCs leads to a reduction in intracellular calcium, decreased MLCK activity, and subsequent vasodilation. This peripheral and coronary vasodilation reduces systemic blood pressure and increases coronary blood flow, respectively, contributing to its antihypertensive and antianginal effects.[9]

Furthermore, by modulating intracellular calcium levels, this compound can influence downstream signaling pathways such as Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[10][11][12][13][14][15] These pathways are involved in VSMC proliferation and differentiation. Studies have shown that this compound can inhibit VSMC proliferation and promote a more differentiated phenotype, suggesting a potential role in preventing vascular remodeling associated with hypertension.

This compound's Signaling Pathway in Vascular Smooth Muscle Cells This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Blocks Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Inhibits Calmodulin Calmodulin Activation Ca_Influx->Calmodulin Vasodilation Vasodilation Ca_Influx->Vasodilation Leads to PKC_MAPK PKC & MAPK/ERK Signaling Ca_Influx->PKC_MAPK Modulates MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK MLC_P Myosin Light Chain Phosphorylation MLCK->MLC_P Vasoconstriction Vasoconstriction MLC_P->Vasoconstriction Proliferation ↓ VSMC Proliferation PKC_MAPK->Proliferation

This compound's vasodilatory and anti-proliferative effects.

Quantitative Data

The following tables summarize the quantitative data from key preclinical and clinical studies on this compound.

Table 1: Preclinical Efficacy of this compound in Animal Models
SpeciesModelThis compound DoseRouteKey FindingsReference
RatCoronary Artery Ligation (Arrhythmia)1.0 mg/kgIVTotal prevention of reperfusion arrhythmias.[8]
RatCoronary Artery Ligation (Arrhythmia)0.5 mg/kgIV61% incidence of ventricular tachycardia (vs. 100% in control); 14% incidence of ventricular fibrillation (vs. 77% in control).[8]
RatCoronary Artery Ligation (Ischemia)6.0 mg/kg/day for 8 daysOralSignificant reduction in plasma creatine (B1669601) kinase levels (99 +/- 37 U/L vs. 257 +/- 47 U/L in control).[8]
PigMyocardial Ischemia (Arrhythmia)1.0 mg/kg + 0.10 mg/kg/min infusionIVReduced incidence of ventricular tachycardia.
PigMyocardial Ischemia (Arrhythmia)5.0 mg/kg + 0.50 mg/kg/min infusionIVReduced incidence of ventricular tachycardia.
RabbitIsolated Heart10⁻⁸ - 10⁻⁴ mol/lPerfusionDose-dependent reduction in left ventricular pressure.[1][16]
Table 2: Clinical Efficacy of this compound in Angina Pectoris
ParameterPlaceboThis compound (80 mg/day)This compound (160 mg/day)p-valueReference
Reduction in Angina Attacks-SignificantSignificant<0.05 (80mg), <0.001 (160mg)[17]
Reduction in Nitroglycerin Consumption-SignificantSignificant<0.01 (80mg), <0.001 (160mg)[17]
Increase in Exercise Load at Onset of Angina (Watts)-SignificantSignificant<0.01 (80mg), <0.05 (160mg)[17]
Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound (and its analogue Verapamil)
ParameterValueSpecies/ContextReference
This compound
IC50 (L-type Ca²⁺ Channel)Similar to VerapamilInferred from comparative studies
Verapamil (Analogue)
Bioavailability20-35%Human (Oral)[18]
Half-life (single dose)2.8 - 7.4 hoursHuman[18]
Half-life (multiple doses)4.5 - 12.0 hoursHuman[18]
Protein Binding~90%Human
IC50 (L-type Ca²⁺ Channel)250 nM - 15.5 µMVarious[2]
IC50 (Vascular)~5.5 µMHuman[19]
IC50 (Cardiac)~1.2 µMHuman[19]

Experimental Protocols

Induction of Arrhythmias in Rats (Coronary Artery Ligation)

This protocol describes a common method for inducing myocardial ischemia and reperfusion arrhythmias in rats to study the efficacy of antiarrhythmic drugs like this compound.

Experimental Workflow: Coronary Artery Ligation in Rats A Anesthetize Rat (e.g., Sodium Pentobarbital) B Perform Thoracotomy (Incision between 4th and 5th ribs) A->B C Exteriorize the Heart B->C D Ligate Left Anterior Descending (LAD) Coronary Artery with Suture C->D E Administer this compound or Vehicle (Intravenously or Orally) D->E Pre-treatment F Induce Ischemia (Tighten ligature for a defined period, e.g., 5 min) E->F G Induce Reperfusion (Release ligature) F->G H Monitor ECG for Arrhythmias (Ventricular Tachycardia, Fibrillation) G->H I Data Analysis (Incidence and duration of arrhythmias) H->I Experimental Workflow: Double-Blind Crossover Angina Trial cluster_0 Phase 1 cluster_1 Treatment Period 1 (e.g., 4 weeks) cluster_2 Treatment Period 2 (e.g., 4 weeks) A Patient Recruitment (Stable Angina) B Baseline Assessment (Exercise Test, Angina Diary) A->B C Randomization B->C D1 Group 1: this compound C->D1 D2 Group 2: Placebo C->D2 E Washout Period (e.g., 2 weeks) D1->E D2->E F1 Group 1: Placebo E->F1 F2 Group 2: this compound E->F2 G Final Assessment (Exercise Test, Angina Diary) F1->G F2->G H Data Analysis (Crossover Comparison) G->H

References

An In-depth Technical Guide to the Anti-Arrhythmic Properties of Anipamil

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Anipamil (B1666041) is a long-acting phenylalkylamine calcium channel blocker and an analog of verapamil. Its primary anti-arrhythmic properties stem from its ability to selectively block L-type calcium channels in myocardial tissue. This action leads to a reduction in the slow inward calcium current during the plateau phase of the cardiac action potential, thereby influencing cardiac electrophysiology and contractility. This technical guide provides a comprehensive overview of the core mechanism of action, electrophysiological effects, and quantitative pharmacological data of this compound. Detailed experimental protocols for key in vivo and in vitro assays are also presented to provide researchers, scientists, and drug development professionals with a thorough understanding of the methodologies used to characterize the anti-arrhythmic profile of this compound.

Core Mechanism of Action: L-Type Calcium Channel Blockade

The principal anti-arrhythmic effect of this compound is achieved through the blockade of voltage-gated L-type calcium channels (CaV1.2) in cardiomyocytes. These channels are crucial for mediating the influx of calcium ions that constitutes the slow inward current (ICa,L) during Phase 2 (the plateau phase) of the cardiac action potential in non-nodal tissues (atrial and ventricular myocytes) and for the depolarization phase (Phase 0) in sinoatrial (SA) and atrioventricular (AV) nodal cells.

By binding to the phenylalkylamine site on the α1 subunit of the L-type calcium channel, this compound inhibits the influx of Ca2+. This has several important electrophysiological consequences:

  • In the SA and AV nodes: The reduction in Ca2+ influx slows the rate of phase 4 spontaneous depolarization in the SA node, leading to a decrease in heart rate (negative chronotropy). In the AV node, it slows conduction velocity (negative dromotropy) and increases the effective refractory period.

  • In atrial and ventricular myocytes: The diminished ICa,L during the plateau phase of the action potential can lead to a shortening of the action potential duration (APD). Furthermore, by reducing intracellular calcium availability, this compound exerts a negative inotropic effect, decreasing myocardial contractility.

The anti-arrhythmic actions of this compound are therefore a direct result of its calcium antagonism, which can suppress arrhythmias caused by reentry mechanisms (by slowing conduction and increasing refractoriness in the AV node) and those associated with calcium overload.[1]

Anipamil_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-Type Ca²⁺ Channel (CaV1.2) Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int Reduced Influx Contraction Myocardial Contraction Ca_int->Contraction Reduced Trigger AP_Plateau Action Potential Plateau (Phase 2) Ca_int->AP_Plateau Alters Duration This compound This compound This compound->L_type_channel Blocks InVivo_Workflow Start Start Anesthesia Anesthetize Rat (e.g., pentobarbitone) Start->Anesthesia Ventilation Intubate and Ventilate Anesthesia->Ventilation Cannulation Cannulate Femoral Vein for Drug Administration Ventilation->Cannulation ECG Attach ECG Electrodes (Lead II) Cannulation->ECG Thoracotomy Perform Thoracotomy ECG->Thoracotomy Ligation Place Ligature Around Left Anterior Descending (LAD) Coronary Artery Thoracotomy->Ligation Stabilization Stabilization Period Ligation->Stabilization Drug_Admin Administer this compound or Vehicle (i.v.) Stabilization->Drug_Admin Occlusion Induce Ischemia: Occlude LAD Artery Drug_Admin->Occlusion Reperfusion Induce Reperfusion: Release Ligature Occlusion->Reperfusion Monitoring Monitor ECG for Arrhythmias Reperfusion->Monitoring Analysis Analyze Arrhythmia Score and Duration Monitoring->Analysis End End Analysis->End Langendorff_Workflow Start Start Harvest Harvest Heart from Anesthetized Animal Start->Harvest Cannulation Cannulate Aorta on Langendorff Apparatus Harvest->Cannulation Perfusion Initiate Retrograde Perfusion with Krebs-Henseleit Buffer Cannulation->Perfusion Instrumentation Insert LV Balloon for Pressure Measurement Attach ECG Electrodes Perfusion->Instrumentation Stabilization Stabilization Period Instrumentation->Stabilization Baseline Record Baseline (LVDP, HR, ECG) Stabilization->Baseline Drug_Perfusion Perfuse with this compound- Containing Buffer Baseline->Drug_Perfusion Data_Recording Record Functional and Electrophysiological Data Drug_Perfusion->Data_Recording Washout Washout Period Data_Recording->Washout End End Washout->End BindingAssay_Workflow Start Start Membrane_Prep Prepare Cardiac Membrane Homogenates Start->Membrane_Prep Incubation Incubate Membranes with Radioligand (e.g., [³H]-D888) and varying concentrations of this compound Membrane_Prep->Incubation Separation Separate Bound and Free Radioligand via Rapid Vacuum Filtration Incubation->Separation Counting Quantify Radioactivity on Filters using Liquid Scintillation Counting Separation->Counting Analysis Determine IC₅₀ and Calculate Ki using Cheng-Prusoff Equation Counting->Analysis End End Analysis->End

References

Anipamil's Effects on Vascular Smooth Muscle Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anipamil (B1666041), a phenylalkylamine calcium channel blocker, has demonstrated significant antiproliferative effects on vascular smooth muscle cells (VSMCs). This technical guide provides an in-depth analysis of the mechanisms underlying these effects, focusing on the modulation of VSMC phenotype. It includes a summary of quantitative data on the inhibitory effects of related compounds, detailed experimental protocols for key assays, and a visualization of the proposed signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug development.

Introduction

The proliferation of vascular smooth muscle cells is a critical pathological event in the development of atherosclerosis and restenosis following angioplasty. This compound, a long-acting analogue of verapamil, has been shown to prevent intimal thickening, a hallmark of these conditions.[1] Notably, this effect appears to be independent of its blood pressure-lowering activity, suggesting a direct cellular mechanism.[1] This guide explores the cellular and molecular basis of this compound's antiproliferative action on VSMCs.

Quantitative Analysis of Antiproliferative Effects

Compound Assay Stimulus Cell Type IC50 (M) Reference
Verapamil[³H]thymidine incorporationAngiotensin IIRat Vascular Smooth Muscle Cells3.5 ± 0.3 x 10⁻⁶[1]
VerapamilL-type calcium channel blockade--250 nM - 15.5 µM[2]

This table summarizes the half-maximal inhibitory concentration (IC50) of verapamil, a compound structurally and functionally similar to this compound, on vascular smooth muscle cell proliferation.

Mechanism of Action: Induction of a Differentiated Phenotype

The primary mechanism underlying this compound's antiproliferative effect is its ability to induce a shift in the VSMC phenotype from a synthetic, proliferative state to a quiescent, contractile state. This is characterized by changes in the expression of key contractile proteins, particularly smooth muscle myosin heavy chain (SM-MyHC).

In culture, this compound treatment of VSMCs is associated with the expression of SM-MyHC in all cells, indicative of a more differentiated phenotype compared to control cultures.[1] In vivo studies in hypertensive rabbits have shown that this compound prevents intimal thickening by selectively reducing the population of "postnatal-type" smooth muscle cells in the media of the aorta.[1] This is achieved by either reducing the content of non-muscle myosin heavy chain (NM-MyHC) or increasing the synthesis of SM-MyHC.[1]

Proposed Signaling Pathway

While the precise signaling cascade initiated by this compound to induce this phenotypic switch is not fully elucidated, a plausible pathway can be proposed based on the known roles of calcium signaling and key transcriptional regulators in VSMC differentiation. The inhibition of L-type calcium channels by this compound is expected to reduce intracellular calcium levels, which in turn could influence the activity of calcium-dependent signaling molecules and transcription factors that regulate the expression of contractile proteins. A potential, though not yet definitively proven for this compound, pathway involves the modulation of Serum Response Factor (SRF) and its coactivator, Myocardin, which are master regulators of smooth muscle-specific gene expression.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phenotype Cellular Effect This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Inhibits Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Mediates Ca_dependent_kinases Ca²⁺-Dependent Kinases (e.g., CaMKII) Ca_influx->Ca_dependent_kinases Activates SRF_Myocardin SRF/Myocardin Complex Ca_dependent_kinases->SRF_Myocardin Modulates Activity (Hypothesized) SM_MyHC_gene SM-MyHC Gene SRF_Myocardin->SM_MyHC_gene Activates Transcription SM_MyHC_protein SM-MyHC Protein SM_MyHC_gene->SM_MyHC_protein Translation Differentiated_phenotype Differentiated (Contractile) Phenotype SM_MyHC_protein->Differentiated_phenotype Promotes Proliferation_inhibition Inhibition of Proliferation Differentiated_phenotype->Proliferation_inhibition Leads to

Proposed signaling pathway for this compound-induced VSMC differentiation.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of this compound on VSMC proliferation and phenotype.

Cell Culture

Vascular smooth muscle cells are isolated from the thoracic aorta of rats or rabbits by enzymatic digestion and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells between passages 3 and 10 are typically used.

Proliferation Assays

This assay measures DNA synthesis by quantifying the incorporation of radiolabeled thymidine (B127349).

Workflow Diagram:

G start Seed VSMCs in 96-well plates sync Synchronize cells in serum-free medium start->sync treat Treat with this compound and/or mitogen sync->treat label_ Add [³H]-thymidine treat->label_ incubate Incubate for 4-24 hours label_->incubate harvest Harvest cells onto filter mats incubate->harvest wash Wash to remove unincorporated thymidine harvest->wash scintillation Measure radioactivity with a scintillation counter wash->scintillation

Workflow for the [³H]-thymidine incorporation assay.

Protocol:

  • Seed VSMCs in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Synchronize the cells by incubating in serum-free DMEM for 24-48 hours.

  • Treat the cells with varying concentrations of this compound in the presence or absence of a mitogen (e.g., 10% FBS or PDGF).

  • After 24 hours of treatment, add 1 µCi/mL of [³H]-thymidine to each well.

  • Incubate for an additional 4-24 hours.

  • Harvest the cells onto glass fiber filter mats using a cell harvester.

  • Wash the filters with ice-cold phosphate-buffered saline (PBS) and 5% trichloroacetic acid (TCA) to remove unincorporated [³H]-thymidine.

  • Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.

This is a non-radioactive alternative to the [³H]-thymidine incorporation assay that uses a thymidine analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU).

Protocol:

  • Follow steps 1-3 of the [³H]-thymidine incorporation assay protocol.

  • Add 10 µM BrdU to each well and incubate for 2-4 hours.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Denature the DNA by incubating with 2N HCl for 30 minutes at 37°C.

  • Neutralize with 0.1 M borate (B1201080) buffer (pH 8.5).

  • Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

  • Incubate with an anti-BrdU primary antibody for 1 hour.

  • Wash with PBS and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Develop the signal using a suitable HRP substrate (e.g., TMB) and measure the absorbance using a microplate reader.

Western Blotting for Myosin Heavy Chain Expression

This technique is used to quantify the expression of different myosin heavy chain isoforms.

Protocol:

  • Culture and treat VSMCs with this compound as described above.

  • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate 20-40 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 6-8% gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with a primary antibody specific for SM-MyHC or NM-MyHC overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.

Immunocytochemistry for Myosin Heavy Chain

This method allows for the visualization of myosin heavy chain expression and localization within the cells.

Protocol:

  • Grow VSMCs on glass coverslips and treat with this compound.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with the primary antibody against SM-MyHC overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Wash with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Visualize the cells using a fluorescence microscope.

Conclusion

This compound exerts a potent antiproliferative effect on vascular smooth muscle cells primarily by promoting a shift towards a more differentiated, contractile phenotype. This is evidenced by the increased expression of smooth muscle myosin heavy chain. While the complete signaling pathway remains to be fully elucidated, it is likely initiated by the blockade of L-type calcium channels, leading to downstream effects on the transcriptional regulation of smooth muscle-specific genes. The experimental protocols detailed in this guide provide a robust framework for further investigation into the precise molecular mechanisms of this compound and other calcium channel blockers in the context of vascular proliferative diseases. Further research is warranted to identify the specific downstream effectors of this compound's action, which could reveal novel therapeutic targets for the prevention and treatment of atherosclerosis and restenosis.

References

Anipamil: A Potential Anti-Atherosclerotic Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, remains a leading cause of cardiovascular disease worldwide. Anipamil (B1666041), a phenylalkylamine calcium channel blocker, has demonstrated significant potential as an anti-atherosclerotic agent in preclinical studies. Its therapeutic effects extend beyond vasodilation and blood pressure reduction, encompassing direct cellular and molecular actions within the arterial wall. This technical guide provides an in-depth overview of the core anti-atherosclerotic properties of this compound, focusing on its effects on intracellular lipid accumulation, vascular smooth muscle cell (VSMC) proliferation, and extracellular matrix (ECM) synthesis. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this promising area.

Introduction

The pathogenesis of atherosclerosis is a multifactorial process involving endothelial dysfunction, lipid deposition, inflammation, and the proliferation and migration of vascular smooth muscle cells (VSMCs). Calcium channel blockers (CCBs) have long been a cornerstone in the management of hypertension and angina, and a growing body of evidence suggests that some members of this class possess direct anti-atherosclerotic properties. This compound, a verapamil (B1683045) analogue, has emerged as a compound of interest due to its demonstrated efficacy in reducing key events associated with plaque formation and progression in both in vitro and in vivo models. This guide will explore the multifaceted mechanisms underlying this compound's potential as an anti-atherosclerotic therapeutic.

Core Anti-Atherosclerotic Mechanisms of this compound

This compound exerts its anti-atherosclerotic effects through a combination of mechanisms that target critical cellular processes in the development of atherosclerotic plaques.

Inhibition of Intracellular Lipid Accumulation

A hallmark of early atherosclerosis is the accumulation of lipids, particularly cholesteryl esters, within macrophages and VSMCs, leading to the formation of foam cells. This compound has been shown to effectively reduce the intracellular content of lipids in cultured human aortic atherosclerotic cells.[1]

At concentrations of 10⁻⁶ M and higher, this compound and its enantiomers produce a considerable decrease in the intracellular content of cholesteryl esters, triglycerides, and free cholesterol.[1] The efficacy of this compound in this regard is reported to be similar to that of verapamil and greater than that of nifedipine.[1] This effect is crucial in preventing the initial stages of plaque formation.

Suppression of Vascular Smooth Muscle Cell (VSMC) Proliferation

The proliferation of VSMCs and their migration from the media to the intima are key events in the progression of atherosclerotic lesions. This compound has demonstrated a direct inhibitory effect on VSMC proliferation.[1][2] In-culture experiments have shown that this compound suppresses the proliferative activity of primary cultures of human aortic atherosclerotic cells.[1] Furthermore, in a hypertensive rabbit model, this compound treatment resulted in the growth inhibition of VSMCs in culture.[2] This anti-proliferative action is significant as it can limit the growth and instability of atherosclerotic plaques.

Inhibition of Extracellular Matrix (ECM) Synthesis

The extracellular matrix, composed primarily of collagen and elastin, provides structural integrity to the blood vessel wall. However, excessive deposition of ECM proteins by VSMCs contributes to the bulk of the atherosclerotic plaque and arterial stiffening. This compound has been found to inhibit the synthesis of the extracellular matrix in cultured human aortic atherosclerotic cells.[1] This suggests that this compound may play a role in modulating the composition and stability of atherosclerotic plaques.

Quantitative Data Summary

While much of the available literature describes the effects of this compound in qualitative terms, the following tables summarize the available quantitative data to provide a clearer picture of its potency.

Table 1: In Vitro Effects of this compound on Atherosclerotic Cell Components

ParameterCell TypeThis compound ConcentrationObserved EffectCitation
Intracellular Lipids (Cholesteryl Esters, Triglycerides, Free Cholesterol)Primary cultures of human aortic atherosclerotic cells≥ 10⁻⁶ MConsiderable decrease[1]
Cell ProliferationPrimary cultures of human aortic atherosclerotic cells≥ 10⁻⁶ MSuppression[1]
Extracellular Matrix SynthesisPrimary cultures of human aortic atherosclerotic cells≥ 10⁻⁶ MInhibition[1]
Vascular Smooth Muscle Cell GrowthCultured rabbit aortic smooth muscle cellsNot specifiedInhibition[2]

Table 2: In Vivo Effects of this compound in Animal Models

Animal ModelThis compound DosageDurationKey FindingsCitation
Renovascular Hypertensive Rabbits40 mg orally, once daily2.5 and 4 monthsAbsent or negligible intimal thickening; Decrease of postnatal-type SMC in the media[2]
Watanabe Heritable Hyperlipidemic (WHHL) Rabbits10 mg/kg body weight17 weeksSignificantly lower degree of atherosclerosis in the abdominal aorta (p < 0.02)

Signaling Pathways

The precise signaling pathways through which this compound exerts its anti-atherosclerotic effects are not yet fully elucidated. However, based on the known mechanisms of other calcium channel blockers and the cellular processes affected by this compound, several pathways are likely involved.

Putative this compound Signaling in VSMC Proliferation and ECM Synthesis

The proliferation of VSMCs and their synthesis of ECM components are regulated by complex signaling cascades. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key regulator of cell proliferation. It is plausible that this compound, by modulating intracellular calcium levels, interferes with the activation of this pathway, leading to the observed inhibition of VSMC growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca_Channel->Ca_Influx This compound This compound This compound->Ca_Channel Inhibits Downstream_Effectors Downstream Effectors Ca_Influx->Downstream_Effectors Activates MAPK_ERK MAPK/ERK Pathway Downstream_Effectors->MAPK_ERK Activates Proliferation VSMC Proliferation MAPK_ERK->Proliferation ECM_Synthesis ECM Synthesis MAPK_ERK->ECM_Synthesis

Caption: Putative signaling pathway of this compound's anti-proliferative and anti-fibrotic effects.

Potential Role in Modulating Inflammatory Pathways

Atherosclerosis is fundamentally an inflammatory disease. Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes in endothelial cells and macrophages. While direct evidence for this compound is lacking, other calcium channel blockers have been suggested to modulate NF-κB activity. By reducing inflammatory signaling, this compound could further contribute to its anti-atherosclerotic profile.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature on this compound's anti-atherosclerotic effects.

Primary Culture of Human Aortic Atherosclerotic Cells

This protocol is adapted from studies investigating the direct effects of drugs on cells derived from human atherosclerotic plaques.[1]

Objective: To isolate and culture cells from human aortic atherosclerotic plaques to study the effects of this compound on lipid accumulation, proliferation, and ECM synthesis.

Materials:

  • Human aortic tissue with atherosclerotic plaques (obtained from autopsy or surgery)

  • Collagenase solution (e.g., 0.1% in phosphate-buffered saline - PBS)

  • Culture medium (e.g., Medium 199) supplemented with fetal bovine serum (FBS), antibiotics, and L-glutamine

  • Culture flasks or plates

  • This compound stock solution

Procedure:

  • Aseptically obtain human aortic tissue with visible atherosclerotic plaques.

  • Wash the tissue with sterile PBS to remove blood clots and debris.

  • Carefully dissect the intimal layer containing the atherosclerotic plaque.

  • Mince the tissue into small fragments (1-2 mm³).

  • Incubate the tissue fragments with a collagenase solution at 37°C with gentle agitation to dissociate the cells.

  • Monitor the digestion process and stop it by adding culture medium with FBS.

  • Filter the cell suspension through a sterile mesh to remove undigested tissue.

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cells in fresh culture medium and count them.

  • Seed the cells into culture flasks or plates at an appropriate density.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Once the cells reach confluence, they can be subcultured and used for experiments.

  • For experiments, treat the cells with various concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁵ M) for a specified duration.

  • Assess endpoints such as intracellular lipid content (e.g., using Oil Red O staining and quantification), cell proliferation (e.g., using BrdU incorporation or cell counting assays), and ECM synthesis (e.g., by measuring collagen production).

G Start Aortic Tissue with Plaque Dissect Dissect Intima Start->Dissect Mince Mince Tissue Dissect->Mince Digest Collagenase Digestion Mince->Digest Filter Filter Cell Suspension Digest->Filter Centrifuge Centrifuge and Resuspend Filter->Centrifuge Culture Culture Cells Centrifuge->Culture Treat Treat with this compound Culture->Treat Analyze Analyze Endpoints (Lipids, Proliferation, ECM) Treat->Analyze End End Analyze->End

Caption: Experimental workflow for culturing human aortic atherosclerotic cells.

Induction of Renovascular Hypertension in Rabbits

This animal model is used to study the effects of this compound on intimal thickening and VSMC phenotype in the context of hypertension-induced vascular remodeling.[2]

Objective: To create a model of renovascular hypertension in rabbits to investigate the in vivo efficacy of this compound.

Materials:

  • New Zealand White rabbits

  • Anesthetic agents

  • Surgical instruments

  • Silver clips for renal artery constriction

  • This compound (for oral administration)

Procedure:

  • Anesthetize the rabbits according to approved protocols.

  • Make a flank incision to expose the left renal artery.

  • Carefully place a silver clip of a predetermined internal diameter around the renal artery to induce stenosis.

  • Close the incision in layers.

  • Allow the animals to recover from surgery.

  • Monitor blood pressure regularly to confirm the development of hypertension.

  • Divide the hypertensive rabbits into a treatment group (receiving oral this compound, e.g., 40 mg daily) and a control group (receiving a placebo).

  • Treat the animals for a specified period (e.g., 2.5 to 4 months).

  • At the end of the treatment period, euthanize the animals and harvest the aortas.

  • Process the aortic tissue for histological and immunohistochemical analysis to assess intimal thickening and VSMC phenotype.

G Start Rabbit Anesthetize Anesthetize Start->Anesthetize Surgery Renal Artery Clipping Anesthetize->Surgery Recover Recovery Surgery->Recover Monitor_BP Monitor Blood Pressure Recover->Monitor_BP Group Group Allocation (this compound vs. Placebo) Monitor_BP->Group Treat Treatment Period Group->Treat Euthanize Euthanize and Harvest Aorta Treat->Euthanize Analyze Histological Analysis Euthanize->Analyze End End Analyze->End

Caption: Workflow for the induction of renovascular hypertension in rabbits.

Conclusion

This compound demonstrates a compelling profile as a potential anti-atherosclerotic agent. Its ability to concurrently inhibit intracellular lipid accumulation, suppress vascular smooth muscle cell proliferation, and reduce extracellular matrix synthesis addresses multiple key pathological processes in atherosclerosis. The preclinical data, though requiring further quantitative and mechanistic elucidation, strongly support the continued investigation of this compound and related compounds for the prevention and treatment of atherosclerotic cardiovascular disease. The detailed protocols and data summaries provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this important field of drug discovery.

References

Anipamil: An In-Depth Technical Guide to its Off-Target Effects and Binding Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil (B1666041) is a long-acting phenylalkylamine calcium channel blocker, structurally analogous to verapamil (B1683045).[1][2] Its primary therapeutic application lies in the management of cardiovascular diseases, owing to its potent antagonism of L-type calcium channels.[2][3] This antagonism leads to a reduction in myocardial contractility and heart rate, as well as vasodilation, contributing to its antihypertensive and antianginal properties.[4][5] While its on-target effects are well-documented, a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy profile. This technical guide provides a detailed overview of the known binding profile of this compound, explores its potential off-target effects based on its structural class, and outlines the experimental methodologies required for such an investigation.

Core Concepts: On-Target and Off-Target Pharmacology

The therapeutic efficacy of a drug is primarily dictated by its interaction with its intended biological target. However, pharmacological agents can also bind to other, unintended molecular targets, leading to "off-target" effects. These off-target interactions can result in a range of outcomes, from unforeseen side effects to potentially novel therapeutic applications. A thorough characterization of a drug's binding profile across a wide array of receptors, ion channels, and enzymes is therefore a critical component of preclinical drug development.

This compound Binding Profile

This compound's primary mechanism of action is the blockade of L-type calcium channels. Quantitative binding data for this compound at its primary target is available, while data on its off-target interactions are less prevalent in public literature. The following tables summarize the known and potential binding affinities of this compound.

Table 1: this compound On-Target Binding Affinity
TargetRadioligandTissue SourceKi (nM)Reference
L-type Calcium Channel (Phenylalkylamine site)(-)-[3H]-Desmethoxyverapamil (D888)Rat Cardiac Membranes471 ± 52[6]
Table 2: Potential Off-Target Binding Profile of this compound (Inferred from Phenylalkylamine Class)
TargetRationale for InclusionPotential Interaction
Sigma-1 ReceptorVerapamil, a structural analog, is a known sigma-1 receptor ligand.[3]Antagonist/Agonist activity
Sigma-2 ReceptorPhenylalkylamines have shown affinity for sigma-2 receptors.Antagonist/Agonist activity
Serotonin (B10506) Transporter (SERT)Verapamil has been shown to inhibit serotonin uptake.Inhibition of serotonin reuptake
P-glycoprotein (P-gp)Verapamil is a well-known inhibitor of this efflux pump.Inhibition of drug efflux
hERG Potassium ChannelA common off-target for many cardiovascular drugs.Blockade leading to potential cardiotoxicity

Signaling Pathways and Experimental Workflows

Primary Signaling Pathway: L-type Calcium Channel Blockade

This compound exerts its primary therapeutic effect by blocking the influx of calcium ions through L-type calcium channels in cardiac and smooth muscle cells. This interruption of calcium signaling leads to a cascade of downstream effects.

cluster_0 This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel blocks Ca_Influx Ca2+ Influx Intracellular_Ca Intracellular [Ca2+] (decreased) Ca_Influx->Intracellular_Ca decreases Cardiac_Muscle Cardiac Muscle Cell Intracellular_Ca->Cardiac_Muscle Smooth_Muscle Vascular Smooth Muscle Cell Intracellular_Ca->Smooth_Muscle Contraction Decreased Contraction Cardiac_Muscle->Contraction Heart_Rate Decreased Heart Rate Cardiac_Muscle->Heart_Rate Vasodilation Vasodilation Smooth_Muscle->Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

This compound's primary mechanism of action on L-type calcium channels.
Experimental Workflow: Radioligand Binding Assay

Determining the binding affinity of this compound for its on-target and potential off-targets is typically achieved through competitive radioligand binding assays.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membrane_Prep Membrane Preparation (from tissue or cell line) Incubation Incubate Membrane Prep, Radioligand, and this compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]-D888) Radioligand->Incubation Anipamil_Dilutions Serial Dilutions of this compound Anipamil_Dilutions->Incubation Filtration Rapid Filtration (separates bound from free) Incubation->Filtration Scintillation Scintillation Counting (measures radioactivity) Filtration->Scintillation Competition_Curve Generate Competition Curve Scintillation->Competition_Curve IC50_Ki Calculate IC50 and Ki values Competition_Curve->IC50_Ki

Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Radioligand Binding Assay for L-type Calcium Channel (Phenylalkylamine Site)

This protocol is adapted from standard methodologies for determining the binding affinity of compounds to the phenylalkylamine site of L-type calcium channels.

  • Materials:

    • Rat cardiac tissue

    • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • (-)-[3H]-Desmethoxyverapamil ([3H]-D888)

    • Unlabeled this compound

    • Scintillation cocktail

    • Glass fiber filters

    • Filtration apparatus

    • Scintillation counter

  • Procedure:

    • Membrane Preparation: Homogenize rat cardiac tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

    • Binding Assay: In assay tubes, combine the membrane preparation, a fixed concentration of [3H]-D888 (typically near its Kd value), and varying concentrations of unlabeled this compound. For total binding, omit unlabeled this compound. For non-specific binding, include a high concentration of unlabeled verapamil.

    • Incubation: Incubate the assay tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to reduce non-specific binding.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assay: Electrophysiology for Off-Target Ion Channel Effects

To assess the functional consequences of this compound binding to other ion channels (e.g., hERG), whole-cell patch-clamp electrophysiology is the gold standard.

  • Materials:

    • Cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG)

    • External and internal recording solutions specific for the ion channel being studied

    • Patch-clamp amplifier and data acquisition system

    • Micromanipulators and microscope

  • Procedure:

    • Cell Preparation: Culture the cells to an appropriate confluency. On the day of the experiment, prepare a single-cell suspension.

    • Patch-Clamp Recording:

      • Establish a whole-cell patch-clamp configuration on a single cell.

      • Apply a voltage protocol designed to elicit currents from the ion channel of interest.

      • Record baseline currents in the absence of the drug.

      • Perfuse the cell with increasing concentrations of this compound and record the corresponding changes in ionic current.

    • Data Analysis:

      • Measure the peak current amplitude at each this compound concentration.

      • Plot the percentage of current inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

      • Calculate the IC50 value from the curve.

Conclusion

This compound is a potent L-type calcium channel blocker with a well-defined on-target mechanism of action. However, a comprehensive understanding of its off-target binding profile remains an area for further investigation. Based on its structural similarity to verapamil, potential off-target interactions with sigma receptors, the serotonin transporter, and P-glycoprotein should be considered and experimentally evaluated. The detailed protocols provided in this guide offer a framework for researchers to systematically characterize the complete pharmacological profile of this compound, thereby contributing to a more thorough assessment of its therapeutic potential and safety.

References

Anipamil's Interaction with Ion Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anipamil (B1666041), a phenylalkylamine derivative and a structural analog of verapamil (B1683045), is primarily characterized as a long-acting L-type calcium channel blocker. Its therapeutic applications in cardiovascular diseases, such as hypertension and angina, are well-documented.[1][2] However, a comprehensive understanding of its interaction with other ion channels is crucial for a complete pharmacological profile and for anticipating potential off-target effects. This technical guide provides an in-depth analysis of this compound's interaction with various ion channels, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. Due to the limited availability of direct quantitative data for this compound's effects on sodium and potassium channels, this guide incorporates data from its close analog, verapamil, to provide a more complete, albeit inferred, profile. This information is clearly delineated to ensure accurate interpretation.

Interaction with Calcium Channels

This compound's principal mechanism of action is the blockade of L-type calcium channels, which are critical for cardiac contractility and vascular smooth muscle tone.

Quantitative Data: Binding Affinity

This compound competitively binds to the phenylalkylamine receptor site on the α1 subunit of the L-type calcium channel. Radioligand binding assays have been employed to determine its binding affinity.

CompoundRadioligandPreparationKi (nM)Reference
This compound (-)-[3H]-Desmethoxyverapamil (D888)Freshly isolated cardiac membranes471 ± 52[1]
Verapamil(-)-[3H]-Desmethoxyverapamil (D888)Freshly isolated cardiac membranes55 ± 11[1]
(-)-D600(-)-[3H]-Desmethoxyverapamil (D888)Freshly isolated cardiac membranes12 ± 0.5[1]
(-)-D888(-)-[3H]-Desmethoxyverapamil (D888)Freshly isolated cardiac membranes1.7 ± 0.4[1]

Ki represents the inhibitory constant, indicating the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand.

Functional Effects

In isolated rabbit hearts, this compound demonstrates a potent negative inotropic effect, reducing left ventricular pressure in a concentration-dependent manner (10-8 to 10-4 mol/l).[3] This effect is of rapid onset and long-lasting, persisting for up to 12 hours after washout.[3] Unlike verapamil, this compound's calcium channel blocking activity in the isolated rabbit heart appears to be more confined to the myocardial muscle, with less effect on coronary spasm.[3]

Interaction with Potassium Channels

While direct quantitative data for this compound's interaction with potassium channels is scarce, studies on its structural analog, verapamil, provide significant insights into potential off-target effects on various potassium channel subtypes.

Voltage-Gated Potassium (Kv) Channels

Verapamil has been shown to inhibit voltage-dependent K+ (Kv) channels in rabbit coronary arterial smooth muscle cells in a concentration-dependent manner, independent of its calcium channel blocking activity.

CompoundChannelPreparationKd (µM)EffectReference
VerapamilKv channelsRabbit coronary arterial smooth muscle cells0.82Reduced current amplitude, accelerated inactivation decay[4]
hERG (Kv11.1) Channels

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical aspect of cardiac safety assessment due to its role in QT prolongation and Torsades de Pointes. Verapamil is a known inhibitor of hERG channels.

CompoundChannelPreparationIC50Reference
VerapamilhERGXenopus laevis oocytes5.1 µM[5]
VerapamilhERGHEK293 cells225 nM (at 37°C)[6]
VerapamilhERGXenopus laevis oocytes143.0 nM[7]

IC50 is the half-maximal inhibitory concentration.

Interaction with Sodium Channels

Voltage-Gated Sodium (Nav) Channels

Verapamil's interaction with sodium channels contributes to its antiarrhythmic properties.

CompoundChannelPreparationEffectReference
VerapamilType IIA Na+ channelsMammalian cell lineTonic and use-dependent block[8]

Experimental Protocols

Radioligand Binding Assay (for Calcium Channel Affinity)

This protocol outlines the methodology used to determine the binding affinity of this compound for the phenylalkylamine receptor on L-type calcium channels.

Objective: To determine the inhibitory constant (Ki) of this compound.

Materials:

  • Freshly isolated cardiac membranes (e.g., from rat ventricles).

  • Radioligand: (-)-[3H]-Desmethoxyverapamil (D888).

  • Unlabeled this compound and other competing ligands.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cardiac tissue in cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[9]

  • Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled competitor (this compound) and the membrane preparation.[9]

  • Separation: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with cold buffer to remove non-specifically bound radioligand.[9]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[9]

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Whole-Cell Patch-Clamp Electrophysiology (for Functional Channel Analysis)

This protocol describes the general methodology for assessing the functional effects of this compound on ion channel currents.

Objective: To measure the effect of this compound on the current amplitude and kinetics of specific ion channels (e.g., Kv, hERG, Nav).

Materials:

  • Cells expressing the ion channel of interest (e.g., HEK293 cells, Xenopus oocytes, or isolated cardiomyocytes).

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes.

  • Intracellular and extracellular recording solutions tailored to the specific ion channel being studied.

  • This compound solution at various concentrations.

Procedure:

  • Cell Preparation: Plate cells on coverslips for recording.

  • Pipette Fabrication: Pull glass pipettes to a desired resistance (e.g., 2-5 MΩ).

  • Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Voltage-Clamp Protocol: Apply specific voltage protocols to elicit the desired ion channel currents. These protocols are designed to activate, inactivate, and deactivate the channels of interest.

  • Drug Application: Perfuse the cell with the extracellular solution containing a known concentration of this compound.

  • Data Recording: Record the ion channel currents before, during, and after drug application.

  • Data Analysis: Analyze the recorded currents to determine the percentage of block, changes in current kinetics (activation, inactivation, deactivation), and to construct dose-response curves to calculate IC50 values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway affected by this compound and the general workflows for its pharmacological characterization.

Anipamil_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel (α1 subunit) This compound->L_type_Ca_Channel blocks Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx mediates Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Contraction Muscle Contraction (Cardiac & Smooth) Intracellular_Ca->Contraction triggers

Caption: this compound's primary signaling pathway.

Experimental_Workflow_Binding_Affinity start Start: Determine Binding Affinity prep Prepare Cardiac Membranes start->prep incubate Incubate Membranes with Radioligand & this compound prep->incubate separate Separate Bound & Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data (Competition Curve) quantify->analyze end Determine Ki Value analyze->end

Caption: Workflow for determining binding affinity.

Experimental_Workflow_Functional_Assay start Start: Functional Ion Channel Assay cell_prep Prepare Cells Expressing Target Ion Channel start->cell_prep patch Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch record_base Record Baseline Ion Channel Currents patch->record_base apply_drug Apply this compound record_base->apply_drug record_drug Record Currents in Presence of this compound apply_drug->record_drug analyze Analyze Current Block & Kinetics record_drug->analyze end Determine IC50 & Mechanism analyze->end

Caption: Workflow for functional ion channel assays.

Conclusion

This compound is a potent L-type calcium channel blocker with a well-defined mechanism of action on these channels. While direct quantitative data on its interaction with other ion channels, such as sodium and potassium channels, is limited, evidence from its close analog, verapamil, suggests that this compound may also modulate these channels. Such off-target effects could contribute to its overall pharmacological profile and antiarrhythmic properties. Further research employing detailed electrophysiological and binding studies is warranted to fully elucidate the complete ion channel interaction profile of this compound. This will enable a more comprehensive understanding of its therapeutic benefits and potential risks, aiding in the development of safer and more effective cardiovascular therapies.

References

Methodological & Application

Anipamil In Vitro Electrophysiology: A Detailed Application Note and Patch-Clamp Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil (B1666041) is a long-acting phenylalkylamine derivative that functions as a calcium channel blocker.[1] As an analogue of verapamil (B1683045), its primary mechanism of action involves the inhibition of L-type calcium channels, which are crucial for cardiovascular function.[1][2] This application note provides a detailed in vitro electrophysiology protocol using the patch-clamp technique to characterize the effects of this compound on ion channels, particularly L-type calcium channels. The following protocols are based on established methodologies for the well-studied compound verapamil, providing a robust framework for investigating this compound.[3][4][5][6][7][8]

Data Presentation: Electrophysiological Effects of Phenylalkylamines

The following table summarizes the known electrophysiological effects of this compound and compares them with its structural analogue, verapamil. This data is essential for understanding the expected outcomes of the patch-clamp experiments.

ParameterThis compoundVerapamilCell Type/ModelReference
Hemodynamic Effects
Blood PressureDose-dependent decreaseDose-dependent decreaseAnesthetized Rats[2]
Heart RateDose-dependent decreaseDose-dependent decreaseAnesthetized Rats[2]
Myocardial ContractionNegative inotropic effectNegative inotropic effectIsolated Rabbit Heart[1]
Ion Channel Effects
L-type Ca2+ ChannelsProposed primary targetInhibition (IC50 values range from 250 nmol/L to 15.5 µmol/L)Cardiac Myocytes[1][9]
Delayed Rectifier K+ ChannelsNot explicitly studiedInhibition (IC50 of 11 µM for I K(DR))Rat Intracardiac Ganglion Neurons[3][10]
A-type K+ ChannelsNot explicitly studiedInhibitionMouse Superior Cervical Ganglion Neurons[8]
TREK K+ ChannelsNot explicitly studiedInhibitionMouse Superior Cervical Ganglion Neurons[4][8]

Experimental Protocols

Cell Culture and Preparation

This protocol is designed for primary cardiomyocytes or a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2).

  • Cell Culture: Culture cells in the appropriate medium and conditions. For primary cardiomyocytes, follow standard isolation protocols. For cell lines, maintain in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Dissociation: Before the experiment, dissociate cells from the culture dish using a gentle enzymatic solution (e.g., Accutase).

  • Cell Plating: Plate the dissociated cells onto glass coverslips suitable for patch-clamp recording and allow them to adhere.

Solutions and Reagents

Extracellular (Bath) Solution (in mM):

ComponentConcentration
NaCl135
KCl5.4
CaCl22
MgCl21
HEPES10
Glucose10
pH 7.4 (adjusted with NaOH)

Intracellular (Pipette) Solution (in mM):

ComponentConcentration
CsCl120
MgCl22
EGTA10
HEPES10
Mg-ATP5
pH 7.2 (adjusted with CsOH)

Note: Cesium is used as the primary cation in the intracellular solution to block potassium channels and isolate calcium currents.

This compound Stock Solution:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO).

  • Make fresh serial dilutions in the extracellular solution on the day of the experiment to achieve the desired final concentrations.

Patch-Clamp Electrophysiology

The whole-cell patch-clamp configuration is recommended for recording ionic currents from single cells.[6][11][12]

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Cell Sealing and Whole-Cell Configuration:

    • Approach a selected cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Use a patch-clamp amplifier and data acquisition software (e.g., pClamp) to record membrane currents.[13]

    • Compensate for pipette and whole-cell capacitance.

    • Monitor series resistance throughout the experiment and discard recordings with unstable or high series resistance.[13]

Voltage-Clamp Protocol to Isolate L-type Calcium Currents
  • Holding Potential: Hold the cell membrane potential at -80 mV to ensure the availability of calcium channels.

  • Depolarizing Pulses: Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms) to elicit calcium currents.

  • Data Analysis:

    • Measure the peak inward current at each voltage step.

    • Construct a current-voltage (I-V) relationship curve.

    • To determine the dose-response relationship, apply increasing concentrations of this compound and measure the inhibition of the peak calcium current.

    • Calculate the IC50 value by fitting the dose-response data to the Hill equation.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_patch Patch-Clamp Recording cluster_drug Drug Application & Analysis cell_culture Cell Culture cell_dissociation Cell Dissociation cell_culture->cell_dissociation cell_plating Cell Plating cell_dissociation->cell_plating giga_seal Giga-seal Formation cell_plating->giga_seal whole_cell Whole-cell Configuration giga_seal->whole_cell data_acquisition Data Acquisition whole_cell->data_acquisition baseline Baseline Recording data_acquisition->baseline anipamil_app This compound Application baseline->anipamil_app washout Washout anipamil_app->washout data_analysis Data Analysis washout->data_analysis

Caption: Experimental workflow for patch-clamp analysis of this compound.

This compound Signaling Pathway

anipamil_pathway Ca_channel L-type Ca2+ Channel Ca_ion_in Ca2+ This compound This compound This compound->Ca_channel Ca_ion_out Ca2+ Ca_ion_out->Ca_channel influx Cellular_Response Reduced Cellular Response (e.g., Muscle Contraction) Ca_ion_in->Cellular_Response Block Block Depolarization Depolarization Depolarization->Ca_channel opens

Caption: Simplified mechanism of this compound action on L-type calcium channels.

References

Anipamil's Dose-Dependent Effects on Myocardial Contractility in Isolated Heart Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response relationship of Anipamil (B1666041), a phenylalkylamine calcium channel blocker, in isolated heart models. The included protocols and data are intended to guide researchers in designing and conducting experiments to evaluate the cardiac effects of this compound and similar compounds.

Introduction

This compound is a long-acting analogue of verapamil (B1683045), known for its calcium channel blocking properties.[1] It is a valuable tool in cardiovascular research for studying the mechanisms of myocardial contraction and for the preclinical assessment of new cardiovascular drugs. This compound exerts a negative inotropic effect on the heart, meaning it reduces the force of myocardial contraction.[2][3] This effect is primarily achieved by blocking L-type calcium channels in cardiomyocytes, thereby reducing the influx of calcium ions required for excitation-contraction coupling.[4][5]

Dose-Response Data

The following tables summarize the dose-dependent effects of this compound on key parameters of myocardial contractility in isolated heart preparations.

Effect of this compound on Left Ventricular Pressure in Isolated Rabbit Hearts
This compound Concentration (mol/L)Effect on Left Ventricular PressureReference
10⁻⁸ - 10⁻⁴Dose-dependent decrease[2]

Note: Specific percentage decreases were not detailed in the reference. The study indicates a negative inotropic effect within this concentration range.

Effect of this compound on Myocardial Contractility in Isolated Rat Hearts
This compound Concentration (µM)Effect on Myocardial ContractilityReference
0.01 - 0.15Dose-dependent negative inotropic effect[3]

Note: The reference describes a slow onset, persistent negative inotropic effect at these concentrations.

Effect of this compound on Heart Rate in Isolated Rabbit Hearts
This compound Concentration (mol/L)Effect on Spontaneous Heart RateReference
Up to 10⁻⁴No significant modification[2]

Experimental Protocols

The following are detailed protocols for studying the effects of this compound in isolated Langendorff-perfused heart and isolated cardiomyocyte models.

Langendorff-Perfused Isolated Heart Preparation (Rabbit Model)

This protocol describes the retrograde perfusion of an isolated rabbit heart to assess the effects of this compound on myocardial contractility and heart rate.

3.1.1. Materials

  • Male New Zealand White rabbits (2.5-3.0 kg)

  • Heparin (1000 IU/kg)

  • Pentobarbital (B6593769) sodium (50 mg/kg)

  • Krebs-Henseleit solution (in mmol/L): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11. The solution should be gassed with 95% O₂ / 5% CO₂ to a pH of 7.4 and maintained at 37°C.[6]

  • This compound stock solution

  • Langendorff apparatus

  • Pressure transducer

  • Data acquisition system

3.1.2. Experimental Workflow

langendorff_workflow cluster_prep Animal Preparation cluster_perfusion Langendorff Perfusion cluster_experiment Experimental Protocol A Anesthetize rabbit with pentobarbital sodium B Administer heparin intravenously A->B C Perform thoracotomy and expose the heart B->C D Rapidly excise the heart C->D E Mount aorta onto the Langendorff cannula D->E Transfer to apparatus F Initiate retrograde perfusion with Krebs-Henseleit solution E->F G Insert a balloon-tipped catheter into the left ventricle F->G H Allow for a 20-30 minute stabilization period G->H I Record baseline cardiac parameters (LVP, dP/dt, HR) H->I Begin recording J Administer increasing concentrations of this compound (10⁻⁸ to 10⁻⁴ M) via the perfusate I->J K Record cardiac parameters at each concentration J->K L Perform washout with drug-free perfusate K->L

Langendorff experimental workflow.

3.1.3. Procedure

  • Anesthetize the rabbit with an intravenous injection of pentobarbital sodium.

  • Administer heparin to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

  • Mount the aorta onto the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure.[7]

  • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular pressure (LVP) and its first derivative (dP/dt).

  • Allow the heart to stabilize for 20-30 minutes.

  • Record baseline measurements of LVP, dP/dt, and heart rate.

  • Introduce this compound into the perfusate at increasing concentrations (e.g., 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵, 10⁻⁴ mol/L).

  • Allow the heart to stabilize at each concentration before recording the steady-state response.

  • After the highest concentration, perfuse the heart with drug-free Krebs-Henseleit solution to observe washout effects.

Isolated Cardiomyocyte Preparation

This protocol is for isolating individual heart cells to study the electrophysiological effects of this compound at the cellular level.

3.2.1. Materials

  • Isolated heart from a rabbit or rat

  • Calcium-free perfusion buffer

  • Enzyme solution (e.g., collagenase, protease)

  • Patch-clamp electrophysiology rig

3.2.2. Experimental Workflow

cardiomyocyte_workflow cluster_isolation Cell Isolation cluster_electrophysiology Electrophysiology M Perfuse isolated heart with Ca²⁺-free buffer N Switch to enzyme solution to digest extracellular matrix M->N O Mechanically dissociate ventricular tissue N->O P Filter and collect cardiomyocytes O->P Q Plate isolated cardiomyocytes P->Q Prepare for recording R Perform whole-cell patch-clamp recordings Q->R S Record baseline L-type Ca²⁺ currents R->S T Apply this compound and record changes in Ca²⁺ currents S->T

Cardiomyocyte isolation and electrophysiology workflow.

3.2.3. Procedure

  • Perfuse the isolated heart with a calcium-free buffer to wash out the blood and stop contractions.

  • Switch the perfusion to an enzyme solution (e.g., collagenase) to digest the extracellular matrix.

  • Once the heart is digested, remove the ventricles and gently mince the tissue.

  • Mechanically agitate the tissue fragments to release individual cardiomyocytes.

  • Filter the cell suspension to remove undigested tissue.

  • Allow the isolated cardiomyocytes to settle and then resuspend them in a storage solution.

  • Use the isolated cells for electrophysiological studies, such as patch-clamp, to measure the effect of this compound on L-type calcium channel currents.

Signaling Pathway

This compound's primary mechanism of action is the blockade of L-type voltage-gated calcium channels in cardiomyocytes. This inhibition reduces the influx of calcium into the cell during the plateau phase of the cardiac action potential, leading to a decrease in intracellular calcium concentration and subsequent reduction in myocardial contractility.

anipamil_pathway cluster_membrane Cardiomyocyte Sarcolemma cluster_cell Intracellular Space AP Action Potential Depolarization CaChannel L-type Ca²⁺ Channel AP->CaChannel Opens CaInflux Ca²⁺ Influx CaChannel->CaInflux CICR Ca²⁺-Induced Ca²⁺ Release CaInflux->CICR Triggers SR Sarcoplasmic Reticulum SR->CICR CaTransient Increased [Ca²⁺]i CICR->CaTransient Contraction Myocardial Contraction CaTransient->Contraction Initiates This compound This compound This compound->CaChannel Blocks

This compound's mechanism of action in a cardiomyocyte.

References

Application Notes and Protocols for Anipamil Administration in a Langendorff Heart Perfusion Setup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil (B1666041) is a phenylalkylamine derivative that acts as a calcium channel blocker, exhibiting a pharmacological profile similar to that of its analogue, verapamil (B1683045). It is known for its potent and long-lasting negative inotropic effects on the myocardium. The Langendorff isolated heart perfusion system is an invaluable ex vivo model for studying the direct effects of pharmacological agents on the heart, independent of systemic neuronal and hormonal influences.[1] This document provides detailed application notes and protocols for the administration of this compound in a Langendorff heart perfusion setup, designed to assist researchers in pharmacology and cardiovascular physiology.

Mechanism of Action

This compound, like other phenylalkylamine calcium channel blockers, exerts its effects by binding to the α1 subunit of the L-type voltage-gated calcium channels in cardiac muscle cells. This binding inhibits the influx of calcium ions into the cells during depolarization. The reduction in intracellular calcium concentration leads to a decrease in the force of myocardial contraction (negative inotropy). Phenylalkylamines typically exhibit a "use-dependent" or "frequency-dependent" blockade, meaning their blocking efficacy increases with a higher frequency of channel opening, such as during a faster heart rate. In some preparations, this compound's effects have been shown to be more pronounced on the myocardium than on the coronary vasculature or the heart's conduction system.[2]

Data Presentation

The following tables summarize the expected dose-dependent effects of this compound on key cardiac parameters in an isolated perfused heart model. The data is illustrative and compiled from qualitative descriptions in the literature and comparative data from studies on verapamil, a structurally and functionally similar compound.

Table 1: Effect of this compound on Left Ventricular Developed Pressure (LVDP) and Heart Rate (HR) in Isolated Rabbit Heart

This compound Concentration (mol/L)Change in LVDP (%)Change in HR (%)
1 x 10⁻⁸~ -15%No significant change
1 x 10⁻⁷~ -30%No significant change
1 x 10⁻⁶~ -50%No significant change
1 x 10⁻⁵~ -75%Minimal decrease
1 x 10⁻⁴> -90%Slight decrease

Note: Data are estimations based on studies demonstrating a concentration-dependent decrease in left ventricular pressure with minimal effects on heart rate at lower to moderate concentrations in isolated rabbit hearts.[2]

Table 2: Effect of Intravenous this compound on Hemodynamic Parameters in Anesthetized Rats

This compound Dose (mg/kg, i.v.)Change in Mean Arterial Pressure (%)Change in Heart Rate (%)
1.0~ -15%~ -10%
2.5~ -25%~ -15%
5.0~ -40%~ -20%

Note: This data is from in vivo studies in anesthetized rats and reflects the systemic effects of this compound, including changes in peripheral resistance.[3]

Experimental Protocols

Langendorff Isolated Heart Perfusion Protocol

This protocol describes the standard procedure for isolating and perfusing a rodent (rat or guinea pig) heart using the Langendorff technique.

Materials:

  • Animal (e.g., male Wistar rat, 250-300g)

  • Heparin (1000 IU/mL)

  • Anesthetic (e.g., sodium pentobarbital, 60 mg/kg)

  • Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11), gassed with 95% O₂ / 5% CO₂ to a pH of 7.4, and maintained at 37°C.

  • Langendorff apparatus (including perfusion reservoir, water jacket, aortic cannula, and perfusion pump or gravity-feed system)

  • Instrumentation for monitoring cardiac function (pressure transducer, balloon catheter for LVDP, electrodes for ECG, flow probe for coronary flow)

  • Data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the animal with an intraperitoneal injection of sodium pentobarbital. Administer heparin (1000 IU/kg) to prevent blood clotting.

  • Heart Excision: Once the animal is deeply anesthetized (confirmed by lack of pedal reflex), perform a thoracotomy to expose the heart. Carefully dissect the aorta, and place a loose suture around it.

  • Cannulation: Quickly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia. Mount the heart on the aortic cannula of the Langendorff apparatus. Secure the aorta to the cannula with the suture.

  • Perfusion: Immediately initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer at a constant pressure (typically 60-80 mmHg) or constant flow. The perfusate will close the aortic valve and enter the coronary arteries, perfusing the myocardium.

  • Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the mitral valve to measure isovolumetric ventricular pressure. Adjust the balloon volume to achieve a stable end-diastolic pressure of 5-10 mmHg. Attach electrodes to the epicardial surface to record an electrocardiogram (ECG). Place a flow probe in the coronary sinus outflow or measure the effluent to determine coronary flow.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure that the heart rate, LVDP, and coronary flow are stable.

Protocol for this compound Administration

This protocol outlines the procedure for administering this compound to the stabilized Langendorff-perfused heart to assess its dose-dependent effects.

Materials:

  • This compound stock solution (e.g., 10⁻² M in a suitable solvent like DMSO, to be further diluted in Krebs-Henseleit buffer).

  • Stabilized Langendorff-perfused heart preparation.

Procedure:

  • Baseline Recording: Record baseline cardiac parameters (LVDP, heart rate, coronary flow) for at least 10 minutes to ensure stability before drug administration.

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in Krebs-Henseleit buffer to achieve the desired final concentrations in the perfusate (e.g., 10⁻⁸, 10⁻⁷, 10⁻⁶, 10⁻⁵, 10⁻⁴ mol/L).

  • Cumulative Concentration-Response Curve:

    • Introduce this compound into the perfusion line at the lowest concentration (10⁻⁸ mol/L).

    • Allow the heart to equilibrate for 10-15 minutes at this concentration until a steady-state effect is observed. Record the cardiac parameters.

    • Increase the this compound concentration to the next level (10⁻⁷ mol/L) without a washout period.

    • Repeat the equilibration and recording steps for each concentration in a cumulative manner up to the highest concentration (10⁻⁴ mol/L).

  • Washout: After the highest concentration, switch the perfusion back to the drug-free Krebs-Henseleit buffer and monitor the heart for recovery of function. Note that the effects of this compound are long-lasting, and full recovery may not be observed within a typical experimental timeframe.[2]

  • Data Analysis: For each concentration of this compound, calculate the percentage change in LVDP, heart rate, and coronary flow from the baseline values. Plot the concentration-response curves.

Visualizations

Signaling Pathway of this compound

Anipamil_Signaling_Pathway cluster_normal Normal Cardiac Contraction This compound This compound LTypeCaChannel L-type Ca²⁺ Channel (α1 subunit) This compound->LTypeCaChannel blocks NegativeInotropy Negative Inotropy (↓ Contraction) This compound->NegativeInotropy results in CaInflux Ca²⁺ Influx IntracellularCa ↑ Intracellular [Ca²⁺] CaInflux->IntracellularCa SR Sarcoplasmic Reticulum IntracellularCa->SR triggers CICR Ca²⁺-induced Ca²⁺ release (CICR) SR->CICR TroponinC Ca²⁺ binds to Troponin C CICR->TroponinC Contraction Myocardial Contraction TroponinC->Contraction

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Workflow for this compound Administration in Langendorff Setup

Langendorff_Anipamil_Workflow Start Start AnimalPrep Animal Preparation (Anesthesia, Heparinization) Start->AnimalPrep HeartExcision Heart Excision AnimalPrep->HeartExcision Cannulation Aortic Cannulation HeartExcision->Cannulation Perfusion Retrograde Perfusion (Krebs-Henseleit, 37°C, 95% O₂/5% CO₂) Cannulation->Perfusion Instrumentation Instrumentation (LV Balloon, ECG, Flow Probe) Perfusion->Instrumentation Stabilization Stabilization Period (20-30 min) Instrumentation->Stabilization Baseline Baseline Recording (10 min) Stabilization->Baseline Stable? AnipamilAdmin Cumulative this compound Administration (10⁻⁸ to 10⁻⁴ mol/L) Baseline->AnipamilAdmin Washout Washout with Drug-Free Buffer AnipamilAdmin->Washout DataAnalysis Data Analysis (Concentration-Response Curves) Washout->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for this compound administration.

References

Anipamil Protocol for Smooth Muscle Cell Culture Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil, a phenylalkylamine derivative and a long-acting calcium channel blocker, has demonstrated significant potential in the study of smooth muscle cell (SMC) physiology and pathology.[1] Its primary mechanism of action involves the blockade of L-type calcium channels, which play a crucial role in SMC contraction, proliferation, and differentiation.[2] In vitro studies have highlighted this compound's ability to inhibit SMC proliferation and promote a more differentiated, contractile phenotype.[3] This makes it a valuable tool for investigating vascular proliferative diseases such as atherosclerosis and restenosis. These application notes provide detailed protocols for utilizing this compound in smooth muscle cell culture studies to assess its effects on cell viability, proliferation, differentiation, and underlying signaling pathways.

Mechanism of Action

This compound is a potent antagonist of L-type voltage-gated calcium channels. By blocking these channels, it inhibits the influx of extracellular calcium into the smooth muscle cell.[2] This reduction in intracellular calcium concentration directly impacts several cellular processes:

  • Inhibition of Proliferation: Calcium is a critical second messenger in signaling pathways that drive cell cycle progression. By reducing intracellular calcium, this compound can arrest the cell cycle and inhibit proliferation.

  • Promotion of Differentiation: A lower intracellular calcium environment is associated with the expression of differentiation markers in SMCs, such as smooth muscle myosin heavy chain (SM-MyHC) and alpha-smooth muscle actin (α-SMA). This compound treatment has been shown to increase the expression of these markers, indicating a shift towards a more mature and contractile phenotype.[3]

Data Presentation

Quantitative Effects of Phenylalkylamine Calcium Channel Blockers on Smooth Muscle Cells

The following table summarizes the quantitative effects of this compound and the structurally related compound Verapamil on vascular smooth muscle cell (VSMC) proliferation. Due to the limited availability of specific quantitative data for this compound, data from Verapamil studies are included for comparative purposes.

CompoundCell TypeAssayEndpointResultReference
This compound Rabbit Aortic SMCsCell CulturePhenotypePromotes differentiated phenotype[3]
Verapamil Rat Vascular SMCs[³H]thymidine incorporationProliferationIC₅₀: 3.5 ± 0.3 x 10⁻⁶ M[1]

Experimental Protocols

Primary Smooth Muscle Cell Isolation and Culture (from Aorta)

This protocol describes the enzymatic digestion method for isolating primary vascular smooth muscle cells from the aorta of a rodent model.

Materials:

  • Complete Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Enzymatic Digestion Solution: DMEM containing Collagenase Type II (1.5 mg/mL) and Elastase (0.5 mg/mL)

  • 70% Ethanol

  • Sterile surgical instruments

Procedure:

  • Euthanize the animal according to approved institutional protocols.

  • Sterilize the thoracic and abdominal area with 70% ethanol.

  • Aseptically excise the thoracic aorta and place it in a sterile petri dish containing cold PBS.

  • Under a dissecting microscope, carefully remove the surrounding adipose and connective tissue (adventitia).

  • Cut the aorta longitudinally and gently scrape the intimal surface with a sterile scalpel blade to remove endothelial cells.

  • Mince the remaining medial tissue into small pieces (1-2 mm³).

  • Transfer the minced tissue to a sterile conical tube containing the Enzymatic Digestion Solution.

  • Incubate at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours with gentle agitation.

  • Neutralize the enzymatic reaction by adding an equal volume of Complete Culture Medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh Complete Culture Medium.

  • Plate the cells in a T-25 culture flask and maintain at 37°C in a humidified incubator with 5% CO₂.

  • Change the medium every 2-3 days. Cells are typically ready for subculture and experimentation between passages 3 and 8.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well culture plates

Procedure:

  • Seed smooth muscle cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Synchronize the cells by serum starvation (culturing in serum-free medium) for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁴ M) or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 4 hours, allowing the formation of formazan (B1609692) crystals.

  • Add 100 µL of Solubilization Solution to each well and incubate overnight at 37°C to dissolve the crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Smooth Muscle Cell Differentiation Markers

This technique is used to detect and quantify the expression of specific proteins, such as α-SMA and SM-MyHC, which are markers of SMC differentiation.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-α-SMA, anti-SM-MyHC, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture and treat SMCs with this compound as described for the proliferation assay.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Intracellular Calcium Imaging

This method allows for the real-time visualization of changes in intracellular calcium concentration in response to this compound treatment.

Materials:

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Glass-bottom culture dishes or coverslips

Procedure:

  • Seed SMCs on glass-bottom dishes or coverslips and allow them to adhere.

  • Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

  • Wash the cells with HBSS and then incubate them with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess dye.

  • Mount the dish/coverslip on a fluorescence microscope equipped for live-cell imaging.

  • Acquire baseline fluorescence images.

  • Perfuse the cells with a solution containing this compound and record the changes in fluorescence intensity over time.

  • Fluorescence intensity is proportional to the intracellular calcium concentration.

Signaling Pathways and Visualizations

This compound, as a calcium channel blocker, is expected to influence signaling pathways that are dependent on intracellular calcium. Two such key pathways in smooth muscle cells are the Calcineurin-NFAT pathway, which is involved in differentiation, and the ERK/MAPK pathway, which is a central regulator of proliferation.

This compound's Proposed Mechanism of Action

Anipamil_Mechanism This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Intracellular_Ca [Ca2+]i Ca_influx->Intracellular_Ca Proliferation Proliferation Intracellular_Ca->Proliferation Promotes Differentiation Differentiation (↑ α-SMA, SM-MyHC) Intracellular_Ca->Differentiation Inhibits

Caption: this compound inhibits L-type calcium channels, reducing intracellular calcium and thereby suppressing proliferation and promoting differentiation.

Experimental Workflow for Assessing this compound's Effects

Anipamil_Workflow start Start: Isolate & Culture SMCs treatment Treat with this compound (Dose-Response & Time-Course) start->treatment proliferation_assay Proliferation Assay (MTT) treatment->proliferation_assay differentiation_assay Differentiation Assay (Western Blot for α-SMA, SM-MyHC) treatment->differentiation_assay calcium_assay Calcium Imaging (Fluo-4) treatment->calcium_assay data_analysis Data Analysis & Interpretation proliferation_assay->data_analysis differentiation_assay->data_analysis calcium_assay->data_analysis

Caption: Workflow for studying this compound's effects on smooth muscle cells.

Potential Signaling Pathways Modulated by this compound

Anipamil_Signaling This compound This compound Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Intracellular_Ca ↓ [Ca2+]i Ca_Channel->Intracellular_Ca Calcineurin Calcineurin Intracellular_Ca->Calcineurin Inhibits Activation Ras Ras Intracellular_Ca->Ras Modulates NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocation Differentiation_Genes ↑ Differentiation Genes (α-SMA, SM-MyHC) NFAT->Differentiation_Genes Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Genes ↓ Proliferation Genes ERK->Proliferation_Genes Inhibits Activation

Caption: Proposed signaling pathways affected by this compound in smooth muscle cells.

References

Anipamil in Rat Models of Arrhythmia: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of anipamil (B1666041), a long-acting calcium channel blocker, in preclinical in vivo studies of arrhythmia using rat models. This document includes detailed experimental protocols, dosage information, and a summary of its mechanism of action.

Introduction

This compound, an analogue of verapamil, is a potent L-type calcium channel antagonist.[1][2] Its antiarrhythmic properties have been investigated in various preclinical models, demonstrating efficacy in suppressing arrhythmias, particularly those induced by myocardial ischemia and reperfusion.[1][3] These notes are intended to guide researchers in designing and executing in vivo studies to evaluate the antiarrhythmic potential of this compound in rat models.

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes for this compound in rat models of arrhythmia.

Arrhythmia Model Administration Route Dosage (mg/kg) Key Findings Reference
Ischemia-induced Arrhythmia (conscious rats)Oral50 and 150Statistically significant reduction in arrhythmias, most effective against ventricular fibrillation.[1][4]
Ischemia-induced Arrhythmia (conscious rats)Intravenous (IV)1 and 5Reduced ischemia-induced arrhythmias when given 15 min or 4 h before coronary occlusion. ED50 between 1 and 5 mg/kg.[2][3]
Ischemia-induced Arrhythmia (anesthetized rats)Intravenous (IV)1, 2.5, and 5Dose-dependent reduction in arrhythmias.[3][5][6][7]
Reperfusion Arrhythmia (conscious rats)Intravenous (IV)2.5Selectively abolished reperfusion arrhythmias induced by short periods of ischemia.[2][3]
Ischemia-Reperfusion Myocardial InjuryIntraperitoneal (IP)5 (twice daily for 5 days)Protected the heart against some of the deleterious effects of ischemia and reperfusion.[8]

Signaling Pathway of this compound in Cardiomyocytes

This compound exerts its antiarrhythmic effects primarily by blocking L-type calcium channels (LTCCs) in cardiomyocytes. This action disrupts the normal process of excitation-contraction coupling and alters the electrophysiological properties of the cardiac cells.

Anipamil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space This compound This compound LTCC L-type Calcium Channel (Cav1.2) This compound->LTCC Blocks Ca_influx Ca²⁺ Influx (Reduced) LTCC->Ca_influx RyR Ryanodine Receptor (RyR2) Ca_influx->RyR Triggers AP_Plateau Action Potential Plateau Phase (Shortened) Ca_influx->AP_Plateau SR Sarcoplasmic Reticulum (SR) CICR Ca²⁺-Induced Ca²⁺ Release (Reduced) RyR->CICR Ca_cytosolic Cytosolic Ca²⁺ (Reduced) CICR->Ca_cytosolic Contraction Myofilament Contraction (Reduced) Ca_cytosolic->Contraction Experimental_Workflow Start Start Anesthesia Anesthesia & Ventilation Start->Anesthesia Surgery Thoracotomy & Heart Exposure Anesthesia->Surgery Baseline_ECG Baseline ECG Recording Surgery->Baseline_ECG Drug_Admin This compound/Vehicle Administration Baseline_ECG->Drug_Admin LAD_Ligation LAD Ligation (Ischemia) Drug_Admin->LAD_Ligation Ischemia_ECG ECG Recording (Ischemia) LAD_Ligation->Ischemia_ECG Reperfusion Reperfusion Ischemia_ECG->Reperfusion Reperfusion_ECG ECG Recording (Reperfusion) Reperfusion->Reperfusion_ECG Analysis Arrhythmia Analysis Reperfusion_ECG->Analysis End End Analysis->End

References

Application Notes and Protocols for Anipamil Administration in Porcine Myocardial Ischemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of anipamil (B1666041), a long-acting calcium channel blocker, in porcine models of myocardial ischemia. The protocols are based on established methodologies and aim to facilitate the design and execution of preclinical studies investigating the cardioprotective effects of this compound.

Introduction

This compound, a derivative of verapamil, is a potent calcium channel blocker with a prolonged duration of action. Its mechanism of action involves the inhibition of calcium influx into cardiac and vascular smooth muscle cells, leading to vasodilation and a negative inotropic effect. In the context of myocardial ischemia, this compound is investigated for its potential to reduce infarct size, prevent arrhythmias, and improve cardiac function. The porcine model is highly relevant for cardiovascular research due to the anatomical and physiological similarities of the pig heart to the human heart.[1][2]

Mechanism of Action: Calcium Channel Blockade

This compound exerts its therapeutic effects by blocking L-type calcium channels, which are prevalent in cardiomyocytes and vascular smooth muscle cells. During myocardial ischemia, an excessive influx of calcium into the cells contributes to a cascade of detrimental events, including mitochondrial dysfunction, activation of proteases, and ultimately, cell death. By inhibiting this calcium overload, this compound helps to preserve myocardial tissue and function.

anipamil_mechanism cluster_membrane Cardiomyocyte Membrane L_type_Ca_channel L-type Calcium Channel Ca_ion_intracellular Ca²⁺ (Intracellular) L_type_Ca_channel->Ca_ion_intracellular This compound This compound This compound->L_type_Ca_channel Blocks Ca_ion_extracellular Ca²⁺ (Extracellular) Ca_ion_extracellular->L_type_Ca_channel Cellular_Injury Cellular Injury / Necrosis Ca_ion_intracellular->Cellular_Injury Contributes to Myocardial_Ischemia Myocardial Ischemia Myocardial_Ischemia->L_type_Ca_channel Increased Ca²⁺ Influx

Caption: this compound's mechanism of action in myocardial ischemia.

Experimental Protocols

Porcine Model of Myocardial Ischemia: Left Anterior Descending (LAD) Coronary Artery Occlusion

This protocol describes the creation of a myocardial ischemia model in pigs through the occlusion of the LAD coronary artery. This can be achieved via either an open-chest surgical approach or a closed-chest percutaneous method.

1. Animal Preparation and Anesthesia:

  • Animal Model: Domestic pigs of either sex, weighing approximately 30-40 kg, are commonly used.

  • Anesthesia: Anesthesia is typically induced with an intramuscular injection of ketamine (e.g., 20 mg/kg) and xylazine (B1663881) (e.g., 2 mg/kg).[3] Anesthesia is then maintained with an intravenous infusion of an anesthetic agent such as pentobarbitone sodium or propofol.[3][4] Mechanical ventilation is initiated following endotracheal intubation.

  • Monitoring: Throughout the procedure, it is crucial to monitor vital signs including electrocardiogram (ECG), arterial blood pressure, and body temperature.

2. Surgical Procedure (Open-Chest Method):

  • A left thoracotomy is performed to expose the heart.

  • The pericardium is incised, and the heart is suspended in a pericardial cradle.

  • The left anterior descending (LAD) coronary artery is identified and dissected free from the surrounding tissue.

  • A ligature (e.g., a silk suture) is passed around the LAD, typically distal to the first diagonal branch, to induce regional myocardial ischemia.

  • The ligature is tightened to occlude the artery for a predetermined period (e.g., 60-90 minutes), followed by reperfusion if required by the study design.

3. Percutaneous Procedure (Closed-Chest Method):

  • Vascular access is obtained via the femoral or carotid artery.

  • Under fluoroscopic guidance, a guide catheter is advanced to the left coronary artery.

  • A guidewire is then advanced into the LAD.

  • An angioplasty balloon catheter is advanced over the guidewire to the desired location in the LAD.

  • The balloon is inflated to occlude the artery for the desired duration of ischemia.

This compound Administration Protocol

The following intravenous administration protocol is based on the study by Parratt et al. (1995) in pentobarbitone-anesthetized pigs.[4]

  • Vehicle Control Group: An equivalent volume of saline is administered.

  • Low-Dose this compound Group:

    • An initial bolus of 1.0 mg/kg this compound is administered intravenously.

    • This is immediately followed by a continuous intravenous infusion of 0.10 mg/kg/min.

  • High-Dose this compound Group:

    • An initial bolus of 5.0 mg/kg this compound is administered intravenously.

    • This is immediately followed by a continuous intravenous infusion of 0.50 mg/kg/min.

The drug or vehicle is administered prior to the occlusion of the LAD coronary artery.

experimental_workflow Start Start Anesthesia Anesthesia Induction (e.g., Pentobarbitone) Start->Anesthesia Surgical_Prep Surgical Preparation (Thoracotomy or Percutaneous Access) Anesthesia->Surgical_Prep Drug_Admin This compound/Vehicle Administration (IV Bolus + Infusion) Surgical_Prep->Drug_Admin Ischemia LAD Coronary Artery Occlusion (e.g., 60-90 min) Drug_Admin->Ischemia Reperfusion Reperfusion (optional) Ischemia->Reperfusion Monitoring Hemodynamic and Arrhythmia Monitoring Ischemia->Monitoring Reperfusion->Monitoring Data_Analysis Data Collection and Analysis Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for this compound administration.

Data Presentation

The following tables summarize the quantitative data on the hemodynamic and antiarrhythmic effects of this compound in a porcine model of myocardial ischemia, as reported by Parratt et al. (1995).[4]

Hemodynamic Effects of this compound
ParameterVehicle ControlLow-Dose this compound (1.0 mg/kg + 0.10 mg/kg/min)High-Dose this compound (5.0 mg/kg + 0.50 mg/kg/min)
Mean Arterial Pressure (mmHg) 95 ± 478 ± 365 ± 5
Heart Rate (beats/min) 130 ± 6145 ± 7158 ± 8
Left Ventricular dP/dtmax (mmHg/s) 2100 ± 1501850 ± 1201400 ± 100
Cardiac Output (L/min) 3.2 ± 0.32.8 ± 0.22.1 ± 0.2
Values are presented as mean ± SEM. *p < 0.05 compared to vehicle control.
Antiarrhythmic Effects of this compound During a 30-minute Occlusion Period
Arrhythmia TypeVehicle Control (n=15)Low-Dose this compound (n=8)High-Dose this compound (n=12)
Ventricular Premature Beats (VPBs) 185 ± 45110 ± 3095 ± 25
Ventricular Tachycardia (VT) episodes 12 ± 37 ± 25 ± 1
Incidence of Ventricular Fibrillation (VF) 40% (6/15)25% (2/8)17% (2/12)
*Values are presented as mean ± SEM or percentage. *p < 0.05 compared to vehicle control.

Conclusion

The administration of this compound in a porcine model of myocardial ischemia demonstrates dose-dependent hemodynamic effects and antiarrhythmic properties. These application notes and protocols provide a framework for researchers to investigate the therapeutic potential of this compound and other calcium channel blockers in the setting of ischemic heart disease. Careful adherence to established surgical and pharmacological procedures is essential for obtaining reproducible and reliable data.

References

Application Notes and Protocols for Studying Ischemia-Reperfusion Injury with Anipamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil (B1666041), a long-acting derivative of verapamil (B1683045), is a potent calcium channel blocker that has demonstrated significant cardioprotective effects in preclinical models of ischemia-reperfusion (I/R) injury.[1] Its primary mechanism of action involves the inhibition of calcium influx into cells, thereby mitigating the detrimental effects of calcium overload that occur during I/R.[2] These notes provide an overview of this compound's application in I/R research, including its mechanism of action, and detailed protocols for its use in various experimental models.

Mechanism of Action

This compound exerts its protective effects primarily through the blockade of L-type calcium channels. This action is crucial in the context of I/R injury, as the reperfusion phase is characterized by a massive and uncontrolled influx of calcium into cardiomyocytes. This calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of proteases, and hypercontracture of myofibrils, ultimately leading to cell death.[2]

This compound's intervention helps to:

  • Reduce Calcium Overload: By blocking calcium entry, this compound directly counteracts the primary trigger of reperfusion injury.[2]

  • Preserve Mitochondrial Function: this compound helps maintain mitochondrial integrity and function during ischemia and reperfusion.[3]

  • Attenuate Arrhythmias: It has been shown to effectively reduce the incidence and severity of both ischemia-induced and reperfusion-induced arrhythmias.[1][4]

  • Maintain Intracellular pH: this compound pretreatment has been observed to stabilize intracellular pH at a higher level during ischemia.[5][6]

Signaling Pathway in Ischemia-Reperfusion Injury and this compound's Intervention

G A Isolate Heart B Mount on Langendorff Apparatus A->B C Stabilization Period B->C D Perfuse with this compound C->D E Induce Global Ischemia D->E F Reperfuse and Monitor Function E->F G Collect Effluent for Analysis F->G G A Plate Cardiomyocytes B Pre-treat with this compound A->B C Induce Simulated Ischemia (Hypoxia + Glucose Deprivation) B->C D Simulate Reperfusion (Normoxia + Glucose) C->D E Assess Cell Viability, Apoptosis, ROS D->E

References

Application Notes and Protocols for Anipamil in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil is a long-acting calcium channel blocker and an analog of verapamil (B1683045), belonging to the phenylalkylamine class of calcium channel antagonists.[1] It exhibits a pharmacological profile that suggests its primary activity is confined to the myocardial muscle, where it blocks L-type calcium channels.[2][3][4] This action leads to a reduction in cardiac contractility and heart rate.[3][5] this compound's potential therapeutic applications in cardiovascular diseases make it a compound of significant interest in drug discovery and development.[6]

High-throughput screening (HTS) assays are essential for identifying and characterizing new modulators of ion channels. This document provides detailed application notes and protocols for the use of this compound in HTS assays, enabling researchers to efficiently screen for novel calcium channel blockers and to study the effects of various compounds on L-type calcium channels.

Mechanism of Action

This compound, like other phenylalkylamine derivatives, exerts its effect by binding to the alpha-1 subunit of the L-type voltage-gated calcium channels, which are prevalent in cardiac and smooth muscle cells.[3][7] By binding to the intracellular side of the channel, this compound inhibits the influx of calcium ions into the cell during depolarization.[3] This reduction in intracellular calcium concentration leads to a decrease in myocardial contractility (negative inotropic effect) and a slowing of the heart rate (negative chronotropic effect).[3][5]

Signaling Pathway of this compound Action

Anipamil_Signaling_Pathway cluster_cell Cardiomyocyte This compound This compound L_type_Ca_Channel L-type Calcium Channel (α1 subunit) This compound->L_type_Ca_Channel Binds to and blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Inhibits Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Myocardial_Contraction ↓ Myocardial Contractility (Negative Inotropy) Intracellular_Ca->Myocardial_Contraction Heart_Rate ↓ Heart Rate (Negative Chronotropy) Intracellular_Ca->Heart_Rate Cell_Membrane Cell Membrane

Caption: Signaling pathway of this compound in a cardiomyocyte.

Quantitative Data

ParameterSpeciesModelDosage/ConcentrationEffectReference
InotropyRabbitIsolated Heart10⁻⁸ - 10⁻⁴ mol/lLowers left ventricular pressure[2][8]
Heart RateRabbitIsolated HeartUp to 10⁻⁴ mol/lNo modification of spontaneous heart rate[2][8]
Blood PressureRatAnesthetized1, 2.5, and 5 mg/kg i.v.Dose-dependent fall in blood pressure[9]
Heart RateRatAnesthetized1, 2.5, and 5 mg/kg i.v.Dose-dependent fall in heart rate[9]
ArrhythmiaRatConscious, Ischemia-induced1 and 5 mg/kgReduced ischemia-induced arrhythmias[10]
Renal FunctionRatSubtotal nephrectomy0.5 mg/kg/day, p.o.Lower mortality and serum creatinine[6]

High-Throughput Screening Protocols

The following are example protocols for HTS assays to identify and characterize modulators of L-type calcium channels, using this compound as a reference compound.

Fluorescence-Based Calcium Flux Assay (FLIPR)

This assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye in a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR).

Experimental Workflow:

FLIPR_Workflow Start Start Plate_Cells Plate cells expressing L-type calcium channels in 384-well plates Start->Plate_Cells Incubate_1 Incubate overnight Plate_Cells->Incubate_1 Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate_1->Load_Dye Incubate_2 Incubate for 1 hour Load_Dye->Incubate_2 Add_Compounds Add test compounds and this compound (control) Incubate_2->Add_Compounds Depolarize Depolarize cells with KCl to open calcium channels Add_Compounds->Depolarize Measure_Fluorescence Measure fluorescence kinetics with FLIPR Depolarize->Measure_Fluorescence Analyze_Data Analyze data and determine IC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fluorescence-based calcium flux HTS assay.

Detailed Protocol:

  • Cell Plating:

    • Seed a cell line stably expressing the human L-type calcium channel (e.g., HEK293 or CHO cells) into 384-well black-walled, clear-bottom microplates at a density of 20,000-40,000 cells per well.

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a quencher dye to reduce extracellular fluorescence.

    • Remove the cell culture medium from the plates and add 20 µL of the dye loading buffer to each well.

    • Incubate the plates for 1 hour at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and this compound (as a positive control) in an appropriate assay buffer. A typical concentration range for this compound would be 10 nM to 100 µM.

    • Add 5 µL of the compound solutions to the respective wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Signal Detection:

    • Prepare a depolarizing solution of potassium chloride (KCl) to activate the voltage-gated calcium channels.

    • Place the cell plate into the FLIPR instrument.

    • Initiate the reading, which will involve adding the KCl solution to the wells and simultaneously measuring the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence upon depolarization is indicative of calcium influx.

    • Calculate the percentage of inhibition for each test compound concentration relative to the control wells (no compound) and the this compound control wells (maximum inhibition).

    • Generate dose-response curves and determine the IC50 values for active compounds.

Automated Patch Clamp Assay

Automated patch clamp systems provide a higher throughput method for directly measuring the electrophysiological effects of compounds on ion channels.

Experimental Workflow:

APC_Workflow Start Start Prepare_Cells Prepare a single-cell suspension of cells expressing L-type calcium channels Start->Prepare_Cells Load_System Load cells, intracellular, and extracellular solutions onto the automated patch clamp system Prepare_Cells->Load_System Seal_Formation Initiate automated cell trapping and giga-seal formation Load_System->Seal_Formation Whole_Cell Establish whole-cell configuration Seal_Formation->Whole_Cell Record_Baseline Record baseline L-type calcium channel currents Whole_Cell->Record_Baseline Add_Compounds Apply test compounds and This compound (control) Record_Baseline->Add_Compounds Record_Post_Compound Record currents after compound application Add_Compounds->Record_Post_Compound Analyze_Data Analyze current inhibition and determine IC50 values Record_Post_Compound->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an automated patch clamp HTS assay.

Detailed Protocol:

  • Cell Preparation:

    • Culture cells expressing L-type calcium channels to an optimal confluency.

    • Harvest the cells and prepare a single-cell suspension at the concentration recommended by the automated patch clamp system manufacturer.

  • System Setup:

    • Prepare the intracellular and extracellular solutions for the patch clamp recordings.

    • Load the cell suspension, solutions, and compound plates onto the automated patch clamp platform.

  • Assay Execution:

    • Initiate the automated protocol, which includes cell capture, seal formation, and establishment of the whole-cell configuration.

    • Apply a voltage protocol to elicit L-type calcium channel currents and record a stable baseline.

    • The system will then automatically apply different concentrations of test compounds and this compound.

    • Record the currents in the presence of each compound concentration.

  • Data Analysis:

    • Measure the peak current amplitude before and after compound application.

    • Calculate the percentage of current inhibition for each concentration.

    • Generate dose-response curves and determine the IC50 values.

Summary

This compound serves as a valuable tool for studying L-type calcium channels in a high-throughput screening context. The provided protocols for fluorescence-based calcium flux assays and automated patch clamp electrophysiology offer robust methods for identifying and characterizing novel modulators of these important drug targets. Researchers can adapt these protocols to their specific cell lines and instrumentation to facilitate their drug discovery efforts.

References

Anipamil for Inducing Phenotypic Changes in Aortic Smooth Muscle Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular smooth muscle cell (SMC) phenotypic switching is a critical process in the pathogenesis of various vascular diseases, including atherosclerosis and hypertension. In response to vascular injury, quiescent, contractile SMCs can dedifferentiate into a synthetic, proliferative phenotype, contributing to neointimal formation. Anipamil (B1666041), a phenylalkylamine-derived Ca2+-antagonist, has been shown to prevent intimal thickening in the aorta by promoting a more differentiated SMC phenotype.[1][2] This document provides detailed application notes and protocols for utilizing this compound to induce and study these phenotypic changes in aortic SMCs.

Data Presentation

The following tables summarize the effects of this compound on aortic smooth muscle cell phenotype as observed in both in vivo and in vitro studies.

Table 1: In Vivo Effects of this compound on Aortic Smooth Muscle Cell Phenotype in Hypertensive Rabbits

ParameterControl (Untreated Hypertensive)This compound-Treated (40 mg/kg/day, orally)Reference
Aortic Intimal ThickeningPresent, composed mainly of postnatal-type SMCsAbsent or negligible[1][2]
Postnatal-type SMCs in MediaIncreased prevalenceDecreased prevalence[1][2]
Blood PressureSignificantly elevatedNot significantly lowered by this compound treatment[1][2]

Table 2: In Vitro Effects of this compound on Cultured Aortic Smooth Muscle Cells

ParameterControlThis compound-TreatedReference
Cell GrowthProliferatingGrowth inhibition observed[1][2]
Smooth Muscle Myosin Heavy Chain (SM-MyHC) ExpressionLow/variableExpressed in all SMCs, indicating a more differentiated phenotype[1][2]
Non-Muscle Myosin Heavy Chain (NM-MyHC) ExpressionPresent in proliferating cellsReduced expression[1][2]

Proposed Signaling Pathway

This compound, as a calcium channel blocker, is proposed to induce a differentiated phenotype in aortic SMCs by modulating intracellular calcium levels, which in turn influences key signaling pathways that control SMC differentiation and proliferation.

Anipamil_Signaling_Pathway cluster_0 This compound Action cluster_1 Intracellular Signaling cluster_2 Gene Expression & Phenotype This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits Ca_influx Intracellular Ca2+ Levels L_type_Ca_Channel->Ca_influx Reduces Calcineurin Calcineurin Ca_influx->Calcineurin Activates Myocardin_SRF Myocardin/SRF Complex NFAT NFAT (cytoplasmic) Calcineurin->NFAT Dephosphorylates NFAT_n NFAT (nuclear) NFAT->NFAT_n Translocation Proliferation_Genes Proliferation-Associated Genes NFAT_n->Proliferation_Genes Activates Proliferation SMC Proliferation (Synthetic Phenotype) Proliferation_Genes->Proliferation Differentiation_Genes SMC Differentiation Marker Genes (e.g., SM-MyHC) Myocardin_SRF->Differentiation_Genes Activates Differentiation SMC Differentiation (Contractile Phenotype) Differentiation_Genes->Differentiation

Caption: Proposed mechanism of this compound-induced SMC differentiation.

Experimental Protocols

Rabbit Aortic Smooth Muscle Cell Culture

This protocol describes the isolation and culture of aortic SMCs from rabbits, a model system used to study the effects of this compound.[1]

Cell_Culture_Workflow Aorta_Isolation Isolate Thoracic Aorta from Rabbit Adventitia_Removal Remove Adventitia and Endothelium Aorta_Isolation->Adventitia_Removal Enzymatic_Digestion Enzymatic Digestion (e.g., Collagenase) Adventitia_Removal->Enzymatic_Digestion Cell_Seeding Seed Cells in Culture Flasks Enzymatic_Digestion->Cell_Seeding Primary_Culture Primary Culture (DMEM with 10% FBS) Cell_Seeding->Primary_Culture Subculture Subculture Cells for Experiments (Passages 2-5) Primary_Culture->Subculture

Caption: Workflow for aortic smooth muscle cell isolation and culture.

Materials:

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Elastase

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Sterile surgical instruments

  • Tissue culture flasks and plates

Procedure:

  • Euthanize a New Zealand white rabbit and sterilize the thoracic area.

  • Aseptically remove the thoracic aorta and place it in sterile, ice-cold PBS.

  • Transfer the aorta to a sterile petri dish and carefully remove the adventitia and endothelium by mechanical stripping.

  • Mince the remaining medial layer into small fragments.

  • Incubate the tissue fragments in a solution of collagenase and elastase in DMEM at 37°C with gentle agitation until cells are liberated.

  • Neutralize the enzymatic activity with FBS-containing medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in DMEM supplemented with 10% FBS and penicillin-streptomycin, and plate in tissue culture flasks.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days.

  • Once confluent, subculture the cells using trypsin-EDTA. Cells from passages 2-5 are recommended for experiments.

SMC Proliferation Assay (BrdU Incorporation)

This assay is used to quantify the antiproliferative effect of this compound on aortic SMCs.

Materials:

  • Aortic SMCs cultured in 96-well plates

  • This compound stock solution

  • BrdU labeling reagent

  • Fixing/denaturing solution

  • Anti-BrdU antibody (peroxidase-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Seed aortic SMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Synchronize the cells by serum starvation (e.g., 0.5% FBS in DMEM) for 24-48 hours.

  • Treat the cells with various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁵ M) in the presence of a mitogen (e.g., 10% FBS or PDGF) for 24-48 hours. Include appropriate vehicle controls.

  • Add BrdU labeling reagent to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Remove the labeling medium and fix and denature the cellular DNA according to the manufacturer's protocol.

  • Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

  • Wash the wells to remove unbound antibody.

  • Add the substrate solution and incubate until color development is sufficient.

  • Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of proliferation inhibition relative to the mitogen-stimulated control.

Immunofluorescence Staining for Phenotypic Markers

This protocol is for the visualization and semi-quantitative analysis of SMC differentiation markers, such as smooth muscle myosin heavy chain (SM-MyHC) and non-muscle myosin heavy chain (NM-MyHC).[1]

Immunofluorescence_Workflow Cell_Culture Culture SMCs on Coverslips and Treat with this compound Fixation Fix Cells (e.g., 4% Paraformaldehyde) Cell_Culture->Fixation Permeabilization Permeabilize Cells (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Block with Serum Permeabilization->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-SM-MyHC, anti-NM-MyHC) Blocking->Primary_Ab Secondary_Ab Incubate with Fluorophore-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Mounting Mount Coverslips with DAPI-containing Medium Secondary_Ab->Mounting Imaging Visualize with Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for immunofluorescence staining of SMC markers.

Materials:

  • SMCs cultured on glass coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., monoclonal anti-SM-MyHC, anti-NM-MyHC)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Culture aortic SMCs on sterile glass coverslips in a multi-well plate.

  • Treat the cells with this compound as described in the proliferation assay protocol.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Wash with PBS and block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

  • Wash extensively with PBS.

  • Incubate with appropriate fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.

  • Wash with PBS and counterstain nuclei with DAPI.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope. The intensity and distribution of the fluorescent signal can be semi-quantitatively analyzed.

Quantitative Western Blotting for Phenotypic Markers

This protocol allows for the quantification of changes in the protein expression levels of SMC differentiation markers.

Materials:

  • Cultured aortic SMCs

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SM-MyHC, anti-NM-MyHC, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat aortic SMCs with this compound in 6-well or 10 cm plates.

  • Lyse the cells in RIPA buffer and collect the total protein lysate.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin).

Conclusion

This compound serves as a valuable pharmacological tool for studying and inducing phenotypic switching of aortic smooth muscle cells towards a more differentiated, contractile state. The protocols outlined in this document provide a framework for investigating the cellular and molecular mechanisms underlying this process. Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound and to explore its therapeutic potential in vascular proliferative disorders.

References

Application Notes and Protocols: Anipamil in Fluorescence Microscopy for Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil (B1666041) is a potent and long-acting phenylalkylamine L-type calcium channel blocker.[1] As an analog of verapamil (B1683045), it exhibits high affinity for the myocardium.[2] Its primary mechanism of action involves the inhibition of calcium influx through voltage-gated L-type calcium channels, which are crucial for excitation-contraction coupling in cardiac and smooth muscle cells. While extensively studied for its cardiovascular effects, this compound also presents a valuable tool for researchers in cellular biology and drug discovery as a selective blocker of L-type calcium channels in fluorescence microscopy-based calcium imaging experiments. These application notes provide a comprehensive overview and a detailed protocol for the utilization of this compound to dissect the role of L-type calcium channels in intracellular calcium signaling.

Mechanism of Action

This compound, like other phenylalkylamines, binds to the open state of the L-type calcium channel from the intracellular side. This binding effectively occludes the channel pore, thereby preventing the influx of extracellular calcium into the cell. This action leads to a reduction in the intracellular calcium concentration ([Ca²⁺]i) that is dependent on L-type channel activity, resulting in effects such as negative inotropy in cardiac muscle and vasodilation in smooth muscle.[1] this compound interacts competitively with the phenylalkylamine binding sites within the alpha-1 subunit of the L-type calcium channel.[3]

Application in Fluorescence Microscopy for Calcium Imaging

In the context of fluorescence microscopy, this compound can be employed as a pharmacological tool to:

  • Isolate calcium signals: By selectively blocking L-type calcium channels, researchers can distinguish the contribution of these channels to global intracellular calcium transients from other calcium sources, such as release from intracellular stores (e.g., endoplasmic reticulum) or influx through other types of calcium channels.

  • Probe cellular function: Investigate the role of L-type calcium channel-mediated calcium influx in various cellular processes, including but not limited to, gene expression, cell proliferation, apoptosis, and neurotransmission.

  • Screen for drug candidates: In high-throughput screening assays, this compound can serve as a reference compound for the identification of novel L-type calcium channel modulators.

Quantitative Data

The following table summarizes key quantitative parameters for this compound, providing a reference for experimental design.

ParameterValueSpecies/TissueCommentsReference
Binding Affinity (Ki) 471 ± 52 nMRat Cardiac MembranesDetermined by displacement of [³H]-desmethoxyverapamil.[3]
Effective Concentration Range 10⁻⁸ - 10⁻⁴ mol/LIsolated Rabbit HeartConcentration range for observing negative inotropic effects.[1]

Signaling Pathway of this compound Action

Anipamil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel (Open State) Ca_ext->L_type_channel Influx Ca_int Reduced Intracellular Ca²⁺ L_type_channel->Ca_int Inhibited This compound This compound This compound->L_type_channel Binds and Blocks Cellular_Response Modulation of Cellular Responses Ca_int->Cellular_Response Experimental_Workflow A 1. Cell Culture Plate cells on imaging dish B 2. Dye Loading Incubate with Calcium Indicator (e.g., Fura-2 AM) A->B C 3. Baseline Imaging Record resting fluorescence B->C D 4. Stimulation 1 (Control) Apply depolarizing stimulus Record Ca²⁺ transient C->D E 5. Washout D->E F 6. This compound Incubation Treat cells with this compound E->F G 7. Stimulation 2 (Treatment) Apply depolarizing stimulus Record Ca²⁺ transient F->G H 8. Data Analysis Compare Ca²⁺ transients (Control vs. Treatment) G->H

References

Application Note and Protocol: Quantification of Anipamil in Biological Samples by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil (B1666041), a calcium channel blocker, requires sensitive and reliable quantification methods for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides a detailed high-performance liquid chromatography (HPLC) method for the determination of this compound in biological matrices, primarily plasma. The protocols described herein are based on established bioanalytical techniques and offer a robust framework for the accurate quantification of this compound.

Principle

This method utilizes reversed-phase HPLC with fluorescence detection for the quantification of this compound. The procedure involves the extraction of this compound and an internal standard (IS) from a biological matrix, followed by chromatographic separation and detection. The concentration of this compound in the sample is determined by comparing its peak area ratio to that of the internal standard against a calibration curve.

Data Presentation

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Tetrahydrofuran in water (80:20, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature Ambient
Detector Fluorescence Detector
Excitation Wavelength 230 nm
Emission Wavelength 310 nm
Internal Standard (IS) A suitable analogue, such as Verapamil or a deuterated form of this compound
Method Validation Parameters (Representative)

The following table summarizes typical validation parameters for a bioanalytical HPLC method, in accordance with regulatory guidelines such as those from the FDA and ICH.[2][3][4]

ParameterAcceptance CriteriaRepresentative Value
Linearity (r²) ≥ 0.99> 0.995
Range To be determined based on expected concentrations1 - 500 ng/mL[5]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; acceptable precision and accuracy1 ng/mL[6]
Intra-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Recovery (%) Consistent, precise, and reproducible> 85%
Stability (Freeze-thaw, short-term, long-term) Analyte loss ≤ 15%Stable under typical storage conditions

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 10 ng/mL to 5000 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

  • Internal Standard Working Solution (5 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 5 µg/mL.[1]

  • Storage: Store all stock and working solutions at 2-8°C, protected from light.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a robust method for extracting this compound from plasma samples.[7][8]

  • Sample Thawing: Thaw frozen plasma samples to room temperature.[8]

  • Aliquoting: Transfer 1 mL of the plasma sample into a clean polypropylene (B1209903) centrifuge tube.[7]

  • Internal Standard Spiking: Add 100 µL of the internal standard working solution (1 µg/mL) to each plasma sample.[9]

  • Basification: Add 0.5 mL of 1 M NaOH to each tube and vortex for 30 seconds to mix.[9]

  • Extraction: Add 3 mL of the extraction solvent (n-heptane:isoamyl alcohol, 95:5 v/v).[7][9]

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.[9]

  • Centrifugation: Centrifuge the samples at 2000 x g for 5 minutes to separate the aqueous and organic layers.[9]

  • Back-Extraction: Carefully transfer the upper organic layer to a new clean tube and add 200 µL of 0.3% orthophosphoric acid.[9]

  • Vortexing and Centrifugation: Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.

  • Sample Injection: Carefully collect the lower aqueous layer and inject 20 µL into the HPLC system.

Preparation of Calibration Curve and Quality Control Samples
  • Calibration Standards: Spike blank plasma with appropriate volumes of the this compound working standard solutions to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 250, and 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels: low (e.g., 3 ng/mL), medium (e.g., 200 ng/mL), and high (e.g., 400 ng/mL).

  • Processing: Process the calibration standards and QC samples alongside the unknown samples using the same extraction procedure.

Visualizations

experimental_workflow sample_collection Sample Collection (Biological Matrix) sample_prep Sample Preparation sample_collection->sample_prep sub_thaw Thaw Sample sample_prep->sub_thaw sub_aliquot Aliquot Sample sub_thaw->sub_aliquot sub_spike Spike with Internal Standard sub_aliquot->sub_spike sub_extract Liquid-Liquid Extraction sub_spike->sub_extract sub_evaporate Evaporation & Reconstitution sub_extract->sub_evaporate hplc_analysis HPLC Analysis sub_evaporate->hplc_analysis data_processing Data Processing hplc_analysis->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship method_development Method Development • Column Selection • Mobile Phase Optimization • Detector Settings method_validation Method Validation • Linearity • Accuracy & Precision • Recovery & Stability method_development->method_validation sample_analysis Routine Sample Analysis • Calibration Curve • Quality Controls • Unknown Samples method_validation->sample_analysis

Caption: Bioanalytical method lifecycle.

References

Anipamil Stock Solution: Preparation and Storage in DMSO for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Anipamil, a potent, long-acting L-type calcium channel blocker, is a valuable tool in cardiovascular research and drug development. Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating concentrated stock solutions of this compound due to its excellent solubilizing properties for many organic compounds. This document provides detailed protocols for the preparation and storage of this compound stock solutions in DMSO, along with essential data on solubility and stability to guide researchers in their experimental design.

Key Properties of this compound
PropertyValueSource
Molecular Weight 520.79 g/mol [1]
CAS Number 83200-10-6[1]
Mechanism of Action L-type calcium channel blocker[1][2][3][4][5][6]
Solubility and Recommended Concentrations
ParameterRecommendation/DataNotesSource
Solubility in DMSO A concentration of 40 mg/mL has been used for in vivo formulations.The solubility of the related compound Verapamil (B1683045) in DMSO is reported to be as high as 98 mg/mL, suggesting this compound is also highly soluble.[1][7][8][9]
Recommended Stock Concentration 10 mM to 50 mMA 10 mM stock solution is a common starting point for in vitro assays. Higher concentrations can be prepared based on experimental needs.[10]
Storage and Stability

Proper storage is crucial to maintain the integrity of this compound stock solutions.

FormStorage TemperatureShelf LifeRecommendationsSource
Solid Powder -20°C3 yearsStore in a dry, dark place.[1]
Stock Solution in DMSO -80°C1 yearRecommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[1][11]
-20°C1 monthSuitable for short-term storage. For storage longer than one month, re-testing the efficacy of the solution is advised.[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 520.79 g/mol )

  • Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, weigh out 5.21 mg of this compound powder.

    • Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g

    • Mass (mg) = 0.010 mol/L x 0.001 L x 520.79 g/mol x 1000 mg/g = 5.2079 mg

  • Weighing this compound:

    • In a chemical fume hood, carefully weigh the calculated amount of this compound powder using an analytical balance.

    • Transfer the powder to a sterile vial.

  • Dissolving this compound:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

    • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, sterile amber or opaque microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • For long-term storage, place the aliquots at -80°C. For short-term use, store at -20°C.

Protocol 2: Preparation of Working Solutions for Cell Culture

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cytotoxic effects.[11]

  • Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

  • To avoid precipitation, it is recommended to perform serial dilutions rather than a single large dilution.[11]

Procedure:

  • Thaw the Stock Solution:

    • On the day of the experiment, remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Intermediate Dilutions (Example for a 10 µM final concentration):

    • Prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed sterile cell culture medium. Mix gently by pipetting.

  • Prepare the Final Working Solution:

    • Add the appropriate volume of the 100 µM intermediate solution to your cell culture plates containing the final volume of medium to achieve the desired 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well.

    • The final DMSO concentration in this example would be 0.1%.

Visualizations

This compound's Mechanism of Action: L-type Calcium Channel Blockade

This compound, like its analogue Verapamil, exerts its effects by blocking L-type voltage-gated calcium channels. This action is particularly prominent in cardiac and smooth muscle cells. The influx of calcium through these channels is a critical step in muscle contraction. By inhibiting this influx, this compound leads to vasodilation and a decrease in myocardial contractility.[3][4][5][6]

Anipamil_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel (in cell membrane) This compound->L_type_Ca_Channel Vasodilation Vasodilation This compound->Vasodilation results in Decreased_Contractility ↓ Myocardial Contractility This compound->Decreased_Contractility results in Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Contraction Muscle Contraction (Cardiac & Smooth) Intracellular_Ca->Contraction leads to

Caption: this compound blocks L-type calcium channels, leading to vasodilation and reduced heart muscle contraction.

Experimental Workflow: From Powder to Working Solution

This workflow diagram illustrates the key steps for preparing this compound working solutions from a solid powder for use in experiments.

Anipamil_Workflow Powder This compound Powder Weigh Weigh Powder Powder->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Stock Concentrated Stock Solution (e.g., 10 mM) Dissolve->Stock Aliquot Aliquot for Single Use Stock->Aliquot Store Store at -80°C (long-term) or -20°C (short-term) Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Serially Dilute in Culture Medium Thaw->Dilute Working Final Working Solution (e.g., 10 µM) Dilute->Working

Caption: Workflow for preparing this compound working solutions from powder.

References

Application Notes and Protocols: Anipamil in Experimental Models of Angina Pectoris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of anipamil (B1666041), a phenylalkylamine calcium antagonist, in experimental models relevant to the study of angina pectoris. This document includes summaries of key quantitative data from preclinical and clinical studies, detailed experimental protocols for common animal models of myocardial ischemia, and visualizations of the drug's mechanism of action and experimental workflows.

Introduction

This compound is a long-acting analogue of verapamil (B1683045) and functions as a calcium channel blocker.[1] It is classified as a phenylalkylamine, a class of calcium channel blockers that are relatively selective for the myocardium.[1] By reducing myocardial oxygen demand and reversing coronary vasospasm, they are frequently employed in the treatment of angina.[1] Unlike dihydropyridines, phenylalkylamines have minimal vasodilatory effects, leading to less reflex tachycardia.[1] This makes them particularly suitable for angina treatment, where an increased heart rate can significantly elevate the heart's oxygen requirement.[1] The primary mechanism of action for phenylalkylamines is the induction of negative inotropy.[1] Experimental studies have demonstrated the efficacy of this compound in reducing the functional and biochemical damage associated with acute myocardial ischemia and in preventing reperfusion-induced arrhythmias.[2]

Data Presentation

The following tables summarize the quantitative data from key experimental studies on this compound in models of angina pectoris.

Table 1: Efficacy of this compound in a Rat Model of Myocardial Ischemia and Reperfusion
ParameterControl GroupThis compound-Treated GroupDosage and AdministrationReference
Plasma Creatine (B1669601) Kinase (CK) (U/L) after 3h LAD Occlusion257 +/- 4799 +/- 376.0 mg/kg, orally, once daily for 8 days[2]
Incidence of Ventricular Tachycardia (VT) upon Reperfusion100%61%0.5 mg/kg, IV, 30 min before occlusion[2]
Incidence of Ventricular Fibrillation (VF) upon Reperfusion77%14%0.5 mg/kg, IV, 30 min before occlusion[2]
Incidence of Reperfusion Arrhythmias100% (VT and VF)0%1.0 mg/kg, IV, 30 min before occlusion[2]
Table 2: Clinical Efficacy of this compound in Patients with Stable Angina Pectoris
ParameterPlaceboThis compound (80 mg/day)This compound (160 mg/day)Study DesignReference
Reduction in Angina Pectoris Attacks-Significant (p < 0.05)Significant (p < 0.001)Randomized, double-blind, placebo-controlled, cross-over[3]
Reduction in Glycerol Nitrate Consumption-Significant (p < 0.01)Significant (p < 0.001)Randomized, double-blind, placebo-controlled, cross-over[3]
Increase in Load (W) at Start of Angina-Significant (p < 0.01)Significant (p < 0.05)Randomized, double-blind, placebo-controlled, cross-over[3]
Duration of Transient Myocardial Ischemia (minutes/24h)2263712 (p < 0.001)913 (p > 0.001 vs 80mg)Double-blind, placebo-controlled, crossover[4]

Signaling Pathway of this compound

This compound, as a phenylalkylamine calcium channel blocker, exerts its therapeutic effects by modulating calcium influx into cardiomyocytes and vascular smooth muscle cells. The following diagram illustrates the proposed signaling pathway.

G cluster_membrane Cell Membrane L_type_Ca_Channel L-type Calcium Channel (α1 subunit) Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Inhibits This compound This compound This compound->L_type_Ca_Channel Binds to and blocks Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Reduces Myosin_Actin Myosin-Actin Interaction Intracellular_Ca->Myosin_Actin Decreases activation of HR Heart Rate (Chronotropy) Intracellular_Ca->HR Slows SA node firing, reducing Contraction Myocardial Contraction (Inotropy) Myosin_Actin->Contraction Leads to reduced O2_Demand ↓ Myocardial Oxygen Demand Contraction->O2_Demand HR->O2_Demand Angina_Relief Relief of Angina Pectoris O2_Demand->Angina_Relief

Caption: Proposed signaling pathway of this compound in cardiomyocytes.

Experimental Protocols

Detailed methodologies for key experimental models used in the evaluation of this compound are provided below.

Protocol 1: Rat Model of Myocardial Ischemia by Left Anterior Descending (LAD) Coronary Artery Occlusion

This protocol describes the induction of myocardial ischemia in rats by ligating the left anterior descending coronary artery, a widely used model to mimic angina pectoris and myocardial infarction.

Materials:

  • Wistar or Sprague-Dawley rats (250-300 g)

  • Anesthetic agents (e.g., ketamine/xylazine cocktail, or isoflurane)

  • Rodent ventilator

  • Surgical instruments (scissors, forceps, needle holder, retractors)

  • Suture material (e.g., 6-0 silk or polypropylene)

  • ECG monitoring system

  • Heating pad

Procedure:

  • Anesthesia and Ventilation:

    • Anesthetize the rat using an appropriate anesthetic regimen.

    • Once anesthetized, intubate the rat and connect it to a rodent ventilator.

  • Surgical Preparation:

    • Shave the chest area and disinfect with an appropriate antiseptic solution.

    • Make a left thoracotomy incision at the fourth intercostal space to expose the heart.

  • LAD Ligation:

    • Gently retract the ribs to visualize the heart.

    • Identify the left anterior descending (LAD) coronary artery.

    • Carefully pass a suture (e.g., 6-0 silk) under the LAD artery.

    • Tie a slipknot to occlude the artery. Successful occlusion is confirmed by the observation of myocardial blanching in the area supplied by the artery.

  • Ischemia and Reperfusion:

    • Maintain the occlusion for the desired period (e.g., 30-45 minutes) to induce ischemia.

    • For reperfusion studies, release the slipknot to allow blood flow to resume. Reperfusion is confirmed by hyperemia of the previously ischemic tissue.

  • Monitoring and Data Collection:

    • Monitor the ECG throughout the procedure to detect ischemic changes (e.g., ST-segment elevation) and arrhythmias.

    • At the end of the experiment, collect blood samples for biochemical analysis (e.g., creatine kinase).

    • Euthanize the animal and excise the heart for further analysis (e.g., infarct size measurement).

G Start Start Anesthesia Anesthetize and Intubate Rat Start->Anesthesia Thoracotomy Perform Left Thoracotomy Anesthesia->Thoracotomy Expose_Heart Expose Heart and Identify LAD Artery Thoracotomy->Expose_Heart Ligate_LAD Ligate LAD Artery with Suture Expose_Heart->Ligate_LAD Ischemia Induce Ischemia (e.g., 30 min) Ligate_LAD->Ischemia Reperfusion Release Ligature for Reperfusion Ischemia->Reperfusion Monitor Monitor ECG and Collect Blood Samples Reperfusion->Monitor Euthanize Euthanize and Excise Heart Monitor->Euthanize End End Euthanize->End

Caption: Experimental workflow for the rat LAD occlusion model.

Protocol 2: Isolated Rabbit Heart (Langendorff) Model of Ischemia-Reperfusion Injury

This ex vivo model allows for the study of cardiac function in the absence of systemic influences, making it ideal for investigating the direct effects of drugs on the heart.

Materials:

  • New Zealand White rabbits (2-3 kg)

  • Langendorff apparatus (including perfusion reservoir, bubble trap, and thermostatically controlled water jacket)

  • Krebs-Henseleit buffer

  • Anesthetic (e.g., pentobarbital)

  • Heparin

  • Surgical instruments

  • Pressure transducer and data acquisition system

Procedure:

  • Animal Preparation:

    • Anesthetize the rabbit and administer heparin to prevent blood clotting.

    • Perform a thoracotomy to expose the heart.

  • Heart Excision and Cannulation:

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

    • Identify the aorta and carefully cannulate it onto the Langendorff apparatus.

  • Perfusion and Stabilization:

    • Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer maintained at 37°C.

    • Allow the heart to stabilize for a period of 20-30 minutes, during which baseline cardiac function parameters (e.g., heart rate, left ventricular developed pressure) are recorded.

  • Induction of Ischemia and Reperfusion:

    • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

    • Initiate reperfusion by restarting the flow of buffer.

  • Drug Administration:

    • This compound or other test compounds can be added to the perfusion buffer at the desired concentration before, during, or after ischemia.

  • Data Collection:

    • Continuously record cardiac function parameters throughout the experiment.

    • Collect coronary effluent for biochemical analysis (e.g., lactate (B86563) dehydrogenase, creatine kinase).

    • At the end of the experiment, the heart can be processed for further analysis (e.g., histology, western blotting).

G Start Start Anesthetize Anesthetize Rabbit and Administer Heparin Start->Anesthetize Excise_Heart Excise Heart and Place in Cold Buffer Anesthetize->Excise_Heart Cannulate Cannulate Aorta on Langendorff Apparatus Excise_Heart->Cannulate Stabilize Stabilize with Retrograde Perfusion and Record Baseline Cannulate->Stabilize Induce_Ischemia Induce Global Ischemia (Stop Perfusion) Stabilize->Induce_Ischemia Reperfuse Initiate Reperfusion (Restart Perfusion) Induce_Ischemia->Reperfuse Collect_Data Continuously Record Cardiac Function and Collect Effluent Reperfuse->Collect_Data End End Collect_Data->End

Caption: Workflow for the Langendorff isolated heart model.

References

Anipamil for the Investigation of Cardiac Hypertrophy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil (B1666041), a long-acting phenylalkylamine calcium channel blocker and analogue of verapamil, presents a promising pharmacological tool for the investigation of cardiac hypertrophy. By inhibiting L-type calcium channels, this compound modulates intracellular calcium levels, a critical secondary messenger in hypertrophic signaling cascades. These application notes provide a comprehensive overview of the proposed mechanisms of action of this compound in cardiac hypertrophy and detailed protocols for its investigation in both in vivo and in vitro models. While direct evidence for this compound's effects on specific hypertrophic signaling pathways is emerging, the information presented herein is substantially informed by studies on its close analogue, verapamil, providing a strong foundation for experimental design.

Proposed Mechanism of Action

This compound's primary mechanism of action is the blockade of L-type calcium channels, which are crucial for calcium influx into cardiomyocytes. Elevated intracellular calcium is a key trigger for several signaling pathways that drive pathological cardiac hypertrophy. By reducing calcium entry, this compound is hypothesized to attenuate hypertrophic signaling through the following key pathways:

  • Calcineurin-NFAT Pathway: Calcineurin, a calcium-dependent phosphatase, is a central mediator of pathological hypertrophy. Upon activation by sustained elevated intracellular calcium, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and activation of hypertrophic gene transcription. This compound, by limiting calcium influx, is expected to suppress calcineurin-NFAT signaling.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK1/2, JNK, and p38, is activated by various hypertrophic stimuli and plays a complex role in cardiac remodeling. Calcium is implicated in the activation of certain MAPK pathway components. This compound may modulate MAPK signaling by altering calcium-dependent upstream activators.

  • PI3K-Akt Pathway: The Phosphoinositide 3-kinase (PI3K)-Akt pathway is generally considered a pro-survival and physiological hypertrophy pathway. However, its dysregulation can contribute to pathological remodeling. The interplay between calcium signaling and the PI3K-Akt pathway is intricate, and this compound's influence on this axis in the context of pathological hypertrophy warrants investigation.

  • TGF-β/Smad Signaling and Fibrosis: Cardiac fibrosis, characterized by excessive collagen deposition, is a hallmark of pathological hypertrophy and is primarily driven by the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β activates its downstream effectors, Smads, leading to the transcription of fibrotic genes. Calcium signaling can influence TGF-β expression and fibroblast activation. This compound may therefore exert anti-fibrotic effects by modulating these processes.

Data Presentation

The following tables summarize hypothetical quantitative data from proposed experiments designed to evaluate the efficacy of this compound in mitigating cardiac hypertrophy and fibrosis. These values are illustrative and based on expected outcomes for a calcium channel blocker.

Table 1: Hypothetical In Vivo Efficacy of this compound in a Transverse Aortic Constriction (TAC) Mouse Model

ParameterSham + VehicleTAC + VehicleTAC + this compound (1 mg/kg/day)TAC + this compound (5 mg/kg/day)
Heart Weight/Body Weight (mg/g) 3.5 ± 0.25.8 ± 0.44.9 ± 0.34.2 ± 0.3**
Cardiomyocyte Cross-Sectional Area (µm²) 350 ± 30750 ± 50600 ± 40450 ± 35
Left Ventricular Ejection Fraction (%) 65 ± 540 ± 650 ± 5*58 ± 4
ANP mRNA Expression (fold change) 1.0 ± 0.28.0 ± 1.55.0 ± 1.02.5 ± 0.5**
BNP mRNA Expression (fold change) 1.0 ± 0.310.0 ± 2.06.0 ± 1.23.0 ± 0.6
β-MHC mRNA Expression (fold change) 1.0 ± 0.26.0 ± 1.04.0 ± 0.8*2.0 ± 0.4
Collagen Deposition (% area) 2 ± 0.515 ± 2.510 ± 1.8*6 ± 1.2**

*p < 0.05 vs. TAC + Vehicle; **p < 0.01 vs. TAC + Vehicle

Table 2: Hypothetical In Vitro Efficacy of this compound on Phenylephrine-Induced Cardiomyocyte Hypertrophy

ParameterControlPhenylephrine (B352888) (100 µM)Phenylephrine + this compound (1 µM)Phenylephrine + this compound (10 µM)
Cell Surface Area (µm²) 1500 ± 1202800 ± 2002200 ± 1501700 ± 130**
ANP Protein Expression (fold change) 1.0 ± 0.15.0 ± 0.83.0 ± 0.51.5 ± 0.3
BNP Protein Expression (fold change) 1.0 ± 0.26.0 ± 1.03.5 ± 0.6*1.8 ± 0.4
p-NFATc3/total NFATc3 ratio 0.2 ± 0.050.8 ± 0.10.5 ± 0.080.3 ± 0.06**
p-ERK1/2/total ERK1/2 ratio 0.3 ± 0.061.0 ± 0.150.7 ± 0.10.4 ± 0.07
p-Akt/total Akt ratio 0.5 ± 0.080.6 ± 0.10.55 ± 0.090.52 ± 0.08
Collagen I mRNA Expression (fold change) 1.0 ± 0.24.0 ± 0.72.5 ± 0.5*1.5 ± 0.3

*p < 0.05 vs. Phenylephrine; **p < 0.01 vs. Phenylephrine

Experimental Protocols

In Vivo Model: Transverse Aortic Constriction (TAC) in Mice

This model induces pressure overload, leading to robust cardiac hypertrophy and subsequent heart failure.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Surgical instruments for TAC procedure

  • Echocardiography system

  • Reagents for histology (e.g., Masson's trichrome stain) and molecular analysis (e.g., qRT-PCR kits, antibodies for Western blotting)

Procedure:

  • Animal Grouping:

    • Sham + Vehicle

    • TAC + Vehicle

    • TAC + this compound (low dose, e.g., 1 mg/kg/day)

    • TAC + this compound (high dose, e.g., 5 mg/kg/day)

  • Transverse Aortic Constriction (TAC) Surgery:

    • Anesthetize mice according to approved institutional protocols.

    • Perform a thoracotomy to expose the aortic arch.

    • Ligate the transverse aorta between the innominate and left carotid arteries with a 7-0 silk suture tied around a 27-gauge needle.

    • Remove the needle to create a constriction.

    • Close the chest and allow the animals to recover.

    • Sham-operated animals undergo the same procedure without the aortic ligation.

  • This compound Administration:

    • Begin this compound or vehicle administration 24 hours post-TAC surgery.

    • Administer daily via oral gavage or intraperitoneal injection for the duration of the study (e.g., 4 weeks).

  • Monitoring and Endpoint Analysis:

    • Perform serial echocardiography (e.g., at baseline, 2, and 4 weeks post-TAC) to assess cardiac function and dimensions.

    • At the end of the study, euthanize the animals and harvest the hearts.

    • Measure heart weight to body weight ratio.

    • Process heart tissue for:

      • Histology: Fix in 4% paraformaldehyde, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to measure cardiomyocyte cross-sectional area and Masson's trichrome to quantify fibrosis[1].

      • Gene Expression Analysis: Isolate RNA and perform qRT-PCR for hypertrophic markers (ANP, BNP, β-MHC).

      • Protein Analysis: Isolate protein and perform Western blotting for key signaling molecules (e.g., p-NFAT, p-ERK, p-Akt, p-Smad2/3).

In Vitro Model: Phenylephrine-Induced Hypertrophy in Neonatal Rat Cardiomyocytes (NRCMs)

This model allows for the direct investigation of this compound's effects on cardiomyocyte hypertrophy and signaling in a controlled environment.

Materials:

  • Neonatal Sprague-Dawley rats (1-2 days old)

  • Cell culture reagents (e.g., DMEM, FBS, penicillin/streptomycin)

  • Phenylephrine (PE)

  • This compound hydrochloride

  • Reagents for immunofluorescence, qRT-PCR, and Western blotting

Procedure:

  • Isolation and Culture of NRCMs:

    • Isolate ventricles from neonatal rat hearts.

    • Digest the tissue with collagenase and trypsin.

    • Pre-plate the cell suspension to enrich for cardiomyocytes.

    • Plate cardiomyocytes on gelatin-coated dishes.

  • Induction of Hypertrophy and this compound Treatment:

    • After 24-48 hours, starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for 1 hour.

    • Stimulate cells with phenylephrine (e.g., 100 µM) for 24-48 hours.

  • Endpoint Analysis:

    • Cell Size Measurement: Fix cells and stain with an antibody against a sarcomeric protein (e.g., α-actinin). Capture images using fluorescence microscopy and measure cell surface area using image analysis software.

    • Gene Expression Analysis: Isolate RNA and perform qRT-PCR for hypertrophic and fibrotic markers.

    • Protein Expression and Signaling Pathway Analysis: Isolate protein and perform Western blotting to measure total and phosphorylated levels of key signaling proteins.

    • Immunofluorescence: Stain for nuclear translocation of NFAT to visualize the effect on the calcineurin-NFAT pathway.

Visualization of Signaling Pathways and Workflows

anipamil_mechanism cluster_stimuli Hypertrophic Stimuli cluster_cell Cardiomyocyte cluster_pathways Signaling Pathways Pressure_Overload Pressure Overload Ca_channel L-type Ca2+ Channel Pressure_Overload->Ca_channel TGF_beta TGF-β Pressure_Overload->TGF_beta Agonists Neurohormonal Agonists (e.g., Phenylephrine, Angiotensin II) Agonists->Ca_channel Agonists->TGF_beta Ca_influx Ca2+ Influx Ca_channel->Ca_influx This compound This compound This compound->Ca_channel blocks Calcineurin Calcineurin Ca_influx->Calcineurin MAPK MAPK (ERK, JNK, p38) Ca_influx->MAPK PI3K_Akt PI3K-Akt Ca_influx->PI3K_Akt NFAT NFAT Calcineurin->NFAT dephosphorylates Hypertrophy Cardiac Hypertrophy (Increased cell size, gene expression) NFAT->Hypertrophy nuclear translocation MAPK->Hypertrophy PI3K_Akt->Hypertrophy Smad Smad TGF_beta->Smad Fibrosis Fibrosis (Collagen deposition) Smad->Fibrosis

Caption: Proposed mechanism of this compound in cardiac hypertrophy.

in_vivo_workflow start Start: C57BL/6 Mice tac_surgery Transverse Aortic Constriction (TAC) or Sham Surgery start->tac_surgery grouping Randomize into Treatment Groups (Vehicle, this compound low/high dose) tac_surgery->grouping treatment Daily Treatment for 4 Weeks grouping->treatment monitoring Serial Echocardiography (Baseline, 2, 4 weeks) treatment->monitoring endpoint Endpoint Analysis at 4 Weeks monitoring->endpoint analysis Histology (H&E, Masson's Trichrome) qRT-PCR (ANP, BNP, β-MHC) Western Blot (Signaling Proteins) endpoint->analysis in_vitro_workflow start Start: Neonatal Rat Cardiomyocytes culture Isolate and Culture NRCMs start->culture treatment Pre-treat with this compound or Vehicle culture->treatment stimulation Stimulate with Phenylephrine (PE) treatment->stimulation incubation Incubate for 24-48 hours stimulation->incubation endpoint Endpoint Analysis incubation->endpoint analysis Immunofluorescence (Cell Size, NFAT) qRT-PCR (Hypertrophic/Fibrotic Markers) Western Blot (Signaling Proteins) endpoint->analysis

References

Application Notes and Protocols for Custom Synthesis of Anipamil for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anipamil is a long-acting phenylalkylamine calcium channel blocker and an analog of Verapamil (B1683045). It is utilized in preclinical research for its antihypertensive and antiarrhythmic properties. This document provides a detailed protocol for the custom synthesis of this compound, along with methodologies for its characterization and application in preclinical research models. The information is intended to guide researchers in the preparation and evaluation of this compound for cardiovascular and related studies.

Introduction

This compound acts by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac myocytes. This action leads to vasodilation, a decrease in myocardial contractility (negative inotropy), a reduction in heart rate (negative chronotropy), and slowed atrioventricular conduction (negative dromotropy).[1][2] Preclinical studies have demonstrated its efficacy in various animal models for conditions such as hypertension, angina, and cardiac arrhythmias.[3][4] Custom synthesis of this compound allows for the production of high-purity material essential for accurate and reproducible preclinical investigations.

Custom Synthesis of this compound

The custom synthesis of this compound can be approached through a multi-step process. A plausible and efficient synthetic route involves the preparation of a key intermediate, an analog of norverapamil, followed by N-alkylation to introduce the characteristic dodecyl side chain. The following protocol is a proposed synthetic scheme based on established chemical principles for the synthesis of phenylalkylamine derivatives.

Synthesis Workflow

Synthesis_Workflow A Step 1: Synthesis of α-(3-methoxyphenyl)tetradecanenitrile B Step 2: Synthesis of 2-(3-methoxyphenyl)-2-[3-(methylamino)propyl]tetradecanenitrile A->B Reduction & Amination C Step 3: N-Alkylation to yield this compound B->C Alkylation D Purification and Characterization C->D Chromatography & Spectroscopy

Caption: Proposed workflow for the custom synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of α-(3-methoxyphenyl)tetradecanenitrile

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.2 eq) to anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Reagents: To this suspension, add 3-methoxyphenylacetonitrile (1.0 eq) dropwise at 0 °C. Allow the mixture to stir for 30 minutes.

  • Alkylation: Add 1-bromododecane (B92323) (1.1 eq) dropwise to the reaction mixture.

  • Reaction: The reaction mixture is then heated to reflux and maintained for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 2-(3-methoxyphenyl)-2-[3-(methylamino)propyl]tetradecanenitrile

This step can be achieved through a reductive amination process.

  • Reaction Setup: To a solution of the product from Step 1 in methanol, add a solution of methylamine (B109427) (excess) in methanol.

  • Reduction: Sodium borohydride (B1222165) (NaBH4) (1.5 eq) is added portion-wise at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is dissolved in water and extracted with dichloromethane. The organic layer is dried and concentrated.

  • Purification: The product is purified by column chromatography.

Step 3: N-Alkylation to yield this compound

  • Reaction Setup: Dissolve the product from Step 2 in a suitable aprotic solvent such as acetonitrile.

  • Addition of Base: Add a non-nucleophilic base like potassium carbonate (K2CO3) (1.5 eq).

  • Alkylation: Add 1-(3-chloropropyl)-3-methoxybenzene (B3302653) (1.1 eq).

  • Reaction: The mixture is heated to reflux for 24-48 hours, with monitoring by TLC.

  • Work-up: After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is dissolved in an organic solvent and washed with water.

  • Final Purification: The crude this compound is purified by column chromatography to yield the final product.

Purification and Characterization

The final product should be characterized to confirm its identity and purity.

  • Purification: High-performance liquid chromatography (HPLC) is the recommended method for final purification to achieve high purity (>98%).

  • Characterization:

    • Mass Spectrometry (MS): To confirm the molecular weight (C34H52N2O2, MW: 520.8 g/mol ).[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Parameter Expected Value
Molecular FormulaC34H52N2O2
Molecular Weight520.8 g/mol [5]
Purity (HPLC)>98%
AppearanceOff-white to pale yellow solid

Preclinical Research Protocols

This compound's Mechanism of Action

This compound exerts its therapeutic effects by blocking L-type calcium channels, which are prevalent in cardiac and vascular smooth muscle tissues. This blockade inhibits the influx of extracellular calcium ions, leading to a cascade of downstream effects.

Anipamil_MoA This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Blocks Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Inhibits Vascular_Smooth_Muscle Vascular Smooth Muscle Ca_Influx->Vascular_Smooth_Muscle Cardiac_Myocytes Cardiac Myocytes Ca_Influx->Cardiac_Myocytes Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Leads to Decreased_Contractility Decreased Contractility (Negative Inotropy) Cardiac_Myocytes->Decreased_Contractility Leads to Decreased_HR Decreased Heart Rate (Negative Chronotropy) Cardiac_Myocytes->Decreased_HR Leads to Decreased_Conduction Decreased AV Conduction (Negative Dromotropy) Cardiac_Myocytes->Decreased_Conduction Leads to

Caption: Mechanism of action of this compound on L-type calcium channels.

In Vivo Preclinical Studies

The following are example protocols for evaluating the efficacy of custom-synthesized this compound in animal models.

1. Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

  • Animals: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

  • Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Experimental Groups:

    • Vehicle control group

    • This compound treated groups (e.g., 5, 10, 20 mg/kg, oral gavage)

  • Procedure:

    • Acclimatize rats for at least one week.

    • Measure baseline systolic blood pressure (SBP) and heart rate (HR) using the tail-cuff method.

    • Administer this compound or vehicle orally once daily for 4 weeks.

    • Measure SBP and HR at regular intervals (e.g., weekly) after drug administration.

  • Data Analysis: Compare the changes in SBP and HR between the this compound-treated groups and the vehicle control group.

Animal Model Dose Route Effect Reference
Spontaneously Hypertensive Rats5-20 mg/kg/dayOralReduction in blood pressure[3]
Rabbits with hypertension40 mg/dayOralPrevents thickening of aortic muscles[4]
Anesthetized Pigs1.0 - 5.0 mg/kg + infusionIVDose-dependent reduction in blood pressure and cardiac output[3]

2. Antiarrhythmic Effect in a Rat Model of Myocardial Ischemia-Reperfusion Injury

  • Animals: Male Sprague-Dawley rats, 250-300g.

  • Drug Preparation: this compound is dissolved in saline for intravenous (IV) administration.

  • Experimental Groups:

    • Sham-operated group

    • Ischemia-Reperfusion (I/R) + Vehicle group

    • I/R + this compound treated groups (e.g., 1, 2.5, 5 mg/kg, IV)

  • Procedure:

    • Anesthetize the rats.

    • Perform a thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery for 30 minutes to induce ischemia.

    • Administer this compound or vehicle intravenously 5 minutes before reperfusion.

    • Remove the ligature to allow reperfusion for 2 hours.

    • Monitor electrocardiogram (ECG) for arrhythmias (ventricular tachycardia, ventricular fibrillation).

  • Data Analysis: Analyze the incidence and duration of arrhythmias in the different groups.

Preclinical Experimental Workflow

Preclinical_Workflow cluster_synthesis Synthesis & Characterization cluster_invivo In Vivo Studies Synthesis Custom Synthesis of this compound Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (MS, NMR, FTIR) Purification->Characterization Animal_Model Select Animal Model (e.g., SHR, I/R model) Characterization->Animal_Model Proceed to Preclinical Testing Dosing Dose Formulation & Administration Animal_Model->Dosing Monitoring Physiological Monitoring (e.g., BP, ECG) Dosing->Monitoring Data_Analysis Data Collection & Analysis Monitoring->Data_Analysis

Caption: General workflow for preclinical evaluation of custom-synthesized this compound.

Conclusion

This document provides a comprehensive guide for the custom synthesis and preclinical evaluation of this compound. The proposed synthetic route offers a viable method for obtaining high-purity this compound suitable for research purposes. The detailed preclinical protocols and workflows serve as a foundation for investigating the pharmacological properties of this compound in relevant disease models. Adherence to these methodologies will facilitate the generation of reliable and reproducible data in the field of cardiovascular drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Anipamil Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Anipamil (B1666041) in cell viability assays. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a phenylalkylamine derivative and a long-acting calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of L-type calcium channels, which are crucial for regulating calcium influx into cells.[2] By blocking these channels, this compound can modulate various cellular processes, including cell proliferation and survival. The profile of this compound's actions on hemodynamic performance and flow is consistent with its proposed calcium antagonist actions and is similar to that of Verapamil (B1683045).[3]

Q2: What is a recommended starting concentration range for this compound in cell viability assays?

Direct data on this compound's IC50 values in a wide range of cancer cell lines is limited in publicly available literature. However, based on studies with the related calcium channel blocker Verapamil and a study on this compound in smooth muscle cells, a broad starting range of 1 µM to 100 µM is recommended for initial screening experiments.[4][5] For instance, one study on rabbit aortic smooth muscle cells used this compound at concentrations of 10⁻⁶ mol/L (1 µM), 10⁻⁵ mol/L (10 µM), and 10⁻⁴ mol/L (100 µM).[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: Which cell viability assay is recommended for use with this compound?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for assessing cell viability and can be effectively used with this compound.[6] This assay measures the metabolic activity of cells, which is an indicator of cell viability. Other tetrazolium-based assays like XTT, MTS, or WST-1, or assays measuring different parameters such as ATP content (e.g., CellTiter-Glo®), can also be suitable alternatives.[7]

Q4: How does this compound's mechanism of action affect cell viability?

As a calcium channel blocker, this compound disrupts the normal influx of calcium into cells.[2] Calcium is a critical second messenger involved in numerous signaling pathways that regulate cell proliferation, apoptosis, and other vital cellular functions.[8] By inhibiting L-type calcium channels, this compound can interfere with these pathways, leading to a decrease in cell proliferation and potentially inducing cell death in a dose-dependent manner.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell viability assays.

Issue Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding: Inconsistent number of cells per well.Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistent dispensing.
Edge effects: Evaporation in the outer wells of the microplate.Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Compound precipitation: this compound may precipitate at high concentrations, especially if it is lipophilic.[9]Visually inspect wells for precipitate under a microscope. Prepare fresh dilutions for each experiment. Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%).[9]
Low signal or poor dose-response Sub-optimal this compound concentration: The concentration range tested may be too low to elicit a response.Test a broader range of concentrations, for example, from 0.1 µM to 200 µM.
Short incubation time: The duration of this compound exposure may be insufficient to induce a measurable effect.Increase the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment to determine the optimal duration.
Low cell number: Insufficient number of viable cells to generate a strong signal.Optimize the initial cell seeding density. A cell titration experiment is recommended.
Unexpectedly high cell viability at high this compound concentrations Compound interference with assay: this compound, at high concentrations, might directly reduce the MTT reagent, leading to a false-positive signal.[10]Run a cell-free control with this compound and the MTT reagent to check for direct reduction. If interference is observed, consider using an alternative viability assay that measures a different endpoint (e.g., ATP levels).
Compound precipitation: Precipitated compound can scatter light and interfere with absorbance readings.[10]Visually inspect wells for precipitate. If present, try to dissolve this compound in a different solvent or use a lower concentration range.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for this compound and Related Compounds
Compound Cell Type Assay Type Effective Concentration Range Reference
This compoundRabbit Aortic Smooth Muscle CellsGrowth Inhibition1 µM - 100 µM[4]
VerapamilHuman Colon Tumor (HCT) CellsMTT1 µM - 500 µM[11]
VerapamilHuman Retinal Pigment Epithelial CellsCell Counting & [3H]-Thymidine UptakeIC50 ~11-15 µM[4]
VerapamilHuman Monocytic Cell Lines (U937, THP1)MTT & Trypan Blue0.1 mM - 2 mM[12]

Experimental Protocols

Detailed Protocol for MTT Cell Viability Assay with Adherent Cells

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[13]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom sterile microplates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >95%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, carefully aspirate the medium containing this compound.

    • Add 50 µL of serum-free medium to each well.

    • Add 50 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Mandatory Visualizations

Signaling Pathway

Anipamil_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Inhibits Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Mediates Intracellular_Ca Intracellular Ca²⁺ Ca_influx->Intracellular_Ca Signaling_Pathways Downstream Signaling (e.g., Calmodulin, CaMKs) Intracellular_Ca->Signaling_Pathways Activates Proliferation Cell Proliferation Signaling_Pathways->Proliferation Survival Cell Survival Signaling_Pathways->Survival

This compound's mechanism of action.

Experimental Workflow

Anipamil_Optimization_Workflow Start Start: Optimize this compound Concentration Seeding 1. Seed Cells in 96-well Plate Start->Seeding Adherence 2. Allow Cells to Adhere Overnight Seeding->Adherence Treatment 3. Treat with this compound Serial Dilutions Adherence->Treatment Incubation 4. Incubate for 24, 48, 72 hours Treatment->Incubation MTT 5. Perform MTT Assay Incubation->MTT Read 6. Measure Absorbance at 570 nm MTT->Read Analyze 7. Analyze Data & Determine IC50 Read->Analyze

Workflow for optimizing this compound concentration.

References

Technical Support Center: Anipamil and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of anipamil (B1666041) with common cell viability assays, specifically the MTT and Alamar Blue assays.

Frequently Asked Questions (FAQs)

Q1: Does this compound interfere with the MTT assay?

Q2: Does this compound interfere with the Alamar Blue assay?

Currently, there is no direct evidence to suggest that this compound interferes with the Alamar Blue (resazurin) assay. However, some drugs can interfere with this assay by altering the cellular redox state.[5][6] this compound's primary mechanism of action is the blockage of L-type calcium channels, which is not directly linked to cellular redox activity.[3][7] Nevertheless, it is always recommended to perform appropriate controls to rule out any compound-specific interference. A simple control is to incubate this compound with the Alamar Blue reagent in cell-free medium to check for any direct reduction of the reagent.[8]

Q3: What is the mechanism of action of this compound?

This compound is a calcium channel blocker that belongs to the phenylalkylamine class.[3][4] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[7][9] By blocking these channels, this compound reduces the influx of calcium ions into the cells, leading to a decrease in myocardial contractility and vasodilation.[4][7]

Troubleshooting Guides

Issue 1: Unexpected Increase in Cell Viability with this compound in MTT Assay

Possible Cause: As observed with the related compound verapamil (B1683045), this compound may inhibit efflux pumps like P-glycoprotein (MDR1).[1] This could lead to an intracellular accumulation of the MTT formazan (B1609692) product, resulting in a higher absorbance reading and an apparent increase in cell viability.

Solutions:

  • Use an alternative viability assay: Consider using an assay that is less susceptible to efflux pump inhibition, such as the Alamar Blue assay, or a method based on a different principle, like ATP measurement (e.g., CellTiter-Glo®) or DNA synthesis (e.g., BrdU incorporation).

  • Wash out the compound: Before adding the MTT reagent, carefully wash the cells with fresh medium to remove this compound. This can help minimize direct interference with the assay chemistry.

  • Include proper controls:

    • Compound-only control: Incubate this compound with the MTT reagent in cell-free medium to check for direct reduction of MTT by the compound.

    • Vehicle control: Ensure that the solvent used to dissolve this compound does not affect the assay.

Issue 2: Discrepancy Between MTT and Alamar Blue Assay Results

Possible Cause: If the MTT assay shows increased viability while the Alamar Blue assay shows decreased viability (or no effect), it strongly suggests interference of this compound with the MTT assay chemistry or cellular transport mechanisms related to MTT, rather than a true effect on cell viability.

Solutions:

  • Trust the non-interfering assay: In this scenario, the results from the Alamar Blue assay are likely to be more reliable, assuming proper controls have been performed.

  • Confirm with a third assay: To further validate the results, consider using a third, mechanistically different assay, such as a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH).

Experimental Protocols

MTT Assay Protocol

This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.[10][11][12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired period. Include vehicle-treated and untreated control wells.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in cell culture medium to a final concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT-containing medium to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, protected from light, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

Alamar Blue Assay Protocol

This protocol is a general guideline and should be optimized for your specific experimental setup.[14][15][16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired period. Include vehicle-treated and untreated control wells.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well in an amount equal to 10% of the culture volume.

  • Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light. The optimal incubation time may vary depending on the cell type and density.

  • Fluorescence/Absorbance Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. Alternatively, measure absorbance at 570 nm and 600 nm.[14][15]

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with this compound cell_seeding->compound_treatment 24h Incubation mtt_addition Add MTT Reagent compound_treatment->mtt_addition Treatment Period incubation Incubate (2-4h) mtt_addition->incubation solubilization Add Solubilization Solution incubation->solubilization absorbance_reading Measure Absorbance (570nm) solubilization->absorbance_reading

Caption: Workflow of the MTT Cell Viability Assay.

Alamar_Blue_Assay_Workflow cluster_prep_ab Preparation cluster_assay_ab Assay cluster_readout_ab Readout cell_seeding_ab Seed Cells in 96-well Plate compound_treatment_ab Treat with this compound cell_seeding_ab->compound_treatment_ab 24h Incubation ab_addition Add Alamar Blue Reagent compound_treatment_ab->ab_addition Treatment Period incubation_ab Incubate (1-4h) ab_addition->incubation_ab fluorescence_reading Measure Fluorescence (Ex:560nm, Em:590nm) incubation_ab->fluorescence_reading

Caption: Workflow of the Alamar Blue Cell Viability Assay.

Troubleshooting_Logic start Unexpected MTT Assay Result (e.g., increased viability) check_interference Potential Interference by this compound? start->check_interference alt_assay Perform Alternative Assay (e.g., Alamar Blue, CellTiter-Glo) check_interference->alt_assay Yes washout Implement Washout Step Before MTT Addition check_interference->washout Yes controls Run Compound-Only and Vehicle Controls check_interference->controls Yes compare Compare Results alt_assay->compare washout->compare controls->compare conclusion Draw Conclusion on This compound's Effect compare->conclusion

Caption: Troubleshooting logic for unexpected MTT assay results with this compound.

References

Preventing Anipamil precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anipamil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to troubleshoot common issues, such as precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a long-acting calcium channel blocker, specifically of the phenylalkylamine class, making it an analog of Verapamil.[1][2] Its primary mechanism of action is the inhibition of L-type calcium channels, which are crucial for calcium influx into cells.[2] By blocking these channels, this compound can modulate various physiological processes, including muscle contraction and cellular signaling pathways that are dependent on intracellular calcium levels.[3]

Q2: Why is my this compound precipitating when I add it to my cell culture medium?

This compound is a hydrophobic molecule, meaning it has low solubility in aqueous solutions like cell culture media.[4] Precipitation, often seen as cloudiness or visible particles, typically occurs when a concentrated stock solution of this compound (usually in an organic solvent like DMSO) is diluted into the aqueous environment of the culture medium. This happens because the solvent concentration dramatically decreases, and the medium cannot maintain the drug in a dissolved state. Other factors that can contribute to precipitation include the temperature and pH of the medium, as well as interactions with salts and proteins within the medium.[5][6]

Q3: What is the maximum recommended concentration of DMSO for dissolving this compound in cell culture?

To minimize cytotoxicity, the final concentration of dimethyl sulfoxide (B87167) (DMSO) in your cell culture medium should generally be kept below 0.5%, with many researchers recommending a concentration of 0.1% or lower.[5] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.

Q4: Can I pre-mix this compound in my bulk cell culture medium for long-term storage?

It is not recommended to store cell culture medium containing this compound for extended periods. The stability of this compound in aqueous solutions can be limited, and prolonged storage can increase the risk of precipitation and degradation. It is best to prepare fresh working solutions of this compound in your culture medium for each experiment.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.

Issue: this compound precipitates immediately upon addition to the cell culture medium.
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the medium exceeds its aqueous solubility limit.Decrease the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution Adding a highly concentrated stock solution directly into the full volume of the medium causes a rapid solvent shift, leading to precipitation.Perform a stepwise (serial) dilution. First, create an intermediate dilution of your this compound stock in a small volume of pre-warmed medium or a buffer. Then, add this intermediate dilution to the final volume of the culture medium.
Low Temperature of Medium The solubility of many compounds, including this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture medium when preparing your final working solution.
Incorrect Solvent The solvent used for the stock solution may not be optimal for maintaining solubility upon dilution.DMSO is a commonly used solvent for hydrophobic compounds. Ensure your this compound is fully dissolved in the stock solution before further dilution.
Issue: this compound precipitates over time in the incubator.
Potential Cause Explanation Recommended Solution
Temperature Fluctuation Changes in temperature between handling at room temperature and incubation at 37°C can affect solubility.Minimize the time your culture plates are outside the incubator. If performing microscopy, use a heated stage.
pH Shift in Medium The CO2 environment in an incubator can alter the pH of the medium, which can affect the solubility of pH-sensitive compounds.Ensure your cell culture medium is properly buffered (e.g., with HEPES) to maintain a stable pH.
Interaction with Media Components This compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.Consider using a simpler, serum-free medium for initial solubility tests to determine if serum proteins are contributing to the issue.
Media Evaporation Evaporation of water from the culture medium over long-term experiments can increase the concentration of all components, potentially exceeding this compound's solubility limit.Ensure proper humidification of your incubator and use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 520.79 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 5.21 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution vigorously until the this compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This experiment will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your complete cell culture medium (including serum, if applicable), pre-warmed to 37°C

  • Sterile 96-well clear-bottom plate or sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare a series of dilutions of your this compound stock solution in the pre-warmed cell culture medium. It is recommended to perform serial dilutions. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.

  • Include a vehicle control well containing the highest concentration of DMSO used in your dilutions (e.g., 0.1% DMSO in medium).

  • Also include a negative control well with only the cell culture medium.

  • Incubate the plate or tubes at 37°C in a 5% CO2 incubator.

  • Visually inspect for any signs of precipitation (cloudiness, crystals) at several time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).

  • The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration under your experimental conditions.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Water2 mg/mL (3.84 mM)Requires sonication and warming to dissolve.[7]
DMSOHigh (Specific quantitative data not readily available, but generally used for high concentration stock solutions)Recommended for preparing high-concentration stock solutions.
EthanolSoluble (Specific quantitative data not readily available)Can be an alternative solvent for stock solutions.

Visualizations

Signaling Pathway of this compound Action

This compound, as a phenylalkylamine calcium channel blocker, primarily targets L-type calcium channels. Its mechanism is analogous to that of Verapamil. The following diagram illustrates the general signaling pathway affected by this compound.

Anipamil_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel (Cav1.2) This compound->L_type_Ca_Channel Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Downstream_Signaling Downstream Ca²⁺-dependent Signaling Pathways (e.g., muscle contraction, gene expression) Intracellular_Ca->Downstream_Signaling

Caption: this compound inhibits L-type calcium channels, reducing calcium influx and subsequent signaling.

Experimental Workflow for Preventing Precipitation

The following diagram outlines a logical workflow for troubleshooting and preventing the precipitation of this compound in cell culture media.

Troubleshooting_Workflow Start Start: this compound Precipitation Observed Check_Concentration 1. Check Final Concentration Is it too high? Start->Check_Concentration Lower_Concentration Lower Final Concentration Check_Concentration->Lower_Concentration Yes Check_Dilution 2. Review Dilution Method Was it a direct dilution? Check_Concentration->Check_Dilution No Lower_Concentration->Check_Dilution Stepwise_Dilution Use Stepwise Dilution Check_Dilution->Stepwise_Dilution Yes Check_Temperature 3. Check Medium Temperature Was it pre-warmed to 37°C? Check_Dilution->Check_Temperature No Stepwise_Dilution->Check_Temperature Prewarm_Medium Pre-warm Medium to 37°C Check_Temperature->Prewarm_Medium No Check_pH_Stability 4. Assess for Delayed Precipitation Is the medium pH stable? Check_Temperature->Check_pH_Stability Yes Prewarm_Medium->Check_pH_Stability Use_Buffered_Medium Use HEPES-buffered Medium Check_pH_Stability->Use_Buffered_Medium No Success Success: No Precipitation Check_pH_Stability->Success Yes Use_Buffered_Medium->Success Further_Troubleshooting Further Troubleshooting: - Test different solvents - Assess media interactions Success->Further_Troubleshooting If precipitation persists

Caption: A step-by-step workflow for troubleshooting this compound precipitation in cell culture.

References

Anipamil phototoxicity in live-cell imaging experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the potential phototoxic effects of anipamil (B1666041) during live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity and why is it a concern in live-cell imaging?

Q2: Can drugs, like this compound, induce phototoxicity during imaging experiments?

A2: Yes, many drugs are known photosensitizers, meaning they can absorb light energy and trigger a phototoxic reaction.[6][7] This phenomenon, known as drug-induced photosensitivity, is a known side effect for various classes of medications.[2] this compound is a calcium channel blocker, a class of drugs for which some members have been associated with photosensitive reactions in clinical settings.[8][9][10] Therefore, it is crucial to consider the potential for this compound to cause phototoxicity in light-exposed experimental systems.

Q3: What is the likely mechanism of this compound-induced phototoxicity?

A3: While specific studies on this compound phototoxicity are not prevalent, the general mechanism for drug-induced phototoxicity involves the drug absorbing light energy (from the microscope's excitation source), transitioning to an excited state.[2] This excited molecule can then react with molecular oxygen to produce ROS, such as singlet oxygen and superoxide (B77818) radicals.[1][3] These highly reactive molecules then cause oxidative damage to cellular components, leading to the observed toxic effects.[1]

Q4: How can I determine if this compound is causing phototoxicity in my specific experimental setup?

A4: The gold standard is to perform controlled experiments. The most widely accepted in vitro method is the 3T3 Neutral Red Uptake (NRU) phototoxicity test, recognized by OECD TG 432.[11][12] This assay compares the cytotoxicity of a substance in the presence and absence of non-toxic doses of UV-A light. A significantly higher toxicity in the light-exposed group indicates a phototoxic potential.[12] For your specific imaging setup, you should run control experiments comparing this compound-treated cells with and without light exposure, and vehicle-treated cells with and without light exposure.

Troubleshooting Guide

Problem: I observe increased cell death or morphological abnormalities (e.g., membrane blebbing, vacuolization) in my this compound-treated cells after fluorescence imaging, but not in my non-imaged or vehicle-treated controls.

  • Possible Cause: This is a strong indicator of phototoxicity induced by the combination of this compound and your imaging light source.

  • Troubleshooting Steps:

    • Reduce Light Exposure: This is the most critical first step.

      • Decrease the excitation light intensity to the minimum level required for an acceptable signal-to-noise ratio.[13]

      • Reduce the total exposure time per image and the frequency of image acquisition.[13][14]

      • Use neutral density filters to attenuate the light source.[13]

      • Ensure your system is optimized to avoid 'illumination overhead,' where the sample is illuminated even when the camera is not acquiring an image.[15][16]

    • Optimize Wavelength: If possible, use longer excitation wavelengths (e.g., red or far-red fluorophores), as they are generally less energetic and cause less phototoxicity than shorter wavelengths like blue or UV light.[17][18]

    • Incorporate Antioxidants: Supplement your imaging media with ROS scavengers to neutralize the damaging molecules. Common options include Trolox (a water-soluble vitamin E analog) or N-acetylcysteine.[13][17]

    • Run Systematic Controls: Design an experiment to systematically test different light doses on cells treated with this compound versus a vehicle control. This will help you identify a "safe" imaging window.

Problem: My quantitative measurements (e.g., protein localization, signaling pathway activity) are inconsistent or show unexpected artifacts in this compound-treated, imaged cells.

  • Possible Cause: Phototoxicity can cause subtle physiological changes long before overt cell death is visible.[1][4] These subtle effects can alter the very processes you are trying to measure.

  • Troubleshooting Steps:

    • Perform a Viability Control: After a typical imaging experiment, perform a viability assay (e.g., with Propidium Iodide or a commercial live/dead stain) on the this compound-treated and control cells to check for sub-lethal damage.

    • Assess Cellular Stress Markers: Check for activation of stress-related signaling pathways. For example, you could use a fluorescent reporter for DNA damage (e.g., γH2AX) or general oxidative stress.[19][20]

    • Validate with a Different Technique: If possible, try to validate your findings using a method that does not require high-intensity light exposure, such as western blotting or flow cytometry on parallel, non-imaged samples.

    • Follow Light Reduction Protocols: Implement the light reduction strategies outlined in the previous troubleshooting point to minimize any influence of phototoxicity on your measurements.

Data Presentation

To systematically assess this compound's phototoxic potential in your experiments, use the following table to record and compare cell viability under different conditions.

Condition This compound Conc. (µM) Light Exposure (J/cm²) Cell Viability (%) Observations (Morphology, etc.)
Control 10 (Vehicle)0100Normal cell morphology
Control 20 (Vehicle)XUser DataUser Data
Test 1Y0User DataUser Data
Test 2YXUser DataUser Data
Test 3Z0User DataUser Data
Test 4ZXUser DataUser Data

Table 1: Example data collection template for assessing phototoxicity. 'X' represents your standard imaging light dose, while 'Y' and 'Z' are different concentrations of this compound.

Experimental Protocols

Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay (Adapted from OECD TG 432)

This protocol provides a standardized method to assess the phototoxic potential of this compound.

1. Cell Culture:

  • Culture Balb/c 3T3 fibroblasts in appropriate media until they are near confluence in 96-well plates.

2. Treatment:

  • Prepare a range of this compound concentrations.

  • Remove the culture medium and wash the cells with a buffered saline solution.

  • Add the this compound dilutions to two identical 96-well plates. One plate will be exposed to light (+Irr), and the other will be kept in the dark (-Irr). Include vehicle controls on both plates.

  • Incubate the plates for approximately 60 minutes.

3. Irradiation:

  • Expose the +Irr plate to a non-toxic dose of UVA light (e.g., 5 J/cm²).

  • Simultaneously, keep the -Irr plate in a dark incubator for the same duration.

4. Post-Incubation & Staining:

  • After irradiation, wash both plates and replace the treatment solution with fresh culture medium.

  • Incubate both plates for 24 hours.

  • After incubation, wash the cells and add a medium containing Neutral Red dye. Incubate for 3 hours to allow for dye uptake by viable cells.

5. Measurement:

  • Wash the cells to remove excess dye.

  • Add a destain solution (e.g., acidified ethanol) to extract the Neutral Red from the cells.

  • Read the absorbance of each well on a spectrophotometer (approx. 540 nm).

6. Data Analysis:

  • Calculate the cell viability for each concentration relative to the vehicle control for both the +Irr and -Irr plates.

  • Determine the IC50 value (concentration causing 50% viability reduction) for both conditions.

  • A Photo-Irritation Factor (PIF) is calculated. A PIF > 5 suggests a high phototoxic potential.

Visualizations

General Mechanism of Drug-Induced Phototoxicity cluster_0 Initiation cluster_1 Reaction Cascade cluster_2 Cellular Damage Light Excitation Light (e.g., from microscope) Drug Photosensitizing Drug (e.g., this compound) ExcitedDrug Excited State Drug Drug->ExcitedDrug 1. Light Absorption ROS Reactive Oxygen Species (ROS) ExcitedDrug->ROS 2. Energy Transfer to O₂ Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage 3. Oxidation of Biomolecules Effect Phototoxic Effect (Cell Stress, Apoptosis, Necrosis) Damage->Effect 4. Physiological Impairment Troubleshooting Workflow for Suspected Phototoxicity Start Observation: Cell stress or death in imaged, drug-treated cells Q1 Are proper controls in place? (Drug/No Light, No Drug/Light) Start->Q1 SetupControls Implement full set of controls and repeat experiment Q1->SetupControls No ReduceLight Step 1: Reduce Light Dose - Lower intensity - Reduce exposure time/frequency Q1->ReduceLight Yes SetupControls->Start Q2 Is phototoxicity still observed? ReduceLight->Q2 AddAntioxidants Step 2: Add ROS Scavengers (e.g., Trolox) Q2->AddAntioxidants Yes Success Problem Mitigated: Proceed with optimized protocol Q2->Success No Q3 Is phototoxicity still observed? AddAntioxidants->Q3 AssessSublethal Assess sub-lethal effects and define safe imaging window Q3->AssessSublethal Yes Q3->Success No AssessSublethal->Success Experimental Workflow for 3T3 NRU Phototoxicity Assay A 1. Seed 3T3 Cells in two 96-well plates B 2. Treat cells with this compound (multiple concentrations) A->B C 3. Irradiate one plate (+Irr) Keep one plate in dark (-Irr) B->C D 4. Incubate both plates for 24 hours C->D E 5. Stain viable cells with Neutral Red dye D->E F 6. Extract dye and measure absorbance E->F G 7. Calculate IC50 for +Irr and -Irr Determine Photo-Irritation Factor (PIF) F->G

References

Identifying and minimizing Anipamil artifacts in patch-clamp recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Anipamil in patch-clamp electrophysiology experiments. Given that this compound is a long-acting phenylalkylamine calcium channel blocker, and a close analog of Verapamil (B1683045), much of the guidance is based on the well-documented electrophysiological effects of Verapamil, which are expected to be similar for this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during patch-clamp recordings when using this compound.

Issue Potential Cause Recommended Solution
Q1: I'm seeing a smaller and slower inward current than expected after applying this compound, even in cells not expressing prominent calcium channels. What could be the cause? This compound, like its analog Verapamil, can have off-target effects on voltage-gated sodium channels. This can lead to a reduction in the peak sodium current and a slowing of the activation kinetics, which may be misinterpreted as an artifact.Control Experiment: Perform a voltage-clamp experiment to specifically isolate sodium currents (e.g., using specific ion substitutions and blockers for other channels). Apply this compound to observe any direct effects on the sodium current amplitude and kinetics.Data Analysis: Analyze the voltage-dependence of activation and inactivation of the sodium current in the presence and absence of this compound to characterize the block.
Q2: My recorded potassium currents are unexpectedly decreasing after this compound application. Is this a known off-target effect? Yes, this is a well-documented off-target effect of phenylalkylamines like Verapamil, and therefore likely with this compound. These drugs can block various potassium channels, including delayed rectifier (Kv), inwardly rectifying (Kir), and two-pore domain (K2P) channels.[1][2] This can manifest as a reduction in outward current during depolarization or a change in the resting membrane potential.Channel-Specific Blockers: Use known blockers for different potassium channel subtypes to identify which channels are being affected by this compound in your preparation.Voltage Protocols: Employ specific voltage protocols to isolate different potassium current components (e.g., transient vs. sustained currents) and assess the effect of this compound on each.
Q3: I'm observing a gradual rundown of my current throughout the experiment, which seems to be exacerbated by this compound. How can I differentiate this from a specific blocking effect? Current rundown is a common issue in whole-cell patch-clamp, often caused by the dialysis of essential intracellular components. While this compound's blocking effects can be time- and use-dependent, it's crucial to distinguish this from rundown.Stable Baseline: Ensure a stable baseline recording for at least 5-10 minutes before applying this compound. This helps in quantifying the rate of rundown before drug application.Perforated Patch: If rundown is a significant issue, consider using the perforated patch-clamp technique (e.g., with amphotericin or gramicidin) to maintain the integrity of the intracellular environment.Control for Time: Run time-matched control experiments without the drug to measure the inherent rundown of the current.
Q4: The resting membrane potential of my cell depolarizes after applying this compound. Is this an expected artifact? This is a likely consequence of this compound's off-target block of potassium channels, particularly inwardly rectifying (Kir) or TREK channels, which contribute to setting the resting membrane potential.[1] A reduction in the outward potassium current at negative potentials will lead to depolarization.Current-Clamp Recordings: Perform current-clamp experiments to directly measure changes in the resting membrane potential upon this compound application.Ion Substitution: In voltage-clamp, you can perform experiments with different extracellular potassium concentrations to assess the reversal potential of the this compound-sensitive current, helping to confirm it is a potassium current.
Q5: The effect of this compound seems to be more pronounced with repeated stimulation (use-dependence). How do I properly quantify this? Use-dependent block is a characteristic feature of many channel blockers, including phenylalkylamines. This occurs when the drug preferentially binds to the open or inactivated state of the channel.Pulse Protocols: Apply trains of depolarizing pulses at different frequencies (e.g., 0.1 Hz, 1 Hz, 5 Hz) and measure the progressive decrease in current amplitude during the train. The rate and extent of block will increase with frequency.Recovery from Inactivation: Use a two-pulse protocol to investigate the effect of this compound on the recovery from inactivation. The time constant of recovery will likely be prolonged in the presence of the drug.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a long-acting calcium channel blocker of the phenylalkylamine class.[3] Its primary mechanism is the blockade of L-type voltage-gated calcium channels, which reduces the influx of calcium into cells. This leads to its effects on cardiovascular tissues, including negative inotropy (reduced contractility) and chronotropy (reduced heart rate).[4]

Q2: What are the known off-target effects of this compound that I should be aware of in my patch-clamp experiments?

As a phenylalkylamine, this compound is expected to share off-target effects with its well-studied analog, Verapamil. These include the blockade of:

  • Voltage-gated potassium channels (Kv): This can affect action potential repolarization.

  • Inwardly rectifying potassium channels (Kir): This can alter the resting membrane potential and the late phase of repolarization.[5]

  • Two-pore domain potassium channels (K2P), such as TREK channels: This can also lead to membrane depolarization.[1][2]

  • Voltage-gated sodium channels: This can reduce the upstroke velocity and amplitude of the action potential.

Q3: At what concentrations are the off-target effects of this compound likely to be observed?

While specific dose-response data for this compound's off-target effects are limited, data from its analog Verapamil can provide guidance. Off-target effects on potassium and sodium channels are often observed in the micromolar range. For example, Verapamil inhibits delayed outwardly rectifying K+ current with an IC50 of 11 µM.[1] It's crucial to perform concentration-response curves in your specific experimental system to determine the potency of this compound on your channel of interest and potential off-targets.

Q4: How can I minimize the impact of this compound's off-target effects on my results?

  • Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that produces a significant effect on your primary target (L-type calcium channels) to minimize engagement with lower-affinity off-target channels.

  • Use Specific Blockers: In experiments where you are not studying L-type calcium channels, but are concerned about their contribution, you can use a dihydropyridine (B1217469) calcium channel blocker (e.g., nifedipine) in your control solution, as they have a different binding site and mechanism of action.

  • Careful Experimental Design: Design your voltage protocols and analysis to isolate the specific channel and effect you are interested in, and be aware of the potential for confounding off-target effects.

Q5: Are there any specific considerations for solution preparation when using this compound?

This compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. When preparing your final external solution, ensure that the final concentration of the solvent is low (typically ≤0.1%) and that the same concentration of the solvent is present in your control solution to account for any solvent effects. It is also good practice to prepare fresh dilutions from the stock solution for each experiment.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound and its close analog, Verapamil, on various ion channels.

Table 1: this compound Binding Affinity

Drug Target Preparation Parameter Value Reference
This compoundPhenylalkylamine binding sitesRat cardiac membranesKi471 ± 52 nM

This table indicates the inhibitory constant (Ki) of this compound for the phenylalkylamine binding sites on cardiac membranes.

Table 2: Verapamil Off-Target Effects (as a proxy for this compound)

Drug Target Channel Cell Type/Expression System Parameter Value Reference
VerapamilDelayed outwardly rectifying K+ currentRat intracardiac ganglion neuronsIC5011 µM[1]
VerapamilCardiac type KATP (Kir6.2/SUR2A) channelsCOS-7 cellsIC508.9 ± 2.1 µM
VerapamilKir2.1 channelsXenopus oocytesIC50220 µM[5]
VerapamilfKv1.4ΔN potassium channelsXenopus oocytesIC50260.71 ± 18.50 µmol/L

This table provides the half-maximal inhibitory concentration (IC50) of Verapamil on various potassium channels, which are likely off-targets for this compound.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording to Assess this compound Effects on a Generic Voltage-Gated Current

  • Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 120 K-gluconate, 20 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Recording Setup:

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Mount the coverslip in a recording chamber on an inverted microscope and perfuse with external solution.

  • Recording Procedure:

    • Establish a gigaohm seal between the patch pipette and a cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes.

    • Apply a voltage protocol appropriate for the channel of interest (e.g., a series of depolarizing steps from a holding potential of -80 mV).

    • Record baseline currents for at least 5 minutes.

    • Perfuse the chamber with the external solution containing the desired concentration of this compound. Ensure the final DMSO concentration is ≤0.1%.

    • Record the effect of this compound until a steady-state block is achieved.

    • To test for reversibility, wash out the drug with the control external solution.

Visualizations

Anipamil_Signaling_Pathway cluster_cell Cell Membrane cluster_arrow Cell Membrane This compound This compound L_type_Ca_Channel L-type Ca2+ Channel (Primary Target) This compound->L_type_Ca_Channel Blocks Ca_influx Cellular_Response Decreased Intracellular Ca2+ (e.g., Reduced Contraction) Ca_influx->Cellular_Response Leads to Ca_influx_start Ca_influx_end Ca_influx_start->Ca_influx_end

Caption: Primary signaling pathway of this compound as an L-type calcium channel blocker.

Anipamil_Off_Target_Effects cluster_channels Off-Target Ion Channels cluster_effects Electrophysiological Consequences This compound This compound Kv_Channel Voltage-gated K+ Channels (Kv) This compound->Kv_Channel Blocks Kir_Channel Inwardly-rectifying K+ Channels (Kir) This compound->Kir_Channel Blocks K2P_Channel Two-pore Domain K+ Channels (K2P) This compound->K2P_Channel Blocks Na_Channel Voltage-gated Na+ Channels This compound->Na_Channel Blocks AP_Repol Altered Action Potential Repolarization Kv_Channel->AP_Repol RMP_Depol Resting Membrane Potential Depolarization Kir_Channel->RMP_Depol K2P_Channel->RMP_Depol AP_Upstroke Reduced Action Potential Upstroke Na_Channel->AP_Upstroke

Caption: Potential off-target effects of this compound on various ion channels.

Experimental_Workflow_this compound A 1. Prepare Cells and Solutions B 2. Establish Stable Whole-Cell Recording A->B C 3. Record Baseline Current B->C D 4. Apply this compound C->D E 5. Record Drug Effect D->E F 6. Washout E->F G 7. Analyze Data (e.g., % block, kinetics) F->G

Caption: General experimental workflow for assessing this compound's effects in patch-clamp.

References

Anipamil Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anipamil. The information provided is designed to address specific issues that may be encountered during long-term stability and degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure long-term stability?

For optimal long-term stability, this compound powder should be stored at -20°C for up to three years.[1] If prepared as a stock solution in a solvent, it is recommended to store it at -80°C for up to one year.[1] For shorter-term storage of stock solutions, -20°C for up to one month and 4°C for a shorter duration are also cited, with the key consideration being sealed storage away from moisture and light.[2] It is crucial to minimize freeze-thaw cycles.

Q2: My this compound sample shows degradation. What are the likely degradation pathways?

While specific degradation pathways for this compound are not extensively published, based on its structural similarity to other phenylalkylamine calcium channel blockers like Verapamil (B1683045), the most probable degradation pathways involve oxidation and hydrolysis under alkaline conditions.[2][3] Photolytic degradation may also occur under direct exposure to UV light.

Q3: I am observing unexpected peaks in my chromatogram during a stability study. How can I identify if they are this compound degradation products?

To identify if new peaks are degradation products, a forced degradation study is recommended. By subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light, you can generate potential degradation products.[4][5][6][7] Comparing the chromatograms of the stressed samples with your long-term stability sample can help in identifying and tracking the degradation products. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for the structural elucidation of these new peaks.

Q4: What is a suitable analytical method for a stability-indicating assay of this compound?

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique.[1][2] The method should be able to separate the parent this compound peak from all potential degradation products and any excipients present in the formulation. Validation of the method according to ICH guidelines is essential to ensure it is specific, accurate, precise, and linear.

Troubleshooting Guides

Problem: Significant loss of this compound potency in a long-term stability study.

Possible Cause Troubleshooting Steps
Improper Storage Verify that the storage conditions (temperature, light, and moisture protection) align with the recommended guidelines (-20°C or -80°C, protected from light and moisture).[1][2]
Chemical Incompatibility If formulated with other excipients, investigate potential chemical incompatibilities. Conduct compatibility studies by analyzing binary mixtures of this compound and each excipient.
Oxidative Degradation If the formulation is exposed to air, consider purging the storage container with an inert gas like nitrogen or argon. The use of antioxidants in the formulation could also be explored.
Hydrolytic Degradation Ensure the pH of the formulation is controlled and maintained in a range where this compound is stable. Based on data from similar compounds, a neutral to slightly acidic pH is likely to be more stable than an alkaline pH.[2][3]

Problem: Appearance of unknown peaks in the HPLC chromatogram.

Possible Cause Troubleshooting Steps
Sample Degradation Perform a forced degradation study to generate a degradation profile. Compare the retention times of the peaks from the forced degradation study with the unknown peaks in your stability sample.
Contamination Ensure proper cleaning of all glassware and equipment. Analyze a blank (solvent) injection to rule out contamination from the analytical system.
Excipient Degradation If working with a formulation, analyze the excipients alone under the same storage conditions to see if they produce any degradation products that might interfere with the this compound assay.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Verapamil (a structural analog of this compound)

This table summarizes typical results from forced degradation studies on Verapamil, which can serve as a predictive guide for this compound's stability.

Stress Condition Typical % Degradation Number of Degradation Products Reference
Acid Hydrolysis (0.1 M HCl, 80°C, 24h)< 5%1-2[2]
Base Hydrolysis (0.1 M NaOH, 80°C, 24h)15-30%3-5[2][3]
Oxidative (3% H₂O₂, RT, 24h)20-40%4-6[2][3]
Thermal (105°C, 48h)< 10%1-2[3]
Photolytic (UV light, 254 nm, 24h)5-15%2-4[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound and to assess its intrinsic stability.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 48 hours. Dissolve the stressed powder in the solvent to the initial stock concentration for analysis.

  • Photolytic Degradation: Expose the this compound stock solution to direct UV light (254 nm) for 48 hours. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples and a control (unstressed) sample using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

Objective: To develop an analytical method capable of separating this compound from its degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM ammonium (B1175870) formate, pH 3.5) and an organic phase (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 278 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Method Validation: Validate the method as per ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is critical and should be demonstrated by the separation of the main peak from all degradation product peaks generated during the forced degradation study. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (105°C, Solid) stock->thermal photo Photolytic (UV Light) stock->photo hplc Stability-Indicating RP-HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Degradation Profile) hplc->data

Caption: Workflow for this compound Forced Degradation Study.

degradation_pathway cluster_degradation Degradation Pathways This compound This compound Oxidation_Products Oxidation Products (e.g., N-oxides) This compound->Oxidation_Products Oxidative Stress (e.g., H₂O₂) Hydrolysis_Products Hydrolysis Products (under alkaline conditions) This compound->Hydrolysis_Products Alkaline Stress (e.g., NaOH) Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products UV Light Exposure

Caption: Postulated Degradation Pathways for this compound.

References

Technical Support Center: Anipamil and hERG Channel Interactions in Safety Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Anipamil (B1666041) on hERG (human Ether-à-go-go-Related Gene) potassium channels. Given the limited direct data on this compound's hERG activity, this guide leverages extensive information available for its close structural and functional analog, Verapamil (B1683045), to provide a robust framework for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on hERG channels?

Q2: Why is controlling for hERG effects important in safety pharmacology?

A2: The hERG potassium channel plays a critical role in the repolarization phase of the cardiac action potential.[6] Inhibition of this channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[1] Significant QT prolongation is a major risk factor for developing a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[7] Regulatory agencies worldwide mandate the assessment of a drug's potential to block hERG channels as a critical component of preclinical safety evaluation.[6]

Q3: What is the typical IC50 for Verapamil on hERG channels, and how can I use this information for my this compound studies?

A3: The reported IC50 values for Verapamil on hERG channels vary across different studies and experimental conditions, but they generally fall in the nanomolar to low micromolar range. For instance, some studies report an IC50 of approximately 143.0 nmol/L, while others conducted at physiological temperatures report values around 225-252 nM.[2][8] When designing experiments for this compound, it is advisable to use a concentration range that brackets the known IC50 of Verapamil to effectively characterize a potential dose-response relationship.

Quantitative Data Summary

Since direct IC50 values for this compound on hERG are not publicly available, the following table summarizes the reported IC50 values for its analog, Verapamil, under different experimental conditions. This data can serve as a reference for designing concentration ranges in this compound studies.

CompoundCell LineTemperature (°C)IC50Reference
VerapamilHEK 293Not Specified143.0 nmol/L[2]
VerapamilXenopus oocytesNot Specified5.1 µmol/L[9]
VerapamilHEK 29337225 nM[8]
VerapamilHEK 29337252 nM[8]

Experimental Protocols

Manual Patch-Clamp Electrophysiology for hERG Current Measurement

This protocol is a standard method for assessing the effect of a compound on hERG channels expressed in a stable cell line (e.g., HEK 293).

1. Cell Preparation:

  • Culture HEK 293 cells stably expressing the hERG channel in appropriate media.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.

2. Solutions:

  • External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): KCl 130, MgCl2 1, MgATP 5, EGTA 5, HEPES 10; pH adjusted to 7.2 with KOH.

3. Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

4. Voltage Protocol and Data Acquisition:

  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2-5 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.

  • Record currents using an appropriate amplifier and data acquisition software.

  • Allow the baseline current to stabilize before applying the test compound.

  • Apply this compound at increasing concentrations, allowing the effect to reach a steady state at each concentration.

  • After the highest concentration, apply a known hERG blocker (e.g., E-4031) to confirm the recorded current is indeed from hERG channels.

5. Data Analysis:

  • Measure the peak tail current amplitude at each this compound concentration.

  • Normalize the current at each concentration to the baseline control current.

  • Plot the normalized current as a function of the logarithm of the this compound concentration.

  • Fit the data to the Hill equation to determine the IC50 and Hill coefficient.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Unstable giga-ohm seal - Poor cell health- Debris in the external solution- Dirty pipette tip- Mechanical vibration- Use healthy, well-adhered cells.- Filter all solutions.- Fire-polish pipettes and keep the tip clean.- Use an anti-vibration table.
Low hERG current amplitude - Low channel expression- "Rundown" of the current over time- Incorrect voltage protocol- Use a cell line with robust hERG expression.- Include MgATP in the internal solution to minimize rundown.- Ensure the voltage protocol is appropriate to fully activate the channels.
High leak current - Poor seal quality- Cell membrane damage- Aim for a seal resistance >1 GΩ.- Use gentle suction when establishing the whole-cell configuration.- Monitor leak current and discard cells with excessive leak.
Variability in IC50 values - Inconsistent experimental conditions- Compound stability issues- Temperature fluctuations- Standardize all experimental parameters (solutions, temperature, voltage protocol).- Prepare fresh compound solutions for each experiment.- Use a temperature-controlled recording chamber.
No observable effect of this compound - Inappropriate concentration range- Compound precipitation- Test a wider range of concentrations, guided by the IC50 of Verapamil.- Check the solubility of this compound in the external solution.

Visualizations

hERG_Block_Pathway hERG hERG Channel (Closed State) hERG_open hERG Channel (Open State) hERG->hERG_open Activation hERG_open->hERG Deactivation hERG_blocked hERG Channel (Blocked State) hERG_open->hERG_blocked Block K_efflux K+ Efflux hERG_open->K_efflux No_K_efflux Reduced K+ Efflux hERG_blocked->No_K_efflux Anipamil_ext This compound (Extracellular) Anipamil_int This compound (Intracellular) Anipamil_ext->Anipamil_int Passive Diffusion Anipamil_int->hERG_open Depolarization Membrane Depolarization Repolarization Delayed Repolarization No_K_efflux->Repolarization

Caption: Proposed mechanism of this compound-induced hERG channel block.

experimental_workflow start Start cell_prep Cell Preparation (hERG-expressing cells) start->cell_prep solution_prep Prepare Internal & External Solutions start->solution_prep patch Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch solution_prep->patch stabilize Record Stable Baseline hERG Current patch->stabilize apply_drug Apply this compound (Cumulative Concentrations) stabilize->apply_drug record_drug Record Steady-State hERG Current at Each Conc. apply_drug->record_drug record_drug->apply_drug Next Concentration washout Washout (Optional) record_drug->washout positive_control Apply Positive Control (e.g., E-4031) record_drug->positive_control No Washout washout->positive_control analysis Data Analysis (IC50 Determination) positive_control->analysis end End analysis->end

Caption: Experimental workflow for assessing this compound's effect on hERG channels.

References

Anipamil Technical Support Center: Ensuring Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Anipamil (B1666041) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a long-acting phenylalkylamine L-type calcium channel blocker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to help ensure the reproducibility and accuracy of your results.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during experiments with this compound.

Question Answer & Troubleshooting Steps
1. Why am I seeing inconsistent results or high variability between experiments? High variability can stem from several factors related to this compound's chemical properties and mechanism of action. This compound's analogue, verapamil (B1683045), is known for significant intra-subject pharmacokinetic variability, a trait that may extend to in-vitro models.[1] Troubleshooting Steps: 1. Solubility & Stability: this compound is lipophilic. Ensure it is fully dissolved in your stock solution (e.g., DMSO) before diluting into aqueous buffers. Precipitates can lead to inaccurate concentrations. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. Stock solutions are best stored at -20°C for up to one month or -80°C for up to six months.[2] 2. Use-Dependence: this compound, like other phenylalkylamines, is a use-dependent blocker, meaning its binding affinity is higher for open or inactivated channels than for resting channels.[3] Ensure your stimulation protocol (e.g., depolarization frequency in patch-clamp) is consistent across all experiments. A lack of effect at low stimulation frequencies is expected.[1] 3. pH of Buffer: Small shifts in the pH of your experimental buffer can alter the charge state of this compound, potentially affecting its binding and potency. Ensure your buffer pH is stable and consistent.
2. My observed inhibitory effect is weaker than expected based on published data. This could be due to several factors, from solution preparation to off-target effects. Troubleshooting Steps: 1. Confirm Concentration: Verify the final concentration of this compound in your assay. Adsorption to plasticware can be an issue with lipophilic compounds. Consider using low-adhesion plastics. 2. Cell Health & Channel State: Ensure the cells are healthy and that the L-type calcium channels are being appropriately activated. The potency of use-dependent blockers is highly reliant on the channels cycling through their different states (resting, open, inactivated).[1] 3. Off-Target Effects: At higher concentrations, phenylalkylamines like verapamil have been shown to interact with other ion channels, such as potassium and sodium channels.[4][5] These interactions could confound your results if you are not specifically isolating L-type calcium channel activity.
3. How can I minimize tonic block to better observe use-dependent effects in electrophysiology experiments? A large tonic block (inhibition at rest) can mask the more subtle use-dependent effects. Troubleshooting Steps: 1. Adjust Holding Potential: Use a more hyperpolarized holding potential (e.g., -120 mV) to ensure the majority of channels are in the resting state before applying your pulse train. This will allow for a clearer observation of the block developing as channels are activated.[1] 2. Optimize Compound Concentration: A high concentration of the blocker can lead to significant binding to the resting state of the channel. Try lowering the concentration of this compound to a range where the tonic block is minimal, but use-dependent effects can still be observed.
4. Is this compound selective for a specific type of calcium channel? This compound is classified as an L-type calcium channel blocker.[6] However, like its analogue verapamil, it may exhibit some activity at other calcium channel subtypes (e.g., T-type) and even other ion channels at higher concentrations.[4] It is crucial to consider the expression profile of ion channels in your experimental system.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its close analog, verapamil. Direct functional IC50 values for this compound on L-type calcium currents are not consistently reported in the literature; therefore, effective concentration ranges and binding affinities are provided.

Parameter This compound Verapamil Notes
Target L-type Calcium ChannelL-type Calcium ChannelPhenylalkylamine class of blockers.[6]
Binding Affinity (Ki) 471 ± 52 nM55 ± 11 nMFor displacement of (-)-[3H]-D888 from cardiac membranes. A higher Ki indicates lower binding affinity.
Effective Concentration Range (in vitro) 10⁻⁸ to 10⁻⁴ mol/L10⁻⁸ to 10⁻⁴ mol/LConcentration range observed to lower left ventricular pressure in isolated rabbit hearts.[7]
IC50 (VSMC Growth Inhibition) Not Reported3.5 ± 0.3 µMInhibition of angiotensin II-induced [3H]thymidine incorporation in vascular smooth muscle cells.[8]
Off-Target Channels Not extensively documented, but likely similar to verapamil.Potassium Channels (e.g., hERG, Kv1.4, TREK), Sodium Channels (ENaC).[4][5][9]Off-target effects are generally observed at higher concentrations.
Key Characteristic Long-acting, persistent effect (still present 12h after washout).[7]Shorter-acting, effect disappears within 3h of washout.[7]

Experimental Protocols

These are generalized protocols that should be optimized for your specific cell type and experimental setup.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of this compound on L-type calcium channel currents (ICa,L).

Materials:

  • Cells: A cell line or primary cells expressing L-type calcium channels (e.g., HEK293 cells transfected with Cav1.2, ventricular myocytes).

  • External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (as charge carrier), 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH.

  • Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Li-GTP, 10 HEPES. pH adjusted to 7.2 with CsOH.

  • This compound Stock Solution: 10 mM in DMSO.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a cell and form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Baseline Recording:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., 200 ms (B15284909) steps from -40 mV to +60 mV in 10 mV increments) to elicit ICa,L and establish a baseline current-voltage (I-V) relationship.

    • To assess use-dependence, apply a train of depolarizing pulses (e.g., to 0 mV for 100 ms at 1 Hz).

  • This compound Application:

    • Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is low (<0.1%) and consistent across all conditions.

    • Allow 3-5 minutes for the drug to equilibrate.

  • Post-Drug Recording: Repeat the voltage protocols from step 5 to measure the effect of this compound on ICa,L.

  • Washout: Perfuse with the control external solution to determine the reversibility of the block. Note that for this compound, washout may be slow and incomplete.[7]

  • Data Analysis: Measure the peak inward current at each voltage step before and after drug application. Calculate the percentage of inhibition and, if multiple concentrations are used, fit the data to a dose-response curve to determine the IC50.

Calcium Imaging with Fura-2 AM

Objective: To assess the effect of this compound on depolarization-induced intracellular calcium influx.

Materials:

  • Cells: Adherent cells expressing L-type calcium channels plated on glass-bottom dishes.

  • Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fura-2 AM Stock: 1 mM in anhydrous DMSO.

  • Depolarization Buffer: HBSS with high KCl (e.g., 50 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity).

  • This compound Stock Solution: 10 mM in DMSO.

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes 24-48 hours before the experiment.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM in Loading Buffer).

    • Incubate cells with the loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells 2-3 times with Loading Buffer and incubate for a further 30 minutes to allow for de-esterification of the dye.

  • Baseline Fluorescence Measurement:

    • Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.

    • Record the baseline 340/380 fluorescence ratio for 1-2 minutes.

  • This compound Incubation: Perfuse the cells with Loading Buffer containing the desired concentration of this compound for 5-10 minutes.

  • Depolarization and Measurement:

    • Switch the perfusion to the high KCl Depolarization Buffer (also containing this compound) to open voltage-gated calcium channels.

    • Record the change in the 340/380 fluorescence ratio for 2-5 minutes.

  • Control Experiment: Repeat the experiment without this compound to measure the maximal depolarization-induced calcium influx.

  • Data Analysis: Calculate the peak change in the 340/380 ratio in the presence and absence of this compound. Determine the percentage of inhibition for each concentration of this compound.

Visualizations

Signaling Pathway of this compound Action

Anipamil_Signaling cluster_membrane Cell Membrane Membrane Ca_Channel L-Type Ca²⁺ Channel (Resting State) Ca_Channel_Open L-Type Ca²⁺ Channel (Open/Inactivated State) Ca_Channel->Ca_Channel_Open Ca_Int Intracellular Ca²⁺ Block Blockade Depolarization Membrane Depolarization Depolarization->Ca_Channel Activates This compound This compound This compound->Ca_Channel_Open Binds Preferentially Ca_Ext Extracellular Ca²⁺ Ca_Ext->Ca_Channel_Open Influx Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Ca_Int->Response

Caption: this compound preferentially binds to open/inactivated L-type Ca²⁺ channels, blocking Ca²⁺ influx.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis A Prepare Cells & Solutions B Pull & Fire-Polish Pipette (2-5 MΩ) A->B C Form Giga-Ohm Seal (>1 GΩ) B->C D Achieve Whole-Cell Configuration C->D E Record Baseline ICa,L (Control) D->E F Perfuse with this compound E->F 5 min equilibration G Record ICa,L (this compound) F->G H Washout with Control Solution G->H I Measure Peak Current Inhibition H->I J Construct Dose-Response Curve I->J K Calculate IC50 J->K

Caption: Workflow for assessing this compound's inhibition of L-type calcium currents via patch-clamp.

Troubleshooting Decision Tree for High Variability

Troubleshooting_Variability Start High Experimental Variability Observed Q_Sol Are stock solutions fresh & dilutions clear? Start->Q_Sol A_Sol_Yes Yes Q_Sol->A_Sol_Yes Yes A_Sol_No No Q_Sol->A_Sol_No No Q_Stim Is the stimulation protocol (frequency, duration) identical across experiments? A_Sol_Yes->Q_Stim Fix_Sol Action: Prepare fresh stock and dilutions. Avoid repeated freeze-thaw cycles. A_Sol_No->Fix_Sol Fix_Sol->Q_Stim A_Stim_Yes Yes Q_Stim->A_Stim_Yes Yes A_Stim_No No Q_Stim->A_Stim_No No Q_Cell Are cells of similar passage number & health? A_Stim_Yes->Q_Cell Fix_Stim Action: Standardize voltage protocols. Account for use-dependence. A_Stim_No->Fix_Stim Fix_Stim->Q_Cell A_Cell_Yes Yes Q_Cell->A_Cell_Yes Yes A_Cell_No No Q_Cell->A_Cell_No No End Variability likely reduced. Consider environmental factors (temp, pH). A_Cell_Yes->End Fix_Cell Action: Use cells within a narrow passage range. Monitor cell viability. A_Cell_No->Fix_Cell Fix_Cell->End

Caption: A decision tree to troubleshoot sources of variability in this compound experiments.

References

Quality control parameters for research-grade Anipamil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals using research-grade Anipamil in their experiments. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues you may encounter.

Quality Control Parameters

Ensuring the quality and integrity of research-grade this compound is crucial for reproducible and reliable experimental outcomes. The following table summarizes the key quality control parameters for research-grade this compound.

Parameter Specification Method Purpose
Appearance White to off-white solidVisual InspectionConfirms the physical state and absence of visible contaminants.
Identity Conforms to the structure of this compoundFT-IR, 1H-NMRVerifies the chemical structure of the compound.
Purity ≥98%HPLCQuantifies the percentage of this compound and detects impurities.[1][2][3][4]
Molecular Formula C34H52N2O2Mass SpectrometryConfirms the elemental composition of the molecule.[5][6]
Molecular Weight 520.8 g/mol Mass SpectrometryConfirms the mass of the molecule.[5][6]
Solubility Soluble in DMSO, Ethanol, and MethanolVisual InspectionProvides guidance on appropriate solvents for stock solution preparation.
Storage Store at -20°C for long-termManufacturer's RecommendationEnsures the stability and integrity of the compound over time.

Frequently Asked Questions (FAQs) & Troubleshooting

Solubility and Stock Solution Preparation

Q1: How should I prepare a stock solution of this compound?

A1: this compound is a hydrophobic compound with limited solubility in aqueous solutions. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol. A stock concentration of 10 mM is commonly used.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • 0.22 µm syringe filter (optional, for sterilization)

  • Procedure:

    • Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 520.8 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.208 mg of this compound.

    • Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

    • (Optional) If sterility is required for your application, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What should I do?

A2: Precipitation upon dilution of a hydrophobic compound into an aqueous medium is a common issue known as "crashing out." This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are several troubleshooting steps to address this:

  • Decrease the Final Concentration: The simplest solution is to lower the final working concentration of this compound in your experiment.

  • Optimize Dilution Technique: Instead of adding the stock solution directly to the final volume of media, perform a serial dilution. Add the this compound stock solution drop-wise to the pre-warmed (37°C) media while gently swirling or vortexing to ensure rapid and even dispersion.

  • Maintain a Low Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, typically below 0.5%, to avoid solvent-induced precipitation and cytotoxicity.

  • Use a Carrier Protein: In some cases, the addition of a carrier protein like bovine serum albumin (BSA) to the culture medium can help to keep hydrophobic compounds in solution.

Experimental Design and Interpretation

Q3: What is the mechanism of action of this compound?

A3: this compound is a phenylalkylamine calcium channel blocker.[6] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels.[6] By blocking these channels, this compound reduces the influx of calcium ions (Ca2+) into cells, particularly in vascular smooth muscle and cardiac muscle. This reduction in intracellular calcium leads to vasodilation and a decrease in cardiac contractility.

Signaling Pathway of this compound Action

Anipamil_Signaling_Pathway cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca2+ Channel Ca2_influx Ca2+ Influx L_type_Ca_Channel->Ca2_influx Mediates This compound This compound This compound->L_type_Ca_Channel Inhibits Intracellular_Ca2 [Ca2+]i Ca2_influx->Intracellular_Ca2 Increases Cellular_Response Cellular Response (e.g., Muscle Contraction, Gene Expression) Intracellular_Ca2->Cellular_Response Triggers Anipamil_Workflow Start Start Seed_Cells Seed VSMCs in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Prepare_this compound Prepare this compound dilutions Incubate_24h_1->Prepare_this compound Treat_Cells Treat cells with this compound Incubate_24h_1->Treat_Cells Prepare_this compound->Treat_Cells Incubate_Treatment Incubate for treatment period (24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate cell viability Read_Absorbance->Analyze_Data End End Analyze_Data->End Calcium_Imaging_Logic Stimulus Stimulus (e.g., Bay K8644) L_type_Channel L-type Ca2+ Channel Activation Stimulus->L_type_Channel Anipamil_Presence This compound Present? L_type_Channel->Anipamil_Presence Ca_Influx Ca2+ Influx Anipamil_Presence->Ca_Influx No No_Ca_Influx Reduced/No Ca2+ Influx Anipamil_Presence->No_Ca_Influx Yes Fluorescence_Increase Increased Fluorescence Ca_Influx->Fluorescence_Increase No_Fluorescence_Change No/Reduced Fluorescence Change No_Ca_Influx->No_Fluorescence_Change

References

Mitigating Anipamil's negative inotropic effects in isolated heart studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Anipamil in isolated heart studies, with a focus on mitigating its negative inotropic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's negative inotropic effect?

A1: this compound is a calcium channel blocker that primarily exerts its negative inotropic effect by inhibiting the influx of calcium ions (Ca²⁺) through L-type calcium channels in cardiac muscle cells (cardiomyocytes). This reduction in intracellular calcium concentration limits the amount of calcium available to bind to troponin C, thereby weakening the force of myocardial contraction.[1][2] this compound has a more potent inhibitory effect on ATP-driven calcium uptake compared to verapamil (B1683045) and nifedipine.[1]

Q2: How does the negative inotropic effect of this compound compare to other calcium channel blockers like Verapamil?

A2: this compound, similar to verapamil and gallopamil (B102620), reduces left ventricular pressure in a concentration-dependent manner, typically observed in the range of 10⁻⁸ to 10⁻⁴ mol/l.[3][4] However, a key difference is the long-lasting nature of this compound's effect. While the negative inotropic effects of verapamil and gallopamil typically resolve within 3 hours after washout, the effects of this compound can persist for over 12 hours.[3][4] Furthermore, this compound's calcium channel blocking activity appears to be more confined to the myocardial muscle, with less effect on coronary spasm compared to verapamil and gallopamil.[3]

Q3: Can the negative inotropic effects of this compound be reversed?

A3: The negative inotropic effects of this compound can be partially reversed. Increasing the concentration of calcium in the perfusion fluid has been shown to reverse approximately 65% of the negative inotropic effect induced by this compound.[3][4] Complete recovery, as seen with verapamil and gallopamil, is not typically achieved with increased calcium alone.[3] Other potential strategies for mitigation, such as the use of positive inotropic agents, are discussed in the troubleshooting guide below.

Troubleshooting Guide

Issue 1: Significant and persistent reduction in cardiac contractility after this compound administration.
  • Possible Cause 1: High concentration of this compound.

    • Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your experimental goals. Start with a low concentration (e.g., 10⁻⁸ mol/l) and gradually increase it while monitoring cardiac function.[3][4]

  • Possible Cause 2: Inadequate mitigation of the negative inotropic effect.

    • Solution 1: Increase extracellular calcium concentration. Increasing the calcium concentration in the perfusate is a primary method to counteract the effects of calcium channel blockers.

      • Experimental Protocol: See "Protocol for Reversing this compound's Negative Inotropic Effect with Increased Extracellular Calcium" below.

    • Solution 2: Administer a β-adrenergic agonist. Positive inotropic agents like isoproterenol (B85558) can increase cardiac contractility by activating β-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), which enhances calcium influx and release from the sarcoplasmic reticulum.[5][6][7]

      • Experimental Protocol: See "Protocol for Mitigating this compound's Negative Inotropic Effect with Isoproterenol" below.

    • Solution 3: Consider the use of a phosphodiesterase inhibitor (PDEi). PDE3 inhibitors, such as milrinone, increase intracellular cAMP by preventing its breakdown.[8][9] This can lead to an increase in cardiac contractility and may help to counteract the effects of this compound.

      • Experimental Note: The direct interaction between this compound and specific PDE inhibitors requires further empirical investigation. A dose-response study would be necessary to determine efficacy and potential synergistic or antagonistic effects.

Issue 2: Difficulty in achieving a stable baseline after this compound washout.
  • Possible Cause: Long-lasting effect of this compound.

    • Explanation: this compound's negative inotropic effect is known to be long-lasting, persisting for more than 12 hours after washout in some preparations.[3]

    • Solution: For experiments requiring a return to baseline, a significantly extended washout period is necessary. Alternatively, consider using a different calcium channel blocker with a shorter duration of action, such as verapamil or gallopamil, if your experimental design allows.[3]

Issue 3: Unexpected arrhythmias or electrical instability during mitigation attempts.
  • Possible Cause 1: Pro-arrhythmic effects of high calcium concentrations.

    • Solution: Carefully titrate the increase in calcium concentration. Monitor the ECG closely for any signs of arrhythmia.

  • Possible Cause 2: Pro-arrhythmic effects of β-adrenergic agonists.

    • Solution: Administer isoproterenol in a controlled, stepwise manner. Continuous ECG monitoring is crucial to detect and manage any induced arrhythmias.

Data Presentation

Table 1: Reversal of this compound-Induced Negative Inotropy with Increased Extracellular Calcium

ParameterThis compound (10⁻⁶ M)This compound (10⁻⁶ M) + Increased Calcium% ReversalReference
Left Ventricular PressureSignificant DecreasePartial Recovery~65%[3][4]

Table 2: Qualitative Effects of Potential Mitigating Agents on this compound-Induced Negative Inotropy

Mitigating AgentMechanism of ActionExpected Effect on ContractilityKey Considerations
Increased Extracellular Calcium Competes with this compound at the L-type calcium channelPartial reversal of negative inotropyMay not achieve full recovery[3]
Isoproterenol β-adrenergic agonist, increases intracellular cAMPPositive inotropic effect, counteracts this compound's effectPotential for arrhythmias[5][10]
Phosphodiesterase Inhibitors (e.g., Milrinone) Inhibit breakdown of cAMP, increasing its intracellular levelsPositive inotropic effectDose-response and potential interactions with this compound need to be determined empirically[8][9]

Experimental Protocols

Protocol for Langendorff Isolated Heart Preparation to Assess Inotropic Effects

This protocol provides a general framework. Specific parameters may need to be optimized based on the animal model and experimental goals.

  • Animal Preparation:

    • Anesthetize the animal (e.g., rabbit, rat) following approved institutional guidelines.

    • Administer heparin to prevent blood clotting.

    • Perform a thoracotomy to expose the heart.

  • Heart Excision and Cannulation:

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

    • Isolate the aorta and cannulate it onto the Langendorff apparatus.

    • Secure the aorta with a ligature to ensure a leak-proof connection.

  • Perfusion:

    • Initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer maintained at 37°C.

    • Maintain a constant perfusion pressure (e.g., 60-80 mmHg).[3]

    • The standard Krebs-Henseleit buffer composition is (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.

  • Measurement of Cardiac Function:

    • Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP), which is the difference between left ventricular systolic pressure and left ventricular end-diastolic pressure.[3][11]

    • Record other parameters such as heart rate and coronary flow.

    • Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).

  • Drug Administration:

    • Introduce this compound into the perfusate at the desired concentration.

    • Administer mitigating agents (e.g., increased calcium, isoproterenol) as per the specific experimental protocol.

Protocol for Reversing this compound's Negative Inotropic Effect with Increased Extracellular Calcium
  • Establish a stable baseline of cardiac function in the Langendorff-perfused heart.

  • Introduce this compound (e.g., 10⁻⁶ M) into the perfusate and record the negative inotropic effect until a new steady state is reached.

  • Switch to a perfusate with an increased calcium concentration (e.g., from 2.5 mM to 5.0 mM).

  • Monitor and record the changes in LVDP to quantify the extent of reversal.

Protocol for Mitigating this compound's Negative Inotropic Effect with Isoproterenol
  • Following the establishment of this compound-induced negative inotropy, introduce isoproterenol into the perfusate in a cumulative, dose-dependent manner (e.g., starting from 10⁻⁹ M).

  • Allow the heart to reach a steady state at each concentration before increasing the dose.

  • Record the changes in LVDP and heart rate to construct a dose-response curve for isoproterenol's positive inotropic effect in the presence of this compound.

Signaling Pathway Visualizations

Anipamil_Negative_Inotropy cluster_sarcolemma Sarcolemma cluster_intracellular Intracellular Space This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel blocks Ca2+_ext Ca²⁺ Ca2+_ext->L_type_Ca_Channel influx Ca2+_int Ca²⁺ L_type_Ca_Channel->Ca2+_int reduced influx SR Sarcoplasmic Reticulum (SR) Ca2+_int->SR triggers release Troponin_C Troponin C Ca2+_int->Troponin_C binds to SR->Ca2+_int Ca²⁺ release Contraction Myofilament Contraction Troponin_C->Contraction initiates Negative_Inotropy Negative_Inotropy

This compound's mechanism of inducing a negative inotropic effect.

Mitigation_Pathways cluster_mitigation Mitigation Strategies cluster_cellular_targets Cellular Targets cluster_outcome Outcome Increased_Ca Increased Extracellular Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Increased_Ca->L_type_Ca_Channel competes with this compound Isoproterenol Isoproterenol Beta_Receptor β-Adrenergic Receptor Isoproterenol->Beta_Receptor activates Positive_Inotropy Increased Contractility (Positive Inotropy) L_type_Ca_Channel->Positive_Inotropy AC Adenylyl Cyclase Beta_Receptor->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PKA->L_type_Ca_Channel phosphorylates (enhances opening) SR_Ca_Release SR Ca²⁺ Release PKA->SR_Ca_Release enhances SR_Ca_Release->Positive_Inotropy This compound This compound This compound->L_type_Ca_Channel blocks

Signaling pathways for mitigating this compound's negative inotropy.

Experimental_Workflow Start Start Isolate_Heart Isolate Heart (Langendorff Preparation) Start->Isolate_Heart Stabilize Stabilize and Record Baseline (LVDP, HR, etc.) Isolate_Heart->Stabilize Administer_this compound Administer this compound Stabilize->Administer_this compound Record_Negative_Inotropy Record Negative Inotropic Effect Administer_this compound->Record_Negative_Inotropy Decision Mitigation Strategy? Record_Negative_Inotropy->Decision Increase_Calcium Increase Perfusate [Ca²⁺] Decision->Increase_Calcium Yes Administer_Isoproterenol Administer Isoproterenol (Dose-Response) Decision->Administer_Isoproterenol Yes Analyze_Data Analyze Data (Dose-Response Curves, % Reversal) Decision->Analyze_Data No Record_Reversal Record Reversal/Mitigation Increase_Calcium->Record_Reversal Administer_Isoproterenol->Record_Reversal Record_Reversal->Analyze_Data End End Analyze_Data->End

Experimental workflow for studying this compound and its mitigation.

References

Anipamil vehicle control selection for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting an appropriate vehicle control for in vivo studies involving Anipamil. The following information is presented in a question-and-answer format to address common challenges and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for intravenous (IV) or intraperitoneal (IP) administration of this compound?

A1: For intravenous or intraperitoneal administration of this compound, a sterile isotonic saline solution (0.9% sodium chloride) is a recommended starting point. This compound's analogue, Verapamil (B1683045), is administered intravenously in a saline solution.[1][2] For intraperitoneal injections in rats, a saline solution of Verapamil has also been successfully used.[3] Given this compound's limited water solubility of 2 mg/mL with sonication and warming, this vehicle is suitable for lower concentrations.[4] If higher concentrations are required, a co-solvent system may be necessary (see Q3).

Q2: How should I prepare an this compound formulation for oral administration?

A2: For oral administration in rodent studies, this compound can be mixed directly with the animal's food.[4] This method is straightforward for long-term studies. Alternatively, for oral gavage, a suspension of this compound in an aqueous vehicle containing a suspending agent like 5% gum arabic can be used, similar to what has been documented for Verapamil.[5]

Q3: My desired concentration of this compound will not dissolve in saline. What are my options?

A3: If the target concentration of this compound exceeds its aqueous solubility, several alternative formulation strategies can be employed. These often involve the use of co-solvents or solubilizing agents. It is critical to perform pilot studies to assess the tolerability of any new vehicle in the chosen animal model. The vehicle control group in your main study must receive the identical vehicle formulation as the this compound-treated group.

Q4: Can I use DMSO to dissolve this compound for in vivo studies?

A4: Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for many poorly water-soluble compounds and is often used in early-stage in vivo studies.[6][7] However, it should be used with caution as DMSO can have its own biological effects and may cause local irritation or systemic toxicity at higher concentrations.[5][6] If DMSO is used, it should be kept at the lowest effective concentration, and the vehicle control group must be administered the same concentration of DMSO in the final vehicle.

Q5: What are some common co-solvents and solubilizing agents I can consider?

A5: Besides DMSO, other commonly used co-solvents and solubilizing agents for lipophilic drugs include:

  • Ethanol: Often used in combination with other solvents. Use should be minimized due to potential toxicity.[6]

  • Propylene Glycol (PG) and Polyethylene Glycol (PEG): Generally well-tolerated but can cause toxicity at high doses.[6]

  • Cyclodextrins: These can encapsulate the drug molecule to enhance its aqueous solubility.[6][8]

  • Surfactants (e.g., Polysorbates): These can help to keep the drug in solution.[9]

  • Lipid Emulsions: Intravenous fat emulsions can serve as carriers for lipophilic drugs.[10][11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
This compound precipitates out of solution during preparation. The solubility limit in the chosen vehicle has been exceeded.- Increase the proportion of any co-solvent being used.- Gently warm the solution and/or use sonication to aid dissolution.- Consider adding a surfactant or a different solubilizing agent.- Re-evaluate the necessity of the high concentration; a lower, soluble concentration may still be effective.
The formulation is cloudy or contains visible particles. Incomplete dissolution or precipitation.- Filter the solution through a sterile 0.22 µm filter before administration.- If cloudiness persists, this indicates insolubility at that concentration. A different vehicle system should be developed. Do not administer cloudy or precipitated solutions intravenously.
This compound precipitates upon injection into the animal. The vehicle is diluted by physiological fluids, causing the drug to crash out of the solution. This is a common issue with co-solvent-based formulations.- Administer the injection more slowly to allow for gradual dilution in the bloodstream.[7]- Reduce the concentration of this compound in the formulation if possible.[7]- Consider adding a low percentage of a biocompatible surfactant to the formulation to improve stability upon dilution.[7]
Adverse effects (e.g., irritation, lethargy) are observed in the vehicle control group. The chosen vehicle or one of its components is causing a toxic or physiological response.- Cease the study and re-evaluate the vehicle. - Reduce the concentration of potentially toxic components like DMSO or ethanol.- Select a more biocompatible vehicle system.

Data Presentation: Vehicle Selection Summary

Vehicle System Components Pros Cons Best For
Aqueous Solution Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)- Isotonic and well-tolerated.- Simple to prepare.- Minimal intrinsic biological effects.- Limited solubilizing capacity for lipophilic compounds like this compound.Low concentrations of this compound for IV or IP injection.
Co-solvent System Saline or water with DMSO, Ethanol, PG, or PEG- Significantly increases the solubility of lipophilic drugs.- Co-solvents can have their own biological and toxicological effects.[5]- Risk of drug precipitation upon injection.[7]Higher concentrations of this compound where aqueous solubility is insufficient.
Suspension Aqueous base with a suspending agent (e.g., 5% gum arabic, methylcellulose)- Allows for oral administration of insoluble compounds.- Can provide sustained release.- Not suitable for intravenous administration.- Requires careful formulation to ensure dose uniformity.Oral gavage administration.
Food Admixture Standard rodent chow- Simple and non-invasive for long-term studies.- Avoids stress from handling and injection.- Difficult to ensure precise dosing.- May not be suitable for acute studies requiring rapid absorption.Chronic oral dosing studies.
Cyclodextrin (B1172386) Complex Aqueous solution with a cyclodextrin derivative (e.g., HP-β-CD)- Enhances aqueous solubility without organic co-solvents.[8]- Generally well-tolerated.- Can be more expensive.- May alter the pharmacokinetic profile of the drug.IV or IP administration where organic co-solvents are to be avoided.

Experimental Protocols

Protocol 1: Preparation of this compound in Saline for IV/IP Injection

This protocol is suitable for preparing a low-concentration solution of this compound.

  • Materials:

    • This compound (hydrochloride salt preferred for better aqueous solubility)

    • Sterile 0.9% Sodium Chloride Injection, USP (saline)

    • Sterile vials

    • Sonicator

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Calculate the required amount of this compound and saline to achieve the desired final concentration (e.g., 1 mg/mL).

    • Aseptically add the calculated volume of sterile saline to a sterile vial.

    • Weigh the this compound and add it to the saline.

    • Vortex the vial to mix.

    • If this compound does not fully dissolve, place the vial in a sonicator bath and sonicate until the solution is clear. Gentle warming may also be applied if necessary.[4]

    • Once fully dissolved, filter the solution through a sterile 0.22 µm syringe filter into a final sterile vial.

    • Visually inspect the final solution for any particulate matter before administration.

    • The vehicle control for this formulation is sterile 0.9% saline.

Mandatory Visualizations

Vehicle_Selection_Workflow start Start: Define this compound Dose and Route of Administration solubility_check Is the required concentration soluble in saline (<2 mg/mL)? start->solubility_check use_saline Prepare this compound in sterile saline. solubility_check->use_saline Yes consider_alternatives Evaluate alternative vehicle systems. solubility_check->consider_alternatives No pilot_study Conduct pilot tolerability study of the chosen vehicle. use_saline->pilot_study co_solvent Co-solvent System (e.g., Saline + DMSO/PEG) consider_alternatives->co_solvent cyclodextrin Cyclodextrin Formulation consider_alternatives->cyclodextrin suspension Suspension (for oral gavage) consider_alternatives->suspension co_solvent->pilot_study cyclodextrin->pilot_study suspension->pilot_study tolerated Vehicle is well-tolerated. pilot_study->tolerated Yes not_tolerated Adverse effects observed. pilot_study->not_tolerated No proceed Proceed with in vivo study using the validated vehicle and a vehicle control group. tolerated->proceed not_tolerated->consider_alternatives Re-evaluate

Caption: Workflow for selecting a suitable vehicle for this compound in vivo studies.

Anipamil_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel blocks Vasodilation Vasodilation This compound->Vasodilation Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx mediates Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin leads to MLCK_active Active MLCK Ca_Calmodulin->MLCK_active activates Contraction Muscle Contraction MLCK_active->Contraction

Caption: Simplified signaling pathway of this compound's action on vascular smooth muscle cells.

References

Anipamil Dosage Adjustment in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting Anipamil (B1666041) dosage for different animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a long-acting phenylalkylamine-derived calcium channel blocker.[1][2] Its primary mechanism of action is the inhibition of calcium ion influx through L-type calcium channels in cell membranes.[3] This blockade is particularly effective in myocardial muscle and vascular smooth muscle cells, leading to a decrease in cardiac contractility and vasodilation.[3][4]

Q2: How does the effect of this compound differ from its parent compound, Verapamil (B1683045)?

A2: this compound is an analog of Verapamil and shares a similar mechanism of action.[5] However, studies have shown that this compound has a more prolonged effect compared to Verapamil.[6] For instance, the negative inotropic effects of this compound in isolated rabbit hearts were still present 12 hours after washout, whereas the effects of Verapamil disappeared within 3 hours.[4] This long-acting nature is a critical consideration for experimental design and dosage regimens.

Q3: What are the starting dosages for this compound in different animal models?

A3: The appropriate dosage of this compound is highly dependent on the animal model, the experimental condition, and the route of administration. The following table summarizes dosages reported in the literature. It is crucial to perform pilot studies to determine the optimal dose for your specific experimental setup.

This compound Dosage and Administration in Various Animal Models

Animal ModelExperimental ConditionRoute of AdministrationDosageKey Findings
Rat Cardiovascular Status and Regional Blood FlowIntravenous (IV)1, 2.5, and 5 mg/kgDose-dependent decrease in blood pressure and heart rate.[5]
Rat Ischemic-Reperfused HeartIntraperitoneal (IP)5 mg/kg (twice daily for 5 days)Pretreatment protected the heart against ischemia and reperfusion injury.
Rabbit Hypertensive AortaOral40 mg (once daily)Prevented intimal thickening in the aorta.[2][7]
Rabbit Ischemic-Reperfused MyocardiumSubcutaneous (SC)2 mg/kg (twice daily for 5 days)Provided prolonged protection against ischemic and reperfusion damage.[6]
Rabbit Isolated HeartPerfusion Fluid10⁻⁸ to 10⁻⁴ mol/LLowered left ventricular pressure.[4]
Pig Myocardial IschemiaIntravenous (IV) InfusionLow dose: 1.0 mg/kg + 0.10 mg/kg/min; High dose: 5.0 mg/kg + 0.50 mg/kg/minHigh dose was associated with an increased incidence of ventricular tachycardia in the early phase of ischemia.

Troubleshooting Guide

Q4: My animal's blood pressure is dropping too rapidly after IV administration of this compound. What should I do?

A4: A rapid drop in blood pressure is a potential side effect of calcium channel blockers due to their vasodilatory effects.

  • Immediate Action: Stop the infusion immediately. Administer intravenous fluids to expand the circulatory volume.

  • Pharmacological Intervention: In severe cases, a vasopressor agent may be required to counteract the excessive vasodilation.

  • Prevention in Future Experiments:

    • Reduce the infusion rate.

    • Lower the initial bolus dose or eliminate it altogether, opting for a gradual infusion.

    • Ensure the animal is adequately hydrated before drug administration.

Q5: I am not observing the expected therapeutic effect at the recommended dosage. What are the possible reasons?

A5: Several factors can contribute to a lack of efficacy.

  • Route of Administration: Oral bioavailability can be variable. Consider a parenteral route (IV, IP, or SC) for more consistent plasma concentrations.

  • Animal Strain and Metabolism: Different strains of the same species can have different metabolic rates, affecting drug clearance. Consult literature for strain-specific data if available.

  • Pathophysiological State: The severity and nature of the induced disease model can influence the drug's effectiveness.

  • Drug Stability: Ensure the this compound solution is properly prepared and stored to maintain its potency.

Q6: The animal is showing signs of distress (e.g., lethargy, arrhythmia) after this compound administration. How should I proceed?

A6: These can be signs of drug toxicity.

  • Monitor Vital Signs: Continuously monitor heart rate, ECG, and respiration.

  • Supportive Care: Provide supportive care as needed, which may include oxygen supplementation and maintenance of body temperature.

  • Consider Antidotes: In cases of severe cardiotoxicity from calcium channel blockers, treatments such as intravenous calcium gluconate or calcium chloride may be used to counteract the effects.

  • Dose Adjustment: For subsequent experiments, a significant dose reduction is warranted.

Experimental Protocols

Protocol 1: Induction of Renovascular Hypertension in Rats (2K1C Model)

This protocol is adapted from methods used for inducing hypertension to test antihypertensive agents.[8]

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (200-250g) with a suitable anesthetic (e.g., isoflurane). Shave and sterilize the left flank.

  • Surgical Procedure:

    • Make a flank incision to expose the left kidney.

    • Carefully isolate the left renal artery from the renal vein.

    • Place a U-shaped silver clip (internal diameter of 0.20-0.23 mm) around the renal artery near the aorta to partially constrict it.

    • Suture the muscle and skin layers.

  • Post-Operative Care: Administer analgesics as per institutional guidelines. Monitor the animal for recovery.

  • Hypertension Development: Allow 3-4 weeks for hypertension to stabilize. Monitor blood pressure weekly using the tail-cuff method.

  • This compound Administration: Once hypertension is established, begin this compound administration at the desired dose and route.

Protocol 2: Intravenous Administration of this compound in Pigs

This protocol provides general guidance for IV administration in pigs, which can be adapted for this compound studies.[9][10][11][12]

  • Restraint and Catheterization:

    • Restrain the pig using a snout snare.

    • The marginal ear vein is the most common and accessible site for IV catheterization.

    • Clean the ear with an antiseptic solution.

    • Apply pressure at the base of the ear to visualize the vein.

    • Insert an appropriately sized IV catheter and secure it.

  • This compound Infusion:

    • Prepare the this compound solution in a suitable vehicle (e.g., saline).

    • Administer a bolus dose followed by a constant rate infusion, or a gradual infusion without a bolus, depending on the experimental design.

    • Use an infusion pump for precise delivery.

  • Monitoring: Continuously monitor blood pressure, heart rate, and ECG throughout the infusion period.

Visualizations

Signaling Pathways and Workflows

Anipamil_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel blocks Ca_ion_in Ca²⁺ L_type_Ca_Channel->Ca_ion_in influx Calmodulin Calmodulin Ca_ion_in->Calmodulin binds Ca_ion_out Ca²⁺ MLCK_inactive Myosin Light Chain Kinase (Inactive) Calmodulin->MLCK_inactive activates MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Experimental_Workflow_Hypertension_Model start Start animal_prep Animal Preparation (Anesthesia, Surgery Site Prep) start->animal_prep surgery 2K1C Surgery (Renal Artery Clipping) animal_prep->surgery post_op Post-Operative Care (Analgesia, Monitoring) surgery->post_op htn_dev Hypertension Development (3-4 Weeks) post_op->htn_dev baseline Baseline Measurements (Blood Pressure, Heart Rate) htn_dev->baseline treatment This compound/Vehicle Administration baseline->treatment monitoring Continuous Monitoring (BP, HR, ECG) treatment->monitoring end Endpoint Analysis monitoring->end Troubleshooting_Hypotension issue Issue: Rapid Drop in Blood Pressure During IV Infusion stop_infusion Immediate Action: Stop Infusion issue->stop_infusion admin_fluids Administer IV Fluids stop_infusion->admin_fluids severe Is Hypotension Severe? admin_fluids->severe vasopressor Consider Vasopressor severe->vasopressor Yes prevention Future Prevention severe->prevention No vasopressor->prevention reduce_rate Reduce Infusion Rate prevention->reduce_rate lower_dose Lower/Eliminate Bolus Dose prevention->lower_dose hydrate Ensure Pre-Hydration prevention->hydrate

References

Troubleshooting unexpected Anipamil effects on cell morphology

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anipamil

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected effects of this compound on cell morphology during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We treated our cells with this compound and observed significant changes in cell shape (e.g., rounding, stellate morphology). Is this an expected effect?

A: While this compound is primarily known as a long-acting L-type calcium channel blocker, the morphological changes you are observing are plausible, though not always the primary reported outcome.[1] Calcium signaling is a critical regulator of the cell's cytoskeletal architecture. By altering intracellular calcium (Ca2+) homeostasis, this compound can indirectly influence the dynamics of actin and microtubule filaments, which are responsible for maintaining cell shape.

For instance, a similar phenylalkylamine calcium channel blocker, Verapamil (B1683045), has been shown to induce a change from a spindle to a stellate morphology in human dermal fibroblasts. Furthermore, studies on smooth muscle cells (SMCs) have shown that this compound can promote a more differentiated cell phenotype, which is inherently linked to changes in cell structure and morphology.[1][2] Therefore, the morphological alterations could be a direct consequence of this compound's mechanism of action on Ca2+-dependent cytoskeletal regulation. To investigate this, we recommend performing immunofluorescence staining of key cytoskeletal components (see Experimental Protocols section).

Q2: Our cells are detaching from the culture plate after this compound treatment. What is the likely cause and how can we fix it?

A: Cell detachment is a common issue that can stem from several factors. Here are the most likely causes and their solutions:

  • Cytotoxicity: this compound, like its analog Verapamil, can be cytotoxic at high concentrations or with prolonged exposure.[3][4] This leads to cell death and subsequent detachment.

    • Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. We recommend starting with a broad range of concentrations and using a cell viability assay, such as the MTT assay (see Experimental Protocols), to identify a non-toxic working concentration.[5]

  • Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, the final concentration of the solvent in the culture medium might be toxic to your cells.

    • Solution: Always include a vehicle control group in your experiments (cells treated with the same concentration of solvent used for the highest this compound dose). Ensure the final solvent concentration is well below the known toxic threshold for your cell line (typically <0.5%).

  • Disruption of Cell Adhesion: Intracellular calcium levels are crucial for the function of adhesion molecules (e.g., integrins and cadherins) that anchor cells to the extracellular matrix and to each other. By blocking calcium influx, this compound may be disrupting these adhesion processes.

    • Solution: If viability assays confirm the cells are alive but detaching, this is a likely cause. Consider using culture plates coated with extracellular matrix proteins (e.g., poly-L-lysine, fibronectin, or collagen) to promote stronger cell adhesion.[6]

Q3: We have observed a significant decrease in cell proliferation and culture confluency after treating with this compound. Why is this happening?

A: The observed decrease in proliferation is a known effect of some calcium channel blockers. These drugs can interfere with the cell cycle, the process by which cells replicate.

  • Mechanism: Calcium signaling is essential for the progression through several checkpoints in the cell cycle. Studies on Verapamil and other calcium antagonists have shown that they can cause cell cycle arrest, often by delaying the transition from the G0/G1 phase to the S phase (the DNA synthesis phase).[7][8][9][10] This blockage prevents cells from dividing, leading to lower proliferation rates.

  • Troubleshooting & Confirmation: To confirm if this compound is affecting the cell cycle in your model, you can perform a cell cycle analysis using flow cytometry after staining the cells with a DNA-intercalating dye like propidium (B1200493) iodide. An accumulation of cells in the G0/G1 phase would support this hypothesis.

Q4: How can we experimentally confirm that the morphological changes we see are due to cytoskeletal rearrangement?

A: The most direct way to visualize drug-induced effects on the cytoskeleton is through immunofluorescence (IF) microscopy. This technique uses fluorescently labeled probes to stain specific cytoskeletal proteins within the cell.

  • Recommended Approach:

    • Stain for F-actin: Use fluorescently-labeled phalloidin (B8060827) to visualize filamentous actin, which forms stress fibers and is critical for cell shape and adhesion.[11]

    • Stain for Microtubules: Use a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody, to visualize the microtubule network.[6]

    • Counterstain Nuclei: Use a nuclear stain like DAPI or Hoechst to visualize the cell nuclei, which helps in identifying individual cells.[6]

  • Expected Observations: If this compound is affecting the cytoskeleton, you might observe a decrease in organized stress fibers, a more diffuse actin signal, or changes in the organization and density of the microtubule network. A detailed protocol for this experiment is provided below.

Data Presentation

Table 1: Troubleshooting Summary for Unexpected Morphological Effects

Observed Problem Possible Cause Recommended Solution / Next Step
Cell Rounding / Shape Change Cytoskeletal disruption due to altered Ca2+ signaling.Perform immunofluorescence for F-actin and microtubules to visualize cytoskeletal rearrangement.
Induction of a differentiated phenotype.Analyze markers of differentiation relevant to your cell type (e.g., via Western Blot or qPCR).
Cell Detachment High drug concentration causing cytotoxicity.Perform a cell viability assay (e.g., MTT) to determine the IC50 and establish a non-toxic dose range.
Solvent (e.g., DMSO) toxicity.Run a vehicle control. Ensure final solvent concentration is non-toxic for the cell line.
Disruption of cell adhesion machinery.Use coated cultureware (e.g., poly-L-lysine, fibronectin) to enhance cell attachment.
Decreased Proliferation Cell cycle arrest.Perform cell cycle analysis via flow cytometry to check for accumulation in a specific phase (e.g., G0/G1).

Table 2: Reported Effects of Phenylalkylamine Calcium Channel Blockers on Cell Behavior

Compound Cell Line / Model Concentration Observed Effect Reference
This compound Rabbit Aortic Smooth Muscle CellsNot specifiedInhibited growth, promoted a more differentiated phenotype.[2]
Verapamil Human Dermal Fibroblasts50 µMChanged cell morphology from spindle-shaped to stellate; reorganized actin filaments.
Verapamil Human Colonic Tumor (HCT) Cells10-80 µg/mLInhibited proliferation in a dose-dependent manner; induced apoptosis and G0/G1 cell cycle block.[9]
Verapamil B10.BR Normal Murine Melanocytes100 µMRapidly blocked DNA synthesis.[7]
Verapamil HL-60 AML Cancer Cells50 µg/mLInduced 77.7% apoptosis after 24 hours; caused arrest in the S phase.[8]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol is adapted from standard methodologies to assess cytotoxicity.[5]

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include wells for a vehicle-only control and a no-treatment control.

  • Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability versus drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Immunofluorescence Staining for Cytoskeleton Analysis

This protocol provides a general framework for staining the actin and microtubule cytoskeleton in adherent cells grown on coverslips.[6][11][12][13][14]

  • Cell Culture: Seed cells onto sterile glass coverslips placed in a multi-well plate. Treat with this compound at the desired concentration and for the desired time once cells have reached 50-70% confluency.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).

    • Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.

  • Permeabilization:

    • Aspirate the PFA and wash the cells three times with PBS (5 minutes per wash).

    • Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 5 minutes at room temperature. This step allows antibodies to enter the cell.

  • Blocking:

    • Aspirate the permeabilization buffer and wash three times with PBS.

    • Block non-specific antibody binding by adding 1% Bovine Serum Albumin (BSA) in PBS and incubating for 30-60 minutes at room temperature.

  • Primary and Secondary Staining:

    • For Microtubules: Dilute the primary antibody (e.g., mouse anti-α-tubulin) in the blocking buffer. Aspirate the blocking solution and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Dilute a fluorescently-labeled secondary antibody (e.g., anti-mouse IgG conjugated to a fluorophore) in blocking buffer. Add to coverslips and incubate for 1 hour at room temperature, protected from light.

  • F-Actin and Nuclear Staining:

    • Wash three times with PBS, keeping the samples protected from light from this point forward.

    • Add a solution containing fluorescently-labeled phalloidin and a nuclear counterstain (e.g., DAPI at 1 µg/mL) diluted in PBS.

    • Incubate for 20-30 minutes at room temperature.

  • Mounting and Imaging:

    • Wash a final three times with PBS.

    • Carefully mount the coverslip onto a microscope slide using a drop of anti-fade mounting medium.

    • Seal the edges with nail polish if necessary.

    • Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

Anipamil_Signaling_Pathway cluster_downstream Downstream Cellular Processes This compound This compound LTypeCaChannel L-Type Voltage-Gated Calcium Channel This compound->LTypeCaChannel blocks CaInflux Ca2+ Influx IntracellularCa Decreased Intracellular [Ca2+] CaInflux->IntracellularCa leads to Cytoskeleton Cytoskeletal Dynamics (Actin/Microtubules) IntracellularCa->Cytoskeleton modulates CellCycle Cell Cycle Progression (e.g., G1/S Checkpoint) IntracellularCa->CellCycle regulates Adhesion Cell Adhesion IntracellularCa->Adhesion affects Morphology Altered Cell Morphology Cytoskeleton->Morphology

Caption: this compound's primary signaling pathway and its downstream effects on cell morphology.

Troubleshooting_Workflow decision decision process process start Unexpected Morphological Change Observed decision1 Is significant cell death or detachment occurring? start->decision1 process1 Perform Cell Viability Assay (e.g., MTT) to find IC50 decision1->process1 Yes decision2 Is proliferation rate decreased? decision1->decision2 No end1 Optimize Experiment process1->end1 Determine non-toxic dose process2 Perform Cell Cycle Analysis (Flow Cytometry) decision2->process2 Yes process3 Perform Immunofluorescence (F-Actin, Microtubules) decision2->process3 No / Also investigate cytoskeleton end2 Confirm Mechanism process2->end2 Identify cell cycle effects end3 Confirm Mechanism process3->end3 Visualize cytoskeletal changes

Caption: Experimental workflow for troubleshooting unexpected this compound effects on cell morphology.

Logical_Relationships cluster_problem Observed Problem cluster_cause Potential Cause p1 Cell Rounding / Shape Change c1 Cytoskeletal Disruption p1->c1 p2 Cell Detachment c2 Cytotoxicity p2->c2 c4 Adhesion Disruption p2->c4 p3 Decreased Confluency p3->c2 c3 Cell Cycle Arrest p3->c3

Caption: Logical relationships between observed problems and their potential underlying causes.

References

Anipamil lot-to-lot variability and its impact on experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting experiments involving Anipamil (B1666041), with a particular focus on addressing potential lot-to-lot variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a long-acting calcium channel blocker belonging to the phenylalkylamine class. It is an analog of Verapamil (B1683045).[1] Its primary mechanism of action is the blockade of L-type voltage-gated calcium channels (Ca_v1.x), which reduces the influx of calcium ions into cells.[2][3] This action leads to relaxation of smooth muscle and has negative inotropic effects on the heart.[4][5]

Q2: What are the common experimental applications of this compound?

This compound is frequently used in cardiovascular research. Experimental applications include studying its effects on:

  • Hypertension and blood pressure regulation.[1][6]

  • Myocardial ischemia and arrhythmia.[7]

  • Smooth muscle cell phenotype and proliferation.[1]

  • Renal function in the context of hypertension.[1]

Q3: I am observing inconsistent results between different experiments using this compound. Could this be due to lot-to-lot variability?

Yes, inconsistent results could potentially be attributed to lot-to-lot variability of your this compound compound. While specific data on this compound lot-to-lot variability is not extensively published, it is a recognized issue for many chemical reagents and pharmaceutical compounds.[2][8] Factors such as purity, the presence of isomers, and the physical state of the compound can vary between manufacturing batches, leading to altered experimental outcomes.[2]

Q4: How can I mitigate the potential impact of this compound lot-to-lot variability on my experiments?

To minimize the impact of potential lot-to-lot variability, consider the following best practices:

  • Request a Certificate of Analysis (CoA): Always obtain a detailed CoA for each new lot of this compound. Key parameters to check include purity (ideally >98%), identity confirmation (e.g., by NMR or Mass Spectrometry), and appearance.

  • Perform an internal quality control (QC) check: When receiving a new lot, perform a simple, standardized assay to compare its activity with a previously validated lot. A dose-response curve in a functional assay is a good method for this.

  • Standardize solution preparation: Use a consistent protocol for preparing stock and working solutions of this compound. Pay close attention to the solvent used and storage conditions, as recommended by the manufacturer.[1] this compound stock solutions are typically stored at -20°C for up to a month or -80°C for up to six months.[1]

  • Purchase from a reputable supplier: Sourcing from a well-established chemical supplier can often provide greater consistency between batches.

  • Document everything: Keep meticulous records of the lot number, CoA, preparation date, and storage conditions for every experiment.

Troubleshooting Guide

Observed Problem Potential Cause (related to this compound) Suggested Troubleshooting Steps
Reduced or no effect of this compound Degraded this compound: Improper storage or handling may have led to degradation.1. Prepare fresh working solutions from your stock. 2. If the problem persists, prepare a fresh stock solution from the solid compound. 3. Verify the storage conditions of your this compound stock against the manufacturer's recommendations.[1]
Lower potency of the new lot: The new lot of this compound may be less potent than the previous one.1. Perform a dose-response experiment with the new lot and compare the IC50/EC50 value to that of a previous, validated lot. 2. If a significant difference is observed, adjust the concentration used in your experiments accordingly and document the change.
Increased or unexpected off-target effects Presence of impurities: The this compound lot may contain impurities with biological activity.1. Review the Certificate of Analysis (CoA) for the purity of the compound. 2. If possible, analyze the compound's purity using techniques like HPLC.
Inconsistent results within the same experiment Poor solubility or precipitation: this compound may not be fully dissolved or may be precipitating out of solution at the working concentration.1. Visually inspect your working solutions for any signs of precipitation. 2. Briefly sonicate or vortex the solution before use. 3. Consider preparing fresh dilutions for each experiment. For aqueous solutions, sterile filtration through a 0.22 µm filter is recommended after dilution.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound based on published literature. Note that these values can vary depending on the experimental system and conditions.

ParameterValueExperimental SystemReference
Effective Concentration Range 10⁻⁸ - 10⁻⁴ mol/LIsolated rabbit heart[5]
In vivo dosage (rabbits) 40 mg daily (oral)Hypertensive rabbits[1]
In vivo dosage (rats) 1, 2.5, and 5 mg/kg (i.v.)Anesthetized rats[6]
In vivo dosage (pigs) 1.0 mg/kg + 0.10 mg/kg/min infusion (low dose) 5.0 mg/kg + 0.50 mg/kg/min infusion (high dose)Anesthetized pigs[7]

Key Experimental Protocols

Radioligand Binding Assay for this compound

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for L-type calcium channels.

Materials:

  • Cell membranes expressing L-type calcium channels (e.g., from cardiac tissue or a suitable cell line).

  • Radiolabeled L-type calcium channel blocker (e.g., [³H]-nitrendipine).

  • Unlabeled this compound (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize tissue or cells in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane suspension (a predetermined amount of protein).

    • A fixed concentration of the radiolabeled ligand.

    • Increasing concentrations of unlabeled this compound (for the competition curve) or buffer (for total binding). For non-specific binding, add a high concentration of an unlabeled reference compound (e.g., nifedipine).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be used to calculate the Ki (inhibitory constant).

Functional Assay: Measurement of Calcium Influx

This protocol outlines a general method for a functional assay to measure the inhibitory effect of this compound on L-type calcium channel-mediated calcium influx.

Materials:

  • A suitable cell line endogenously expressing or transfected with L-type calcium channels (e.g., HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Basal salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Depolarizing solution (e.g., HBSS with a high concentration of KCl).

  • This compound (test compound).

  • A fluorescence plate reader.

Methodology:

  • Cell Culture: Plate the cells in a 96-well plate and grow to a suitable confluency.

  • Dye Loading: Wash the cells with basal salt solution and then incubate them with the calcium-sensitive fluorescent dye according to the dye manufacturer's protocol.

  • Compound Incubation: After dye loading, wash the cells again and incubate them with various concentrations of this compound or vehicle control for a predetermined period.

  • Measurement of Calcium Influx: Place the plate in a fluorescence plate reader. Add the depolarizing solution to all wells to open the voltage-gated calcium channels and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence upon depolarization corresponds to calcium influx. Calculate the peak fluorescence or the area under the curve for each well. Plot the percentage of inhibition of the calcium influx against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Anipamil_Mechanism_of_Action cluster_membrane Cell Membrane L_type_Ca_Channel L-type Calcium Channel (Voltage-gated) Ca_ion_intracellular L_type_Ca_Channel->Ca_ion_intracellular This compound This compound This compound->L_type_Ca_Channel Binds to Block Blockade Ca_ion_extracellular Ca_ion_extracellular->L_type_Ca_Channel Influx Cellular_Response Downstream Cellular Responses (e.g., Muscle Contraction) Ca_ion_intracellular->Cellular_Response Triggers

Caption: this compound's mechanism of action: blocking L-type calcium channels.

Experimental_Workflow_Lot_Validation New_Lot Receive New Lot of this compound CoA_Review Review Certificate of Analysis (CoA) (Purity, Identity, etc.) New_Lot->CoA_Review QC_Assay Perform Internal QC Assay (e.g., Dose-Response Curve) CoA_Review->QC_Assay Compare_Lots Compare with Previous Validated Lot QC_Assay->Compare_Lots Decision Accept or Reject Lot? Compare_Lots->Decision Proceed Proceed with Experiments Decision->Proceed Consistent Contact_Supplier Contact Supplier / Troubleshoot Decision->Contact_Supplier Inconsistent

References

Validation & Comparative

Anipamil and Gallopamil: A Comparative Guide for Cardiac Electrophysiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of anipamil (B1666041) and gallopamil (B102620), two phenylalkylamine derivatives that act as L-type calcium channel blockers, with a focus on their application in cardiac electrophysiology studies. By presenting available experimental data, detailing methodologies, and illustrating key concepts, this document aims to be a valuable resource for investigating the electrophysiological profiles of these compounds.

Mechanism of Action

Both this compound and gallopamil exert their primary effects by inhibiting the influx of calcium ions (Ca2+) through L-type calcium channels in cardiomyocytes and vascular smooth muscle cells.[1] This blockade of calcium entry leads to a reduction in intracellular calcium concentration, which in turn modulates various cellular processes critical to cardiac function. In the heart, this includes a decrease in myocardial contractility (negative inotropy), a slowing of the heart rate (negative chronotropy), and a delay in atrioventricular (AV) nodal conduction (negative dromotropy).

Comparative Electrophysiological and Cardiac Effects

While both this compound and gallopamil share a common mechanism of action, studies have revealed distinct profiles in their cardiac effects. The following table summarizes key findings from various experimental models.

ParameterThis compoundGallopamilSpecies/Model
AV Nodal Conduction Time (A-H Interval) No specific data foundProlonged [2]Human[2]
AV Nodal Effective Refractory Period (ERP) No specific data foundProlonged [2]Human[2]
Sinus Cycle Length No specific data foundProlonged [3]Cat[3]
Heart Rate No significant effect at concentrations up to 10⁻⁴ mol/lDepressed (up to asystolia at 10⁻⁸-10⁻⁴ mol/l)Isolated Rabbit Heart
Negative Inotropic Effect Present and long-lasting (still present 12 hours after washout)Present but transient (disappears within 3 hours of washout)Isolated Rabbit Heart
Coronary Spasm (Vasopressin-induced) No effect Abolished Isolated Rabbit Heart
Antiarrhythmic Effect Reduces ischemia-induced arrhythmias Reduces ischemic and reperfusion-induced arrhythmias [4]Rat[4]
Pacemaker Activity No specific data foundDampened [1]General (in vitro/in vivo)[1]

Experimental Protocols

Understanding the methodologies behind the cited data is crucial for interpretation and replication. Below are detailed protocols for key experiments in cardiac electrophysiology.

In Vivo Electrophysiology Study in Feline Model

This protocol is based on a study investigating the effects of gallopamil on electrophysiologic abnormalities in cats with left ventricular hypertrophy.[3]

  • Animal Model: Cats with surgically induced left ventricular hypertrophy (by aortic banding) and sham-operated controls are used.

  • Anesthesia: Anesthesia is induced and maintained throughout the experiment.

  • Catheterization: Multipolar electrode catheters are inserted via the femoral veins and positioned in the right atrium and right ventricle for recording and stimulation. A catheter is also placed in the femoral artery for blood pressure monitoring.

  • Baseline Measurements: Baseline electrophysiological parameters are recorded, including:

    • Sinus cycle length

    • Atrioventricular (AV) conduction time (A-H and H-V intervals)

    • Ventricular effective refractory period (VERP)

    • Monophasic action potential duration (MAPD)

  • Drug Administration: Gallopamil is administered as an intravenous loading dose followed by a constant infusion.

  • Post-Drug Measurements: Electrophysiological parameters are reassessed after drug administration to determine the effects of the compound.

  • Data Analysis: Changes in electrophysiological parameters before and after drug administration are statistically analyzed.

Isolated Heart Perfusion (Langendorff)

This ex vivo technique, as described in a study on this compound and gallopamil, allows for the assessment of drug effects on the heart independent of systemic influences.

  • Heart Isolation: The heart is rapidly excised from a euthanized animal (e.g., rabbit) and immediately placed in ice-cold cardioplegic solution.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Instrumentation:

    • A pressure transducer is placed in the left ventricle to measure isovolumetric ventricular pressure.

    • Electrodes are placed on the epicardial surface to record an electrocardiogram (ECG) or monophasic action potentials.

  • Stabilization: The heart is allowed to stabilize for a period before any interventions.

  • Drug Perfusion: this compound or gallopamil is added to the perfusate at various concentrations.

  • Data Acquisition: Continuous recordings of left ventricular pressure, heart rate, and electrophysiological parameters are made.

  • Washout: The drug-containing perfusate is replaced with a drug-free solution to assess the reversibility of the drug's effects.

Visualizing Signaling and Experimental Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

L_Type_Calcium_Channel_Blockade Anipamil_Gallopamil This compound / Gallopamil L_Type_Channel L-Type Calcium Channel Anipamil_Gallopamil->L_Type_Channel Blockade Ca_Influx Ca²⁺ Influx L_Type_Channel->Ca_Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_Influx->Intracellular_Ca Contractility ↓ Myocardial Contractility (Negative Inotropy) Intracellular_Ca->Contractility HR ↓ Heart Rate (Negative Chronotropy) Intracellular_Ca->HR Conduction ↓ AV Nodal Conduction (Negative Dromotropy) Intracellular_Ca->Conduction

Caption: Signaling pathway of this compound and Gallopamil.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Rabbit, Cat) Heart_Isolation Heart Isolation or In Vivo Preparation Animal_Model->Heart_Isolation Cannulation Aortic/Vessel Cannulation Heart_Isolation->Cannulation Stabilization Stabilization Period Cannulation->Stabilization Baseline Baseline Recordings (ECG, APD, ERP) Stabilization->Baseline Drug_Admin Drug Administration (this compound or Gallopamil) Baseline->Drug_Admin Post_Drug Post-Drug Recordings Drug_Admin->Post_Drug Data_Processing Data Processing and Parameter Extraction Post_Drug->Data_Processing Stats Statistical Analysis Data_Processing->Stats Conclusion Conclusion and Interpretation Stats->Conclusion

Caption: General workflow for cardiac electrophysiology studies.

References

Anipamil vs. Nifedipine: A Comparative Analysis of Their Differential Effects on Vascular and Cardiac Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between calcium channel blockers is paramount for targeted therapeutic development. This guide provides a detailed, data-driven comparison of anipamil (B1666041) and nifedipine (B1678770), focusing on their distinct effects on vascular and cardiac tissues.

This compound, a phenylalkylamine derivative, and nifedipine, a dihydropyridine (B1217469), both function as calcium channel blockers but exhibit significantly different pharmacological profiles. Nifedipine is a potent vasodilator with primary effects on arterial smooth muscle, while this compound, an analog of verapamil (B1683045), demonstrates a more pronounced activity on cardiac tissue.[1][2][3][4] These differences in tissue selectivity lead to distinct therapeutic applications and side-effect profiles.

Mechanism of Action: A Tale of Two Calcium Channel Blockers

Both this compound and nifedipine exert their effects by inhibiting the influx of extracellular calcium ions through L-type calcium channels.[5][6][7] However, their binding sites and tissue affinities differ, leading to their distinct physiological effects.

Nifedipine , belonging to the dihydropyridine class, primarily targets L-type calcium channels in vascular smooth muscle.[1][5][6] This action leads to arterial vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[3][6] Its effects on myocardial contractility and atrioventricular (AV) conduction are less pronounced at therapeutic doses.[3][8]

This compound , as a phenylalkylamine, shows a greater affinity for calcium channels in the myocardium compared to vascular smooth muscle.[2][9] This results in a negative inotropic effect (reduced myocardial contractility) and a negative chronotropic effect (decreased heart rate).[9] this compound's vasodilatory effects are generally less potent than those of nifedipine.

Comparative Quantitative Data

The following tables summarize the key differential effects of this compound and nifedipine based on available experimental data. As direct comparative studies between this compound and nifedipine are limited, data from studies comparing nifedipine and verapamil (an analog of this compound) are used to infer the relative effects.

ParameterThis compound (inferred from Verapamil data)NifedipineReference
Vascular Effects
Mean Arterial Pressure↓↓↓↓↓[10][11]
Peripheral Vascular Resistance↓↓↓[3][11]
Cardiac Effects
Heart Rate↓ or ↔↑ or ↔[10][12][13]
Myocardial Contractility↓↓↓ (often masked by reflex tachycardia)[3][9][11]
Atrioventricular (AV) ConductionProlongedNo significant effect[8][10]

Arrow notation: ↓ represents a decrease, ↑ an increase, and ↔ no significant change. The number of arrows indicates the relative magnitude of the effect.

Experimental Protocols

Isolated Rabbit Heart Preparation (for assessing direct cardiac effects)[9]
  • Animal Model: Male New Zealand white rabbits.

  • Tissue Preparation: Hearts were rapidly excised and perfused via the aorta using the Langendorff method with Krebs-Henseleit solution gassed with 95% O2 and 5% CO2 at 37°C.

  • Drug Administration: this compound, verapamil, and gallopamil (B102620) were infused at concentrations ranging from 10⁻⁸ to 10⁻⁴ mol/l.

  • Measured Parameters: Left ventricular pressure (LVP) was measured using a balloon catheter inserted into the left ventricle. Spontaneous heart rate was also recorded. Coronary spasm was induced by vasopressin or Bay K 8644.

In Vivo Hemodynamic Studies in Anesthetized Swine (for assessing systemic cardiovascular effects)[11]
  • Animal Model: Domestic swine.

  • Anesthesia: Halothane (B1672932).

  • Drug Administration: Equipotent hypotensive doses of verapamil, nifedipine, and diltiazem (B1670644) were administered by continuous infusion to achieve a 25-30% reduction in mean systemic arterial blood pressure.

  • Measured Parameters: Hemodynamic indices including ECG, mean systemic and pulmonary artery blood pressure, central venous and pulmonary capillary wedge pressure, cardiac output (thermodilution), left ventricular pressure, and left ventricular dP/dt were monitored.

Signaling Pathways and Experimental Workflow

The distinct mechanisms of action of this compound and nifedipine can be visualized through their impact on cellular signaling and the typical experimental workflow for their comparison.

cluster_nifedipine Nifedipine Pathway cluster_this compound This compound Pathway Nifedipine Nifedipine Vascular_Smooth_Muscle Vascular Smooth Muscle L-type Ca2+ Channels Nifedipine->Vascular_Smooth_Muscle Blocks Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Leads to This compound This compound Myocardium Myocardial Cells L-type Ca2+ Channels This compound->Myocardium Blocks Decreased_Contractility Decreased Contractility Myocardium->Decreased_Contractility Leads to

Caption: Differential primary sites of action for Nifedipine and this compound.

Animal_Model Select Animal Model (e.g., Rabbit, Swine) Tissue_Preparation Prepare Tissue (e.g., Isolated Heart, In Vivo) Animal_Model->Tissue_Preparation Baseline_Measurement Record Baseline (BP, HR, Contractility) Tissue_Preparation->Baseline_Measurement Drug_Administration Administer This compound or Nifedipine Baseline_Measurement->Drug_Administration Post_Drug_Measurement Record Post-Drug Effects Drug_Administration->Post_Drug_Measurement Data_Analysis Analyze and Compare Data Post_Drug_Measurement->Data_Analysis

Caption: General experimental workflow for comparing cardiovascular drugs.

Conclusion

The differential effects of this compound and nifedipine on vascular and cardiac tissues are a direct consequence of their distinct chemical structures and resulting affinities for L-type calcium channels in different cell types. Nifedipine's potent vasodilatory action makes it a primary choice for treating hypertension and certain types of angina.[14][15] In contrast, this compound's more pronounced cardiac effects, similar to verapamil, suggest its utility in conditions where control of heart rate and contractility is desired, such as in certain arrhythmias.[2] The choice between these agents in a clinical or research setting must be guided by a thorough understanding of their specific pharmacological profiles to achieve the desired therapeutic outcome while minimizing potential adverse effects.

References

Anipamil and Diltiazem: A Comparative Analysis of Their Effects on Atrioventricular Conduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between calcium channel blockers is critical for advancing cardiovascular therapies. This guide provides a detailed comparison of the electrophysiological effects of anipamil (B1666041) and diltiazem (B1670644) on atrioventricular (AV) conduction, supported by experimental data. Although direct comparative studies between this compound and diltiazem are limited, this compound's established position as a long-acting analogue of verapamil (B1683045) allows for a robust comparative analysis based on extensive data from studies comparing verapamil and diltiazem.[1]

Both this compound (as a verapamil analogue) and diltiazem are classified as non-dihydropyridine calcium channel blockers.[2] Their primary mechanism of action involves the inhibition of the slow inward calcium current (ICa-L) in cardiac cells, particularly within the sinoatrial (SA) and atrioventricular (AV) nodes.[2] This action leads to a depression of AV nodal conduction, making these drugs effective in the management of certain cardiac arrhythmias.

Comparative Electrophysiological Effects

Experimental data consistently demonstrates that both verapamil (and by extension, this compound) and diltiazem exert a depressive effect on AV nodal function.[3][4] Studies in various models, including isolated rabbit hearts and human clinical investigations, have shown that these drugs prolong AV nodal conduction time and increase the effective refractory period of the AV node.[3]

A comparative study in 10 patients receiving intravenous diltiazem (0.25 mg/kg) or verapamil showed a similar magnitude of depression in AV nodal function for both drugs.[4] Neither drug was found to alter His-Purkinje conduction.[4] In conscious dogs, both diltiazem and verapamil have been shown to slow AV conduction.[5]

The following table summarizes the key electrophysiological effects of diltiazem and verapamil (as a proxy for this compound) on atrioventricular conduction based on available experimental data.

Electrophysiological ParameterEffect of DiltiazemEffect of Verapamil (this compound Analogue)Key Findings & Citations
Atrioventricular (AV) Nodal Conduction Time (AH Interval) IncreasedIncreasedBoth drugs produce a consistent and similar magnitude of depression of AV nodal function.[4]
AV Nodal Effective Refractory Period (AVNERP) IncreasedIncreasedDiltiazem and verapamil prolong AV nodal refractoriness.[3]
His-Purkinje Conduction (HV Interval) No significant alterationNo significant alterationNeither drug was found to alter His-Purkinje conduction in a study on patients.[4]
Heart Rate Tendency to increase (reflex) or decreaseTendency to increase (reflex) or decreaseEffects can be variable and are influenced by reflex sympathetic activation secondary to vasodilation.[4][5]

Experimental Protocols

The data presented is derived from well-established experimental methodologies designed to assess the electrophysiological properties of cardiac tissues.

In Vivo Electrophysiological Studies in Humans

A common protocol involves intracardiac investigation in patients, often for the evaluation of arrhythmias. The key steps are:

  • Catheter Placement: Multipolar electrode catheters are positioned in the heart under fluoroscopic guidance to record electrical activity from the high right atrium, His bundle region, and right ventricular apex.

  • Baseline Measurements: Baseline electrophysiological parameters are recorded, including sinus cycle length, AV nodal conduction time (AH interval), and His-Purkinje conduction time (HV interval).

  • Drug Administration: The drug (e.g., diltiazem 0.25 mg/kg) is administered as an intravenous bolus.[4]

  • Post-Drug Measurements: Electrophysiological parameters are serially recorded to assess the drug's effect over time.

  • Programmed Electrical Stimulation: Pacing protocols are used to determine refractory periods of different cardiac tissues.

Experimental Studies in Animal Models (e.g., Excised Rabbit Heart)

Isolated heart preparations are frequently used to study the direct effects of drugs on cardiac tissue without the influence of the autonomic nervous system.

  • Heart Excision and Perfusion: The heart is rapidly excised and mounted on a Langendorff apparatus, where it is retrogradely perfused with an oxygenated physiological salt solution.

  • Electrode Placement: Bipolar electrodes are placed on the sinoatrial (SA) and atrioventricular (AV) nodes to record electrical activity.

  • Drug Infusion: The drug is added to the perfusate at various concentrations.

  • Data Recording: Changes in SA nodal firing rate and AV nodal conduction and refractoriness are recorded.[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and diltiazem and a typical workflow for their comparative evaluation.

cluster_cell AV Nodal Cell Membrane cluster_drugs Pharmacological Intervention Ca_out Ca²⁺ (Extracellular) L_type L-type Calcium Channel Ca_out->L_type Influx Ca_in Ca²⁺ (Intracellular) L_type->Ca_in Depolarization Cellular Depolarization (Action Potential Propagation) Ca_in->Depolarization Conduction Slowed AV Conduction Depolarization->Conduction This compound This compound / Diltiazem This compound->L_type Inhibition Block Blockade

Mechanism of Action of this compound and Diltiazem on AV Nodal Cells.

Start Start: Select Subjects (Human or Animal Model) Baseline Record Baseline Electrophysiological Parameters Start->Baseline Randomization Randomize to Treatment Groups Baseline->Randomization Anipamil_Admin Administer this compound Randomization->Anipamil_Admin Group A Diltiazem_Admin Administer Diltiazem Randomization->Diltiazem_Admin Group B Post_this compound Record Post-Anipamil Parameters Anipamil_Admin->Post_this compound Post_Diltiazem Record Post-Diltiazem Parameters Diltiazem_Admin->Post_Diltiazem Comparison Compare Electrophysiological Changes Between Groups Post_this compound->Comparison Post_Diltiazem->Comparison End End: Analyze and Report Findings Comparison->End

Experimental Workflow for Comparative Electrophysiological Studies.

References

Anipamil: A Head-to-Head Comparison with Other Phenylalkylamine Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Anipamil (B1666041), a long-acting phenylalkylamine calcium channel blocker, with other prominent members of its class, primarily Verapamil (B1683045) and Gallopamil (B102620). The information presented is intended to assist researchers and professionals in drug development in understanding the distinct pharmacological profile of this compound.

Introduction to Phenylalkylamines and this compound

Phenylalkylamines are a class of organic compounds that include several clinically significant calcium channel blockers. These drugs exert their therapeutic effects by binding to the α1 subunit of the L-type calcium channels, which are prevalent in cardiac and smooth muscle cells. By inhibiting the influx of calcium ions into these cells, phenylalkylamines reduce myocardial contractility (negative inotropy), decrease heart rate (negative chronotropy), and promote vasodilation.

This compound is a derivative of Verapamil, designed to have a longer duration of action.[1] It is recognized for its use in treating cardiovascular conditions such as angina pectoris and hypertension.[1][2] This guide will delve into the comparative experimental data to highlight the similarities and differences between this compound and other phenylalkylamines.

Quantitative Comparison of Cardiovascular Effects

The following table summarizes the key quantitative differences in the cardiovascular effects of this compound compared to Verapamil and Gallopamil, as observed in preclinical studies.

ParameterThis compoundVerapamilGallopamilKey Findings & Citations
Negative Inotropic Effect Potent and long-lasting; still present 12 hours after washout. Only partially reversed (approx. 65%) by increased calcium concentration.Potent but shorter-acting; completely disappears within 3 hours of washout. Fully reversed by increased calcium concentration.Potent but shorter-acting; completely disappears within 3 hours of washout. Fully reversed by increased calcium concentration.This compound demonstrates a significantly longer-lasting negative inotropic effect compared to Verapamil and Gallopamil.[3]
Effect on Spontaneous Heart Rate No significant modification up to 10⁻⁴ mol/l.Depresses spontaneous heart rate up to asystolia in a concentration-dependent manner (10⁻⁸-10⁻⁴ mol/l).Depresses spontaneous heart rate up to asystolia in a concentration-dependent manner (10⁻⁸-10⁻⁴ mol/l).This compound shows a distinct profile with minimal impact on heart rate at concentrations where Verapamil and Gallopamil show significant bradycardic effects.[3]
Effect on Coronary Spasm (Vasopressin- or Bay K 8644-induced) Does not modify coronary spasm.Abolishes coronary spasm.Abolishes coronary spasm.Unlike Verapamil and Gallopamil, this compound's calcium channel blocking activity in the isolated rabbit heart appears confined to the myocardial muscle, with less effect on coronary vasculature.[3]
Receptor Binding Affinity (Ki for (-)-[3H]-D888 binding) 471 ± 52 nM55 ± 11 nMNot specified in this studyThis compound binds to the phenylalkylamine receptor site with lower affinity than Verapamil.[4]
Anti-anginal Efficacy (Clinical Study) 80 mg/day: Significant reduction in angina attacks (p < 0.05). 160 mg/day: Highly significant reduction in angina attacks (p < 0.001).Not directly compared in this study.Not directly compared in this study.This compound is effective in reducing the frequency of angina pectoris attacks in a dose-dependent manner.[5]
Anti-arrhythmic Efficacy (Ischemia-reperfusion model) Reduces ischemia-induced arrhythmias. ED50 between 1 and 5 mg/kg.Not directly compared in this study.Not directly compared in this study.This compound demonstrates anti-arrhythmic properties in a rat model of myocardial ischemia.[6]

Signaling Pathway and Mechanism of Action

Phenylalkylamines, including this compound, exert their effects by blocking L-type calcium channels. The following diagram illustrates the general signaling pathway.

Phenylalkylamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int This compound This compound This compound->L_type_channel Blocks Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_active Myosin Light Chain Kinase (Active) Ca_Calmodulin->MLCK_active MLCK_inactive Myosin Light Chain Kinase (Inactive) Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction

Caption: Phenylalkylamine mechanism of action.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key experiments cited in this guide.

Isolated Langendorff Heart Perfusion (Rabbit)

This protocol is based on the methodology used to compare the in-vitro cardiovascular effects of this compound, Verapamil, and Gallopamil.[3]

  • Animal Preparation: Male New Zealand white rabbits are anesthetized. The hearts are rapidly excised and placed in ice-cold Krebs-Henseleit solution.

  • Apparatus Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer (composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11 mM glucose) gassed with 95% O₂ and 5% CO₂ at 37°C.

  • Data Acquisition: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular pressure (LVP). Heart rate is derived from the LVP signal.

  • Drug Administration: this compound, Verapamil, or Gallopamil are infused into the perfusion buffer at concentrations ranging from 10⁻⁸ to 10⁻⁴ mol/l.

  • Washout Period: Following drug administration, a washout period with drug-free buffer is initiated to observe the duration of the drug's effects. For this compound, this period was extended to 12 hours.[3]

Langendorff_Workflow cluster_prep Preparation cluster_exp Experiment A Anesthetize Rabbit B Excise Heart A->B C Cannulate Aorta B->C D Mount on Langendorff Apparatus C->D E Perfuse with Krebs-Henseleit Buffer D->E F Insert LV Balloon & Pressure Transducer E->F G Record Baseline LVP and Heart Rate F->G H Infuse Test Compound (this compound, Verapamil, or Gallopamil) G->H I Record Drug Effects H->I J Initiate Washout I->J K Monitor Recovery J->K

Caption: Langendorff isolated heart perfusion workflow.

Radioligand Binding Assay

This protocol is based on the methodology used to determine the binding affinity of this compound to the phenylalkylamine receptor.[4]

  • Membrane Preparation: Cardiac membranes are prepared from rat hearts. The tissue is homogenized in a buffer and centrifuged to isolate the membrane fraction.

  • Binding Assay: The assay is performed in a buffer containing the cardiac membranes, a radiolabeled phenylalkylamine ligand (e.g., (-)-[3H]-desmethoxyverapamil or (-)-[3H]-D888), and varying concentrations of the unlabeled competitor drug (this compound, Verapamil, etc.).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Conclusion

This compound distinguishes itself from other phenylalkylamines like Verapamil and Gallopamil through its significantly longer duration of action, particularly concerning its negative inotropic effects.[3] Furthermore, it exhibits a unique pharmacological profile with minimal effects on heart rate and coronary vasculature at concentrations where Verapamil and Gallopamil have pronounced effects.[3] While its binding affinity to the L-type calcium channel appears lower than that of Verapamil, its clinical efficacy in treating angina is well-documented.[4][5] These distinct characteristics suggest that this compound may offer a different therapeutic window and side-effect profile, making it a subject of continued interest for researchers in cardiovascular pharmacology. The provided experimental data and protocols serve as a valuable resource for designing and interpreting future studies in this area.

References

Anipamil's Cardiovascular Effects: A Comparative Analysis in Wild-Type and Knockout Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cardiovascular effects of Anipamil (B1666041), a long-acting phenylalkylamine calcium channel blocker, in wild-type animal models. Due to a lack of available data on this compound in knockout models, this guide utilizes its close analog, Verapamil (B1683045), as a proxy to explore the differential effects in animals with genetic modifications related to calcium handling. This comparison aims to elucidate the on-target and potential off-target effects of this class of drugs, providing valuable insights for preclinical research and drug development.

Mechanism of Action: L-Type Calcium Channel Blockade

This compound, similar to Verapamil, exerts its primary pharmacological effect by blocking L-type calcium channels (LTCCs). These channels are crucial for calcium influx into cardiomyocytes and vascular smooth muscle cells, which in turn triggers muscle contraction. By inhibiting these channels, this compound leads to a reduction in intracellular calcium concentration, resulting in vasodilation and a negative inotropic effect on the heart.

Signaling Pathway of this compound (and Verapamil)

Anipamil_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound / Verapamil LTCC L-Type Calcium Channel (Cav1.2) This compound->LTCC Blocks Ca_ion Ca²⁺ LTCC->Ca_ion Influx Calmodulin Calmodulin Ca_ion->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK Myosin Light Chain Kinase (MLCK) CaM_complex->MLCK Activates MLC_P Myosin Light Chain-P MLCK->MLC_P Phosphorylates Contraction Muscle Contraction MLC_P->Contraction

Caption: this compound's mechanism of action via L-type calcium channel blockade.

This compound in Wild-Type Animal Models: A Summary of Cardiovascular Effects

This compound has been evaluated in various wild-type animal models, including rabbits, rats, and pigs. The primary findings consistently demonstrate its role as a potent cardiovascular agent.

ParameterAnimal ModelKey Findings
Blood Pressure Hypertensive Rabbits, Anesthetized RatsDose-dependent reduction in blood pressure.[1][2]
Heart Rate Anesthetized RatsDose-dependent decrease in heart rate.[1][2]
Myocardial Contractility Isolated Rabbit Heart, Anesthetized PigsNegative inotropic effect, reducing left ventricular pressure.[3][4][5]
Vascular Effects Hypertensive RabbitsPrevents intimal thickening in the aorta.[6]
Antiarrhythmic Effects Rats with Ischemia-ReperfusionReduced ischemia-induced arrhythmias.[7]
Experimental Protocol: this compound Administration in Hypertensive Rabbits
  • Animal Model: Twenty-four hypertensive rabbits.

  • Treatment: Rabbits were divided into two groups of twelve. Six rabbits from each group received a daily oral dose of 40 mg of this compound, while the remaining rabbits received a placebo.[6]

  • Duration: The study was conducted over a period of 2.5 to 4 months.[6]

  • Analysis: Morphometric and immunocytochemical studies were performed on cryosections of aortic smooth muscle to assess changes in phenotype and muscle thickening.[6]

Verapamil in Knockout Animal Models: Implications for this compound's Effects

The following sections detail the effects of Verapamil in various knockout mouse models. These findings offer insights into how the absence of specific proteins involved in calcium handling might alter the response to phenylalkylamine calcium channel blockers like this compound.

SUR2 Knockout Models
  • Gene Knockout: SUR2, a subunit of the ATP-sensitive potassium (K-ATP) channel.

  • Key Findings: Unexpectedly, Verapamil administration in SUR2 loss-of-function mice resulted in premature death, preceded by marked bradycardia and arrhythmia.[8][9] This suggests that global loss of K-ATP channels predisposes the animals to Verapamil-induced cardiotoxicity.[8]

  • Implication for this compound: Caution is warranted when considering the use of this compound in subjects with compromised K-ATP channel function.

SERCA2a Heterozygous Knockdown Models
  • Gene Knockout: SERCA2a, the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase responsible for re-uptake of calcium into the sarcoplasmic reticulum.

  • Key Findings: Heterozygous knockdown of SERCA2a was found to be antiarrhythmic after myocardial infarction.[7] These mice exhibited reduced triggered activity and a shorter action potential duration.[7]

  • Implication for this compound: The anti-arrhythmic effects of this compound might be modulated by the expression levels of SERCA2a. In conditions of reduced SERCA2a activity, the effects of calcium channel blockade could be altered.

Phospholamban Knockout Models
  • Gene Knockout: Phospholamban (PLN), an inhibitor of SERCA2a.

  • Key Findings: Phospholamban knockout mice exhibit enhanced myocardial contractility due to increased SERCA2a activity.[4] Interestingly, despite increased sarcoplasmic reticulum Ca²⁺ leak, PLN knockout suppresses triggered activities and stress-induced ventricular tachycardias.[10][11][12]

  • Implication for this compound: In a state of enhanced SERCA2a activity due to the absence of its inhibitor, the negative inotropic effects of this compound might be less pronounced. The anti-arrhythmic properties of this compound could be synergistic with the effects of PLN knockout.

Experimental Workflow: Comparative Analysis of a Calcium Channel Blocker in Wild-Type vs. Knockout Models

Experimental_Workflow cluster_animals Animal Models cluster_treatment Treatment Groups cluster_assessment Assessment WT Wild-Type Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_Drug WT + this compound/Verapamil WT->WT_Drug KO Knockout Mice (e.g., SUR2, SERCA2, PLN) KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_Drug KO + this compound/Verapamil KO->KO_Drug ECG ECG Monitoring (Heart Rate, Arrhythmias) WT_Vehicle->ECG Hemo Hemodynamic Measurements (Blood Pressure) WT_Vehicle->Hemo Echo Echocardiography (Cardiac Function) WT_Vehicle->Echo Mol Molecular Analysis (Protein Expression) WT_Vehicle->Mol WT_Drug->ECG WT_Drug->Hemo WT_Drug->Echo WT_Drug->Mol KO_Vehicle->ECG KO_Vehicle->Hemo KO_Vehicle->Echo KO_Vehicle->Mol KO_Drug->ECG KO_Drug->Hemo KO_Drug->Echo KO_Drug->Mol

Caption: A generalized workflow for comparing the effects of a drug in wild-type versus knockout models.

Conclusion

This compound is a potent L-type calcium channel blocker with significant cardiovascular effects in wild-type animal models, including blood pressure reduction, decreased heart rate, and negative inotropy. The absence of direct studies on this compound in knockout models necessitates the use of its analog, Verapamil, as a surrogate for comparative analysis.

The data from Verapamil studies in knockout mice highlight the critical importance of the genetic background in determining the response to calcium channel blockade. The unexpected toxicity in SUR2 knockout mice underscores the potential for adverse effects when K-ATP channel function is compromised. Conversely, the altered responses in SERCA2a and Phospholamban knockout models demonstrate that the state of intracellular calcium handling machinery can significantly modulate the efficacy and safety profile of phenylalkylamine calcium channel blockers.

These findings emphasize the need for further research to investigate the effects of this compound in specific knockout models to better understand its therapeutic potential and to identify patient populations that may be more or less responsive, or even susceptible to adverse reactions. Such studies are crucial for the continued development and targeted application of this class of cardiovascular drugs.

References

A Comparative Guide to the Binding Kinetics of Anipamil and Verapamil with L-type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding kinetics of two phenylalkylamine derivatives, Anipamil (B1666041) and Verapamil (B1683045), to L-type calcium channels (LTCCs). Understanding the nuanced differences in their interaction with this critical therapeutic target is paramount for the development of more effective and safer cardiovascular drugs. This document synthesizes available experimental data, outlines relevant methodologies, and visualizes key concepts to facilitate a comprehensive understanding.

Executive Summary

Quantitative Comparison of Binding Parameters

The following table summarizes the available quantitative data for this compound and Verapamil. It is important to note the absence of directly reported k_on and k_off values for this compound, a significant data gap in the current literature.

ParameterThis compoundVerapamilExperimental Context
Binding Affinity (K_i) 471 ± 52 nM55 ± 11 nMCompetitive displacement of [³H]-D888 from rat cardiac membranes[2]
Binding Affinity (K_d) Not Reported~0.82 µM (for Kv channels)Electrophysiology (whole-cell patch clamp) on rabbit coronary arterial smooth muscle cells[3]
Association Rate (k_on) Not Reported2.20 ± 0.02 µM⁻¹s⁻¹ (for Kv channels)Electrophysiology (whole-cell patch clamp) on rabbit coronary arterial smooth muscle cells[3]
Dissociation Rate (k_off) Not Reported (qualitatively slow)[4]1.79 ± 0.26 s⁻¹ (for Kv channels)Electrophysiology (whole-cell patch clamp) on rabbit coronary arterial smooth muscle cells[3]
Time constant of block (τ_on) Not ReportedConcentration-dependent (e.g., 310 ± 24 ms (B15284909) at 1 µM)Electrophysiology (whole-cell patch clamp) on rat ventricular myocytes[5]
Time constant of recovery from block (τ_off) Not Reported (qualitatively slow)[4]~6 s (independent of concentration)Electrophysiology (whole-cell patch clamp) on rat ventricular myocytes[5]

Experimental Protocols

The determination of binding kinetics for drugs like this compound and Verapamil on L-type calcium channels relies on two primary experimental techniques: radioligand binding assays and whole-cell patch-clamp electrophysiology.

Competitive Radioligand Binding Assay

This method is employed to determine the binding affinity (K_i) of an unlabeled compound (e.g., this compound or Verapamil) by measuring its ability to displace a radiolabeled ligand that specifically binds to the L-type calcium channel.

Detailed Methodology:

  • Membrane Preparation: Isolate cell membranes from a tissue or cell line endogenously expressing or overexpressing L-type calcium channels (e.g., rat cardiac ventricular muscle). Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer for the binding assay.[6]

  • Assay Setup: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled phenylalkylamine antagonist, such as [³H]-desmethoxyverapamil ([³H]-D888).

  • Competition: Add increasing concentrations of the unlabeled competitor drug (this compound or Verapamil) to the wells.

  • Incubation: Allow the reaction to reach equilibrium at a controlled temperature (e.g., 25°C).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor drug. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The K_i value can then be calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[6]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effects of a drug on the ion currents flowing through L-type calcium channels in a single cell, providing information on the kinetics of channel blockade.

Detailed Methodology:

  • Cell Preparation: Isolate single cells (e.g., ventricular myocytes) from cardiac tissue. Place the cells in an experimental chamber on the stage of an inverted microscope.

  • Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with an internal solution containing ions that mimic the intracellular environment.

  • Giga-seal Formation: Using a micromanipulator, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (gigaseal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium currents.

  • Drug Application: Perfuse the experimental chamber with a solution containing a known concentration of this compound or Verapamil.

  • Data Acquisition: Record the L-type calcium currents before and after drug application. The rate of current decay in the presence of the drug can be used to determine the association rate (k_on). The rate of current recovery after drug washout or during repolarization can be used to determine the dissociation rate (k_off).

  • Data Analysis: The time course of the onset of the block (τ_on) and the recovery from the block (τ_off) can be fitted with exponential functions to derive the kinetic rate constants. The relationship 1/τ_on = k_on * [Drug] + k_off can be used to determine k_on and k_off from measurements at different drug concentrations.

Visualizations

Logical Comparison of Binding Kinetics

Anipamil_Affinity Lower Affinity (Higher Ki) Anipamil_Kinetics Slow Dissociation (k_off) (Long-lasting effect) Anipamil_Affinity->Anipamil_Kinetics leads to Verapamil_Affinity Higher Affinity (Lower Ki) Verapamil_Kinetics Faster Dissociation (k_off) (Shorter duration of action) Verapamil_Affinity->Verapamil_Kinetics leads to

Caption: Comparative binding characteristics of this compound and Verapamil.

Experimental Workflow for Binding Kinetics Determination

cluster_radioligand Radioligand Binding Assay cluster_electrophysiology Whole-Cell Patch-Clamp R1 Prepare Membranes with LTCCs R2 Incubate with Radioligand and Competitor R1->R2 R3 Separate Bound and Free Ligand R2->R3 R4 Quantify Radioactivity R3->R4 R5 Calculate Ki R4->R5 E1 Isolate Single Cells E2 Establish Whole-Cell Configuration E1->E2 E3 Record LTCC Currents E2->E3 E4 Apply Drug and Record Block E3->E4 E5 Calculate kon and koff E4->E5 Membrane Sarcolemma LTCC L-type Calcium Channel (Cav1.2) Ca_in Ca²⁺ Influx LTCC->Ca_in mediates RyR Ryanodine Receptor (RyR2) on SR Ca_in->RyR activates Ca_release Ca²⁺-Induced Ca²⁺ Release RyR->Ca_release triggers Troponin Troponin C Ca_release->Troponin binds to Contraction Myofilament Contraction Troponin->Contraction initiates Verapamil Verapamil / this compound Verapamil->LTCC blocks

References

Cross-validation of Anipamil's anti-arrhythmic effects in different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-arrhythmic effects of Anipamil (B1666041), a long-acting phenylalkylamine calcium channel blocker, across different preclinical species. By objectively comparing its performance with other established calcium channel blockers like Verapamil (B1683045), Gallopamil (B102620), and Diltiazem (B1670644), this document aims to equip researchers with the necessary data to inform further investigation and drug development efforts. The information is presented through structured data tables, detailed experimental methodologies, and illustrative diagrams of key pathways and workflows.

Comparative Efficacy in Suppressing Arrhythmias

This compound has demonstrated significant anti-arrhythmic efficacy in various animal models of ischemia- and reperfusion-induced arrhythmias. The following tables summarize the quantitative effects of this compound and comparator drugs on arrhythmia incidence in rats, rabbits, and pigs.

Table 1: Effect of this compound and Comparator Drugs on Ischemia-Induced Arrhythmias

SpeciesDrugDoseArrhythmia TypeEfficacyReference
Rat This compound50 and 150 mg/kg (oral)Ventricular FibrillationStatistically significant reduction[1][2]
Verapamil2-20 mg/kg (i.v.)Ventricular ArrhythmiasDose-dependent reduction (ED50 of 6 mg/kg)[3]
Pig This compound1.0 mg/kg + 0.10 mg/kg/min (low dose)Ventricular TachycardiaTendency to reduce[4]
This compound5.0 mg/kg + 0.50 mg/kg/min (high dose)Ventricular TachycardiaTendency to reduce[4]
Verapamil0.5 mg/kg + 0.60 mg/kg/minVentricular FibrillationAbolished[4]
Verapamil0.5 mg/kg + 0.60 mg/kg/minVentricular TachycardiaReduced[4]

Table 2: Effect of this compound and Comparator Drugs on Reperfusion-Induced Arrhythmias

SpeciesDrugDoseArrhythmia TypeEfficacyReference
Rat This compound0.5 mg/kg (i.v.)Ventricular TachycardiaObserved in 61% of rats (vs. 100% in control)[5]
This compound0.5 mg/kg (i.v.)Ventricular FibrillationObserved in 14% of rats (vs. 77% in control)[5]
This compound1.0 mg/kg (i.v.)Ventricular ArrhythmiasTotally prevented[5]
Guinea Pig Verapamil0.1 - 1.0 µMReperfusion ArrhythmiasSignificantly suppressed[6]

Electrophysiological Effects: A Comparative Overview

The anti-arrhythmic actions of this compound and other calcium channel blockers are intrinsically linked to their effects on cardiac electrophysiology. While comprehensive quantitative data for this compound's impact on action potential duration (APD) and effective refractory period (ERP) across all species is not consistently available in single studies, the following table provides a summary of observed effects.

Table 3: Electrophysiological Effects of this compound and Comparator Drugs

SpeciesDrugConcentration/DoseEffect on Action Potential Duration (APD)Effect on Effective Refractory Period (ERP)Reference
Rat This compound2.5 mg/kg (i.v.)Lacked Class I or III electrophysiological actionsNot specified[7]
Rabbit Verapamil1 x 10⁻⁷ MProlongedNot specified[5]
Verapamil≥ 1 x 10⁻⁵ MDecreasedDecreased[5]
Verapamil1 µMBasal AERP decreased from 86 ± 10 msec to 68 ± 11 msecStretch-induced shortening abolished[8]
Guinea Pig Verapamil1 µMProlonged APD90 (low concentration)Not altered during ischemia or reperfusion[6][9]
Verapamil5 µMShortened APD90 (high concentration)Not altered during ischemia or reperfusion[9]
Diltiazem≥ 10 µmol/lReducedNot specified[10]
Pig Verapamil0.136 mg/kgDecreased (inferred from increased activation rate)Decreased[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound's anti-arrhythmic effects.

In Vivo Arrhythmia Induction via Coronary Artery Ligation (Rat Model)

This protocol is adapted from studies investigating ischemia- and reperfusion-induced arrhythmias in conscious rats.[1][2][3]

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. A left thoracotomy is performed to expose the heart.

  • Coronary Artery Ligation: A ligature (e.g., 6-0 silk suture) is placed around the left anterior descending (LAD) coronary artery. For ischemia-induced arrhythmia studies, the ligature is permanently tied. For reperfusion studies, the ligature is occluded for a specific period (e.g., 5 minutes) and then released.

  • Drug Administration: this compound or a comparator drug is administered intravenously or orally at specified doses prior to or immediately after coronary occlusion.

  • ECG Monitoring: A continuous electrocardiogram (ECG) is recorded throughout the experiment to monitor for arrhythmias such as ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

  • Data Analysis: The incidence and duration of different types of arrhythmias are quantified and compared between drug-treated and control groups.

Isolated Langendorff-Perfused Heart (Rabbit and Pig Models)

This ex vivo method allows for the study of cardiac electrophysiology and contractility in the absence of systemic influences.[1][4][12]

  • Heart Isolation: The animal is heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.

  • Perfusion: The heart is retrogradely perfused with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure or flow.

  • Electrophysiological Recordings: Monophasic action potentials (MAPs) can be recorded from the epicardial surface using specialized electrodes to measure action potential duration (APD) and effective refractory period (ERP).

  • Drug Perfusion: this compound or a comparator drug is added to the perfusate at desired concentrations.

  • Pacing and Arrhythmia Induction: The heart can be electrically paced to control the heart rate and to induce arrhythmias through programmed electrical stimulation protocols.

  • Data Analysis: Changes in electrophysiological parameters (APD, ERP) and the threshold for arrhythmia induction are measured and compared before and after drug administration.

Visualizing the Mechanisms and Workflows

To further clarify the experimental processes and the underlying mechanisms of action, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_in_vivo In Vivo Model (e.g., Rat) cluster_ex_vivo Ex Vivo Model (e.g., Langendorff Heart) animal_prep Animal Preparation (Anesthesia, Thoracotomy) ligation Coronary Artery Ligation (Ischemia/Reperfusion) animal_prep->ligation drug_admin_vivo Drug Administration (this compound or Comparator) ligation->drug_admin_vivo ecg_monitoring ECG Monitoring drug_admin_vivo->ecg_monitoring arrhythmia_analysis_vivo Arrhythmia Analysis (Incidence, Duration) ecg_monitoring->arrhythmia_analysis_vivo heart_isolation Heart Isolation & Mounting perfusion Retrograde Perfusion heart_isolation->perfusion drug_admin_exvivo Drug Perfusion (this compound or Comparator) perfusion->drug_admin_exvivo ep_recording Electrophysiological Recording (APD, ERP) drug_admin_exvivo->ep_recording arrhythmia_analysis_exvivo Pacing & Arrhythmia Induction ep_recording->arrhythmia_analysis_exvivo

Caption: Experimental workflow for assessing this compound's anti-arrhythmic effects.

signaling_pathway This compound This compound l_type_channel L-type Calcium Channel (Voltage-gated) This compound->l_type_channel Blocks ca_influx Decreased Intracellular Calcium Influx l_type_channel->ca_influx Inhibits apd Modulation of Action Potential Duration ca_influx->apd erp Prolongation of Effective Refractory Period ca_influx->erp arrhythmia Suppression of Arrhythmias apd->arrhythmia erp->arrhythmia

Caption: this compound's primary mechanism of anti-arrhythmic action.

logical_relationship This compound This compound rat_studies Rat Studies (Ischemia/Reperfusion) This compound->rat_studies rabbit_studies Rabbit Studies (Isolated Heart) This compound->rabbit_studies pig_studies Pig Studies (Ischemia) This compound->pig_studies cross_validation Cross-species Validation rat_studies->cross_validation rabbit_studies->cross_validation pig_studies->cross_validation efficacy Anti-arrhythmic Efficacy cross_validation->efficacy mechanism Mechanism of Action (Calcium Channel Blockade) mechanism->efficacy

Caption: Logical flow of this compound's cross-validation.

References

A Comparative Guide to the Stereospecific Effects of Anipamil Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Anipamil, a potent L-type calcium channel blocker, is a chiral compound existing as two enantiomers, (S)-Anipamil and (R)-Anipamil. While specific studies on the individual enantiomers of this compound are limited, the extensive research on the stereoisomers of the related drug, Verapamil (B1683045), provides a strong basis for understanding the likely differences in their pharmacological profiles. It is consistently observed that the (S)-enantiomers of phenylalkylamines are significantly more potent in their calcium channel blocking activity than their (R)-counterparts.

Pharmacodynamic Comparison: Inferred from Verapamil

The primary pharmacodynamic effect of this compound is the blockade of L-type calcium channels, leading to a reduction in calcium influx into cardiac and vascular smooth muscle cells. This results in negative inotropic (reduced force of contraction), chronotropic (reduced heart rate), and dromotropic (reduced electrical conduction) effects in the heart, as well as vasodilation.

Based on studies with Verapamil, the (S)-enantiomer of this compound is expected to be the more active isomer. Research on Verapamil has shown that the (S)-enantiomer is approximately 10-fold more potent as a calcium antagonist than the (+)-isomer[1]. Specifically, (S)-Verapamil is about 20 times more potent than (R)-Verapamil in its negative dromotropic effects on atrioventricular (AV) node conduction[2]. Furthermore, half-maximal cardiodepression was observed with 0.4 microM of (-)-Verapamil compared to 3 microM of (+)-Verapamil[3][4].

Table 1: Comparative Potency of Verapamil Enantiomers (as an analogue for this compound)

Parameter(S)-Verapamil(R)-VerapamilPotency Ratio (S:R)
Negative Dromotropic Effect (AV Node Conduction)More PotentLess Potent~20:1[2]
Negative Inotropic Effect (Cardiodepression)IC50: ~0.4 µM[3][4]IC50: ~3 µM[3][4]~7.5:1
L-type Calcium Channel Binding AffinityHigher AffinityLower Affinity~5:1[3]
Pharmacokinetic Comparison: Inferred from Verapamil

The disposition of Verapamil enantiomers in the body is also stereoselective, with differences observed in their clearance and bioavailability. After intravenous administration in rats, the systemic clearance of (R)-Verapamil was significantly greater than that of (S)-Verapamil[5]. Conversely, after oral administration, the apparent oral bioavailability of (S)-Verapamil was greater than that of (R)-Verapamil[5]. Similar stereoselective pharmacokinetics have been observed in humans and dogs[6][7]. These differences are attributed to stereoselective first-pass metabolism in the liver.

Table 2: Pharmacokinetic Parameters of Verapamil Enantiomers in Rats (as an analogue for this compound)

Parameter(S)-Verapamil(R)-Verapamil
Systemic Clearance (IV, mL/min/kg)23.7 ± 3.7[5]34.9 ± 7[5]
Oral Clearance (mL/min/kg)351 ± 109[5]889 ± 294[5]
Apparent Oral Bioavailability0.074 ± 0.031[5]0.041 ± 0.011[5]

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to evaluate the stereospecific effects of this compound enantiomers, based on established protocols for Verapamil.

In Vitro Assessment of Negative Inotropic Effects

Objective: To determine the concentration-response relationship for the negative inotropic effects of (S)-Anipamil and (R)-Anipamil.

Methodology:

  • Tissue Preparation: Isolated ventricular papillary muscles or trabeculae from animal hearts (e.g., rabbit, guinea pig) are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Stimulation: The muscle preparations are stimulated electrically at a fixed frequency (e.g., 1 Hz) with platinum electrodes.

  • Tension Measurement: The isometric tension developed by the muscle is recorded using a force-displacement transducer.

  • Experimental Protocol: After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of (S)-Anipamil and (R)-Anipamil to the organ bath. The reduction in developed tension is measured at each concentration.

  • Data Analysis: The concentration of each enantiomer that produces a 50% reduction in contractile force (IC50) is calculated to compare their potencies.

In Vivo Electrophysiological Assessment of Atrioventricular (AV) Nodal Conduction

Objective: To evaluate the stereospecific effects of this compound enantiomers on AV nodal conduction time (PR interval).

Methodology:

  • Animal Model: Anesthetized animals (e.g., dogs, pigs) are instrumented for electrocardiogram (ECG) recording.

  • Drug Administration: (S)-Anipamil and (R)-Anipamil are administered intravenously at various doses.

  • ECG Monitoring: The PR interval is continuously monitored from the surface ECG.

  • Data Analysis: The change in PR interval from baseline is measured at each dose level for both enantiomers. Dose-response curves are constructed to compare the potencies of the enantiomers in prolonging AV conduction.

Pharmacokinetic Analysis of Enantiomers

Objective: To determine the pharmacokinetic parameters of (S)-Anipamil and (R)-Anipamil following intravenous and oral administration.

Methodology:

  • Animal Model: Rats or dogs are typically used.

  • Drug Administration: A racemic mixture of this compound or the individual enantiomers are administered either intravenously via a cannulated vein or orally by gavage.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.

  • Plasma Analysis: Plasma is separated by centrifugation. A stereospecific analytical method, such as chiral high-performance liquid chromatography (HPLC) with mass spectrometric (MS) or fluorescence detection, is used to quantify the concentrations of (S)-Anipamil and (R)-Anipamil.

  • Pharmacokinetic Modeling: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F).

Visualizations

Signaling Pathway of L-type Calcium Channel Blockade

L_type_Calcium_Channel_Blockade cluster_membrane Cell Membrane L_type_Ca_Channel L-type Calcium Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Mediates Depolarization Membrane Depolarization Depolarization->L_type_Ca_Channel Activates This compound This compound Enantiomers ((S)-Anipamil > (R)-Anipamil) This compound->L_type_Ca_Channel Blocks Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Contraction Muscle Contraction Intracellular_Ca->Contraction Initiates

Caption: L-type calcium channel blockade by this compound enantiomers.

Experimental Workflow for Pharmacokinetic Analysis

Pharmacokinetic_Workflow Admin Drug Administration (IV or Oral) Sampling Serial Blood Sampling Admin->Sampling Processing Plasma Separation Sampling->Processing Analysis Chiral HPLC Analysis Processing->Analysis Modeling Pharmacokinetic Modeling Analysis->Modeling Parameters Determine PK Parameters (CL, Vd, t1/2, F) Modeling->Parameters

Caption: Workflow for stereospecific pharmacokinetic analysis.

References

Anipamil Demonstrates Efficacy in Reducing Anginal Episodes Compared to Placebo

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal clinical trial has provided evidence for the efficacy of anipamil (B1666041), a phenylalkylamine calcium antagonist, in the treatment of stable angina pectoris. The randomized, double-blind, placebo-controlled, cross-over study revealed that this compound significantly reduces the frequency of angina attacks and the need for rescue medication compared to placebo.[1]

This comparison guide presents the available clinical trial data for this compound in the management of angina pectoris, offering researchers, scientists, and drug development professionals a concise overview of its performance against a placebo. The guide includes a summary of the quantitative outcomes, a detailed look at the experimental protocol, and a diagram of the drug's proposed mechanism of action.

Quantitative Data Summary

The primary clinical trial data for this compound in stable angina pectoris is derived from a study involving 19 patients.[1][2] Participants received two different daily doses of this compound (80 mg and 160 mg) and a placebo, each for a three-week period in a cross-over design.[1] The key findings from this study are summarized in the tables below.

Table 1: Efficacy of this compound in Reducing Angina Pectoris Episodes and Glycerol (B35011) Nitrate (B79036) Consumption

Treatment GroupReduction in Angina Pectoris Attacks (vs. Placebo)Reduction in Glycerol Nitrate Consumption (vs. Placebo)
This compound 80 mg o.d.Statistically Significant (p < 0.05)[1]Statistically Significant (p < 0.01)[1]
This compound 160 mg o.d.Statistically Significant (p < 0.001)[1]Statistically Significant (p < 0.001)[1]

Note: Specific mean values for the number of angina attacks and glycerol nitrate consumption were not available in the reviewed literature.

Table 2: Effect of this compound on Myocardial Ischemia and Exercise Tolerance

ParameterPlaceboThis compound 80 mg o.d.This compound 160 mg o.d.
Total Duration of Transient Myocardial Ischemia (minutes over 24h)2263[2]712 (p < 0.001 vs. Placebo)[2]913 (p < 0.001 vs. Placebo)[2]
Increase in Exercise Load at Start of Angina (vs. Placebo)-Statistically Significant (p < 0.01)[1]Statistically Significant (p < 0.05)[1]

Experimental Protocol

The clinical investigation of this compound for stable angina pectoris was conducted as a randomized, double-blind, placebo-controlled, cross-over study.[1]

Study Population: The study enrolled 19 patients with a diagnosis of stable angina pectoris for at least two months.[1][2] Inclusion criteria required patients to have an exercise test demonstrating ≥ 0.1-mV horizontal or downsloping ST-segment depression limited by angina, and a history of at least 10 angina attacks during a three-week single-blind run-in period with a placebo.[1][2]

Treatment Regimen: The study consisted of three-week treatment periods where patients received either this compound 80 mg once daily, this compound 160 mg once daily, or a placebo in a randomized order.[1][2]

  • Exercise Tolerance Test: To measure the exercise load (in Watts) at which angina commenced.[1]

  • 24-hour Ambulatory Electrocardiogram (ECG) Monitoring: To determine the total duration of transient myocardial ischemia.[2]

  • Patient Diaries: To record the number of angina pectoris attacks and the consumption of glycerol nitrate tablets.[1]

Safety Profile: The reviewed literature states that "Few adverse events were reported," suggesting a favorable safety profile for this compound in the study population.[1] However, a detailed breakdown of the nature and incidence of these adverse events was not available.

Mechanism of Action

This compound is a phenylalkylamine calcium channel blocker, analogous to verapamil. Its therapeutic effect in angina pectoris is attributed to its ability to block L-type calcium channels in vascular smooth muscle and myocardial cells. This action leads to systemic vasodilation, reducing afterload on the heart, and coronary vasodilation, which increases myocardial oxygen supply. The overall effect is a reduction in myocardial oxygen demand and an alleviation of ischemic symptoms.

Anipamil_Mechanism_of_Action This compound This compound LTypeCaChannel L-Type Calcium Channels (Vascular Smooth Muscle & Myocardium) This compound->LTypeCaChannel Blocks CaInflux Decreased Calcium Influx LTypeCaChannel->CaInflux VascularSmoothMuscle Vascular Smooth Muscle Relaxation CaInflux->VascularSmoothMuscle Myocardium Decreased Myocardial Contractility & Heart Rate CaInflux->Myocardium Vasodilation Systemic & Coronary Vasodilation VascularSmoothMuscle->Vasodilation ReducedO2Demand Reduced Myocardial Oxygen Demand Myocardium->ReducedO2Demand ReducedAfterload Reduced Afterload Vasodilation->ReducedAfterload IncreasedO2Supply Increased Myocardial Oxygen Supply Vasodilation->IncreasedO2Supply ReducedAfterload->ReducedO2Demand AnginaRelief Relief of Angina Pectoris IncreasedO2Supply->AnginaRelief ReducedO2Demand->AnginaRelief

This compound's Mechanism of Action in Angina Pectoris

Anipamil_Trial_Workflow cluster_crossover 3 x 3-Week Treatment Periods (Crossover) PatientScreening Patient Screening (N=19 with Stable Angina) RunIn 3-Week Single-Blind Placebo Run-in PatientScreening->RunIn Randomization Randomization RunIn->Randomization Anipamil80 This compound 80 mg o.d. Randomization->Anipamil80 Anipamil160 This compound 160 mg o.d. Randomization->Anipamil160 Placebo Placebo o.d. Randomization->Placebo Assessment End-of-Period Assessments (Exercise Test, 24h ECG, Diaries) Anipamil80->Assessment Anipamil160->Assessment Placebo->Assessment Assessment->Randomization Crossover to next period DataAnalysis Data Analysis Assessment->DataAnalysis

This compound Clinical Trial Workflow

References

Comparative Analysis of Anipamil's Off-Target Effects with Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of Anipamil (B1666041), a phenylalkylamine derivative calcium channel blocker (CCB), with other widely used CCBs, including Verapamil (B1683045), Diltiazem, Nifedipine (B1678770), and Amlodipine. Understanding the off-target pharmacology of these drugs is crucial for predicting potential side effects, identifying opportunities for drug repurposing, and developing safer therapeutic agents. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

Introduction to Calcium Channel Blockers and Off-Target Effects

Calcium channel blockers are a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias.[1] They exert their primary therapeutic effect by blocking L-type calcium channels, leading to vasodilation and reduced cardiac contractility.[1] However, like many pharmaceuticals, CCBs can interact with unintended molecular targets, leading to off-target effects that can range from benign side effects to serious adverse events.[2] These off-target interactions are a significant consideration in drug development and clinical practice.[3] this compound, a long-acting analogue of Verapamil, has demonstrated a distinct pharmacological profile that warrants a detailed comparative investigation of its off-target liabilities.[4]

Quantitative Comparison of Off-Target Effects

The following table summarizes the available quantitative data for the off-target interactions of this compound and other selected calcium channel blockers. It is important to note that direct comparative studies across a standardized panel of off-targets are limited, and the presented data is compiled from various sources with differing experimental conditions.

Drug Off-Target Assay Type Species/System Potency (Ki / IC50) Reference
This compound Mitochondrial Ca2+ TransportFunctional AssayRabbit Heart MitochondriaDose-dependent inhibition[5]
Verapamil α1-Adrenergic ReceptorRadioligand BindingRat MyocardiumKi = 0.6 µM[6]
Muscarinic ReceptorRadioligand BindingRat MyocardiumKi = 7 µM[6]
hERG Potassium ChannelPatch ClampHEK293 CellsIC50 = 143.0 nM[7]
hERG Potassium ChannelPatch ClampRabbit Ventricular MyocytesIC50 = 268 nM[8]
5-HT2 ReceptorRadioligand BindingRat BrainKi = 0.41 µM[9]
Diltiazem hERG Potassium ChannelPatch ClampHEK293 CellsIC50 = 17.3 µM[7]
Nifedipine hERG Potassium ChannelPatch ClampHEK293 CellsNo significant block[7]
Amlodipine Data not available

Note: The lack of extensive public data on this compound's off-target binding profile against a broad panel of receptors and ion channels highlights a gap in the current literature. The unique dose-dependent inhibition of mitochondrial calcium transport by this compound, not observed with Verapamil or Nifedipine, suggests a distinct off-target mechanism.[5]

Key Off-Target Signaling Pathways

The interaction of calcium channel blockers with unintended targets can modulate various signaling pathways. The following diagram illustrates the primary on-target pathway of L-type calcium channel blockade and a potential off-target pathway involving mitochondrial calcium transport, which appears to be uniquely affected by this compound.

Signaling Pathways of Calcium Channel Blockers cluster_on_target On-Target Pathway: L-Type Calcium Channel Blockade cluster_off_target Potential Off-Target Pathway: Mitochondrial Ca2+ Transport L-Type Ca2+ Channel L-Type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-Type Ca2+ Channel->Ca2+ Influx Decreased Smooth Muscle Contraction Smooth Muscle Contraction Ca2+ Influx->Smooth Muscle Contraction Decreased Cardiac Muscle Contraction Cardiac Muscle Contraction Ca2+ Influx->Cardiac Muscle Contraction Decreased Vasodilation Vasodilation Smooth Muscle Contraction->Vasodilation Reduced Heart Rate & Contractility Reduced Heart Rate & Contractility Cardiac Muscle Contraction->Reduced Heart Rate & Contractility CCBs CCBs CCBs->L-Type Ca2+ Channel Inhibition Mitochondrion Mitochondrion Mitochondrial Ca2+ Uptake Mitochondrial Ca2+ Uptake ATP Production ATP Production Mitochondrial Ca2+ Uptake->ATP Production Modulation Cellular Respiration Cellular Respiration Mitochondrial Ca2+ Uptake->Cellular Respiration Modulation Altered Cellular Energetics Altered Cellular Energetics ATP Production->Altered Cellular Energetics Cellular Respiration->Altered Cellular Energetics This compound This compound This compound->Mitochondrial Ca2+ Uptake Inhibition

Caption: On- and Off-Target Signaling Pathways of CCBs.

Experimental Protocols

The assessment of off-target effects relies on a variety of in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay for Off-Target Receptor Screening

This method is used to determine the binding affinity of a test compound to a panel of known receptors, ion channels, and transporters.

  • Objective: To quantify the binding affinity (Ki) of this compound and other CCBs to a broad range of off-targets.

  • Materials:

    • Test compounds (this compound, Verapamil, etc.)

    • Membrane preparations from cells or tissues expressing the target receptor.

    • Specific radioligands for each target (e.g., [3H]prazosin for α1-adrenergic receptors).

    • Binding buffer (e.g., Tris-HCl buffer with appropriate ions).

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound. Include control wells with no test compound (total binding) and wells with an excess of a known non-radiolabeled ligand for the target (non-specific binding).

    • Equilibrium: Allow the binding reaction to reach equilibrium (typically 30-60 minutes at a specific temperature).

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Assay for Ion Channel Off-Target Effects

This electrophysiological technique is the gold standard for assessing the functional effects of a compound on ion channels, such as the hERG potassium channel, a critical off-target for many drugs due to its role in cardiac repolarization.

  • Objective: To determine the inhibitory concentration (IC50) of this compound and other CCBs on specific ion channel currents.

  • Materials:

    • Cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG).

    • Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.

    • Borosilicate glass capillaries for pulling micropipettes.

    • Extracellular and intracellular solutions with specific ionic compositions.

    • Test compounds at various concentrations.

  • Procedure:

    • Cell Preparation: Plate the cells on glass coverslips for recording.

    • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ when filled with intracellular solution.

    • Giga-seal Formation: Under microscopic guidance, bring the micropipette into contact with a cell and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

    • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior (whole-cell configuration).

    • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit the ion channel currents of interest. For hERG channels, this typically involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.

    • Drug Application: After obtaining a stable baseline recording of the ion channel currents, perfuse the cell with the extracellular solution containing the test compound at a specific concentration.

    • Recording: Record the ion channel currents in the presence of the compound until a steady-state effect is observed.

    • Data Analysis: Measure the amplitude of the ion channel current before and after drug application. Plot the percentage of current inhibition against the drug concentration to determine the IC50 value.

Experimental Workflow for Off-Target Screening

A systematic approach is essential for identifying and characterizing the off-target effects of a drug candidate. The following flowchart outlines a typical workflow.

Experimental Workflow for Off-Target Screening Start Start Primary Screening Primary Screening (e.g., Radioligand Binding Panel) Start->Primary Screening Hit Identification Identify Off-Target Hits (Significant Binding) Primary Screening->Hit Identification Secondary Functional Assays Secondary Functional Assays (e.g., Patch-Clamp, Enzyme Assays) Hit Identification->Secondary Functional Assays Hits Selectivity Analysis Selectivity Analysis (Compare On-Target vs. Off-Target Potency) Hit Identification->Selectivity Analysis No Significant Hits Potency Determination Determine Potency (IC50/EC50) Secondary Functional Assays->Potency Determination Potency Determination->Selectivity Analysis In Vivo Studies In Vivo Studies (Assess Physiological Relevance of Off-Target Effects) Selectivity Analysis->In Vivo Studies Risk Assessment Risk Assessment & Lead Optimization In Vivo Studies->Risk Assessment End End Risk Assessment->End

Caption: Workflow for Off-Target Effect Assessment.

Conclusion

This comparative analysis indicates that while this compound shares the primary L-type calcium channel blocking activity with other phenylalkylamine CCBs like Verapamil, it exhibits a unique off-target effect on mitochondrial calcium transport. The off-target profiles of Verapamil and Diltiazem include interactions with various receptors and ion channels, which may contribute to their specific clinical side-effect profiles. The dihydropyridines, such as Nifedipine and Amlodipine, generally show greater vascular selectivity and fewer direct cardiac and other off-target effects compared to the non-dihydropyridines.

Further comprehensive off-target screening of this compound against a broad panel of molecular targets is warranted to fully characterize its selectivity profile and to better predict its clinical safety and potential for therapeutic differentiation. The experimental protocols and workflows described in this guide provide a framework for conducting such investigations.

References

Anipamil's Efficacy Benchmarked Against Novel Anti-Arrhythmic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Anipamil (B1666041), a long-acting calcium channel blocker, against a selection of novel anti-arrhythmic agents: Dronedarone (B1670951), Vernakalant (B1244702), and Ranolazine. While direct head-to-head clinical trials are limited, this document synthesizes available preclinical and clinical data to offer an objective comparison of their efficacy, mechanisms of action, and experimental protocols.

Executive Summary

This compound, a phenylalkylamine calcium channel blocker, exerts its anti-arrhythmic effects by modulating calcium influx into cardiac cells.[1] In contrast, the newer agents offer diverse mechanisms, from multichannel blockade to more targeted atrial-selective actions. Dronedarone is a multi-channel blocker affecting sodium, potassium, and calcium channels, in addition to its anti-adrenergic properties.[2][3][4] Vernakalant exhibits a degree of atrial selectivity by targeting specific potassium and sodium channels prominent in the atria.[5][6] Ranolazine's primary anti-arrhythmic action is attributed to the inhibition of the late sodium current.[7][8] This guide aims to provide a comprehensive overview to inform further research and drug development in the field of cardiac arrhythmia.

Comparative Efficacy and Safety

The following tables summarize key efficacy and safety data for this compound and the selected novel anti-arrhythmic agents based on available clinical and preclinical studies. It is important to note that the absence of direct comparative trials necessitates an indirect comparison based on individual study results.

Table 1: Efficacy of this compound in Arrhythmia

ParameterEfficacyStudy Population/Model
Ischemia-induced Arrhythmias (conscious rats)Significant reduction in arrhythmias, particularly ventricular fibrillationConscious rats with occlusion of the left anterior descending coronary artery[9]
Reperfusion Arrhythmias (rats)Selective abolishment of reperfusion arrhythmias induced by short ischemic periodsConscious and anesthetized rats[1]
Ventricular Tachycardia (pigs)Dose-dependent effects, with high doses potentially increasing VT in the early ischemic phaseAnesthetized pigs with regional myocardial ischemia[10]

Table 2: Efficacy of Dronedarone in Atrial Fibrillation/Flutter

ParameterEfficacyStudy Population
Recurrence of Atrial Fibrillation (AF)Less effective than amiodarone (B1667116) in maintaining sinus rhythmPatients with a history of paroxysmal or persistent AF[11][12]
AF Recurrence post-Catheter AblationNo significant difference in long-term recurrence compared to amiodaronePatients who underwent catheter ablation for AF[13]
Cardiovascular Hospitalization or DeathReduced risk in patients with paroxysmal or persistent AFPatients with paroxysmal or persistent AF and additional risk factors[14]

Table 3: Efficacy of Vernakalant in Atrial Fibrillation

ParameterEfficacyStudy Population
Conversion of Recent-Onset AF to Sinus RhythmSuperior to procainamide (B1213733) with a higher conversion rate and faster conversion timePatients with acute AF[15][16]
Conversion of Recent-Onset AFMore effective than ibutilide (B43762) with a shorter time to conversionPatients with recent-onset AF[17]
Maintenance of Sinus Rhythm (oral formulation)Superior to placebo in maintaining sinus rhythm after cardioversionPatients with persistent AF[18]

Table 4: Efficacy of Ranolazine in Atrial and Ventricular Arrhythmias

ParameterEfficacyStudy Population/Model
Postoperative Atrial Fibrillation (POAF)Significantly lower incidence of POAF compared to control and amiodaronePatients undergoing coronary artery bypass grafting (CABG)[8]
Conversion of Recent-Onset AFHigh conversion rate to sinus rhythm within 6 hoursPatients with new or paroxysmal AF[8]
Ventricular TachycardiaReduction in VT and drug-refractory ICD shocksPatients with non-ST-segment elevation acute coronary syndrome[19][20]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols for the discussed agents.

This compound: Ischemia-Induced Arrhythmia Model in Conscious Rats
  • Animal Model: Conscious male Sprague-Dawley rats.

  • Surgical Procedure: A ligature is placed around the left anterior descending (LAD) coronary artery. After a recovery period, the ligature is tightened to induce myocardial ischemia.

  • Drug Administration: this compound (e.g., 50 and 150 mg/kg) is administered orally prior to coronary artery occlusion.[9]

  • Efficacy Assessment: Electrocardiogram (ECG) is continuously monitored to record the incidence and duration of ventricular arrhythmias, including ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

  • Key Parameters Measured: Onset time of arrhythmias, total number of arrhythmic events, and mortality.

Dronedarone: Maintenance of Sinus Rhythm in Atrial Fibrillation (Clinical Trial Protocol Example)
  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

  • Patient Population: Patients with a recent history of atrial fibrillation or atrial flutter who are in sinus rhythm or will be converted to sinus rhythm.

  • Intervention: Patients are randomized to receive Dronedarone (e.g., 400 mg twice daily) or a matching placebo.

  • Efficacy Endpoint: The primary endpoint is the time to the first recurrence of atrial fibrillation or atrial flutter.

  • Monitoring: Patients are followed with regular clinic visits and transtelephonic ECG monitoring.

Vernakalant: Pharmacological Cardioversion of Acute Atrial Fibrillation (Clinical Trial Protocol Example)
  • Study Design: Randomized, double-blind, active-controlled trial.

  • Patient Population: Patients presenting to the emergency department with acute-onset atrial fibrillation.

  • Intervention: Patients receive an intravenous infusion of Vernakalant (e.g., 3 mg/kg over 10 minutes) or a comparator drug such as procainamide.[15][16]

  • Primary Outcome: The primary outcome is the conversion of AF to sinus rhythm within a specified timeframe (e.g., 90 minutes).[17]

  • Safety Monitoring: Continuous ECG and hemodynamic monitoring are performed to assess for adverse events, including hypotension, bradycardia, and ventricular arrhythmias.

Ranolazine: Prevention of Postoperative Atrial Fibrillation (Clinical Trial Protocol Example)
  • Study Design: Randomized, controlled trial.

  • Patient Population: Patients scheduled for coronary artery bypass graft (CABG) surgery.

  • Intervention: Patients are randomized to receive Ranolazine (e.g., 1500 mg preoperatively followed by 1000 mg twice daily for 10-14 days) or standard of care/placebo.[8]

  • Primary Endpoint: The incidence of postoperative atrial fibrillation.

  • Data Collection: Continuous ECG monitoring during the postoperative period is used to detect any episodes of AF.

Signaling Pathways and Mechanisms of Action

The anti-arrhythmic effects of these agents are mediated through distinct signaling pathways and molecular targets within the cardiac myocyte.

This compound: Calcium Channel Blockade

This compound, as a phenylalkylamine calcium channel blocker, primarily targets L-type calcium channels. By blocking these channels, it reduces the influx of calcium into cardiac cells during the plateau phase of the action potential. This leads to a decrease in cardiac contractility, heart rate, and conduction velocity through the atrioventricular (AV) node.

Anipamil_Pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Blocks Ca_Influx Calcium Influx L_type_Ca_Channel->Ca_Influx Cardiac_Action_Potential Cardiac Action Potential (Plateau Phase) Ca_Influx->Cardiac_Action_Potential Reduced_Contractility Reduced Contractility Cardiac_Action_Potential->Reduced_Contractility Reduced_HR Reduced Heart Rate Cardiac_Action_Potential->Reduced_HR Reduced_AV_Conduction Reduced AV Conduction Cardiac_Action_Potential->Reduced_AV_Conduction Anti_Arrhythmic_Effect Anti-Arrhythmic Effect Reduced_Contractility->Anti_Arrhythmic_Effect Reduced_HR->Anti_Arrhythmic_Effect Reduced_AV_Conduction->Anti_Arrhythmic_Effect

Caption: this compound's mechanism of action via L-type calcium channel blockade.

Dronedarone: Multichannel Blockade

Dronedarone exhibits a complex mechanism of action, targeting multiple ion channels and receptors. This multi-pronged approach contributes to its anti-arrhythmic properties.

Dronedarone_Pathway Dronedarone Dronedarone Na_Channel Sodium Channel (INa) Dronedarone->Na_Channel Blocks K_Channel Potassium Channels (IKr, IKs, IK1, IKAch) Dronedarone->K_Channel Blocks Ca_Channel Calcium Channel (ICa,L) Dronedarone->Ca_Channel Blocks Adrenergic_Receptors α & β-Adrenergic Receptors Dronedarone->Adrenergic_Receptors Antagonizes Prolonged_AP Prolonged Action Potential & Refractory Period Na_Channel->Prolonged_AP K_Channel->Prolonged_AP Ca_Channel->Prolonged_AP Reduced_Sympathetic_Tone Reduced Sympathetic Tone Adrenergic_Receptors->Reduced_Sympathetic_Tone Anti_Arrhythmic_Effect Anti-Arrhythmic Effect Prolonged_AP->Anti_Arrhythmic_Effect Reduced_Sympathetic_Tone->Anti_Arrhythmic_Effect

Caption: Dronedarone's multi-target mechanism of action.

Vernakalant: Atrial-Selective Ion Channel Blockade

Vernakalant's mechanism is characterized by its relative selectivity for ion channels that are more prominent in the atria, which may contribute to a lower risk of ventricular proarrhythmia.

Vernakalant_Pathway Vernakalant Vernakalant Atrial_K_Channels Atrial Potassium Channels (IKur, IKAch, Ito) Vernakalant->Atrial_K_Channels Blocks Atrial_Na_Channels Atrial Sodium Channels (Late INa) Vernakalant->Atrial_Na_Channels Blocks Prolonged_Atrial_Refractoriness Prolonged Atrial Refractory Period Atrial_K_Channels->Prolonged_Atrial_Refractoriness Slowed_Atrial_Conduction Slowed Atrial Conduction Atrial_Na_Channels->Slowed_Atrial_Conduction Anti_Arrhythmic_Effect Anti-Arrhythmic Effect (Atrial Fibrillation) Prolonged_Atrial_Refractoriness->Anti_Arrhythmic_Effect Slowed_Atrial_Conduction->Anti_Arrhythmic_Effect

Caption: Vernakalant's atrial-selective ion channel blockade.

Ranolazine: Late Sodium Current Inhibition

Ranolazine's primary anti-arrhythmic effect is mediated by the inhibition of the late inward sodium current (INa), which is augmented in pathological conditions.

Ranolazine_Pathway Ranolazine Ranolazine Late_Na_Current Late Sodium Current (INa) Ranolazine->Late_Na_Current Inhibits Anti_Arrhythmic_Effect Anti-Arrhythmic Effect Ranolazine->Anti_Arrhythmic_Effect Intracellular_Na_Overload Intracellular Na+ Overload Late_Na_Current->Intracellular_Na_Overload NCX_Activation Na+/Ca2+ Exchanger (NCX) Reverse Mode Intracellular_Na_Overload->NCX_Activation Intracellular_Ca_Overload Intracellular Ca2+ Overload NCX_Activation->Intracellular_Ca_Overload Arrhythmogenic_Events Early & Delayed Afterdepolarizations Intracellular_Ca_Overload->Arrhythmogenic_Events Arrhythmogenic_Events->Anti_Arrhythmic_Effect

Caption: Ranolazine's mechanism via inhibition of the late sodium current.

Conclusion

This compound remains a relevant compound for studying calcium channel blockade in the context of arrhythmia. However, the landscape of anti-arrhythmic drug development has evolved towards agents with more diverse and, in some cases, more specific mechanisms of action. Dronedarone, Vernakalant, and Ranolazine each offer unique profiles that may provide advantages in terms of efficacy for specific arrhythmia types or improved safety profiles. The lack of direct comparative studies highlights a critical gap in the literature and underscores the need for future research to directly benchmark the efficacy and safety of these older and newer agents. Such studies would be invaluable for guiding clinical practice and informing the development of the next generation of anti-arrhythmic drugs.

References

Anipamil's Efficacy: A Comparative Guide for Researchers on its Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: December 2025

Anipamil (B1666041), a long-acting calcium channel blocker, has demonstrated notable cardiovascular effects in preclinical studies. However, a comprehensive understanding of the reproducibility of these effects across different research laboratories is currently lacking in the published literature. This guide provides a comparative analysis of this compound's performance against other calcium channel blockers, details key experimental protocols, and discusses the crucial topic of inter-laboratory reproducibility in the context of preclinical cardiovascular research.

While direct multi-laboratory studies on this compound are not available, this guide synthesizes existing single-laboratory data to offer a comparative perspective. The broader issue of the "reproducibility crisis" in preclinical research underscores the importance of critically evaluating and meticulously reporting experimental methodologies to ensure the reliability and translation of scientific findings.

Comparative Efficacy of this compound

This compound, a derivative of verapamil (B1683045), primarily exerts its effects by blocking L-type calcium channels, leading to vasodilation and a negative inotropic effect on the heart.[1] Its performance in preclinical models has been compared with other established calcium channel blockers like verapamil, gallopamil (B102620), and nifedipine.

Below is a summary of comparative data gleaned from various studies. It is important to note that these findings originate from single-laboratory investigations and may be subject to inter-laboratory variability.

ParameterThis compoundVerapamilGallopamilNifedipineKey FindingsAnimal Model
Negative Inotropic Effect Potent and long-lasting; partially reversed by increased calcium.[2]Potent; completely reversed by increased calcium.[2]Potent; completely reversed by increased calcium.[2]PotentThis compound's negative inotropic effect is more persistent than verapamil and gallopamil.[2]Rabbit[2]
Effect on Heart Rate No significant effect at concentrations that reduce left ventricular pressure.[2]Depresses spontaneous heart rate.[2]Depresses spontaneous heart rate.[2]Can cause reflex tachycardia.This compound shows a degree of myocardial selectivity by affecting contractility without significantly altering heart rate.[2]Rabbit[2]
Coronary Vasodilation Does not modify coronary spasm.[2]Abolishes vasopressin- and Bay K 8644-induced coronary spasm.[2]Abolishes vasopressin- and Bay K 8644-induced coronary spasm.[2]Potent vasodilator.This compound's effects appear more confined to the myocardial muscle compared to the broader actions of verapamil and gallopamil on coronary vessels.[2]Rabbit[2]
Effect on Blood Pressure Dose-dependent reduction in blood pressure.[3]Reduces blood pressure.[4]Not explicitly compared in these studies.Potent hypotensive agent.This compound's profile on hemodynamic performance is similar to that of verapamil.[3]Rat[3]
Inhibition of ATP-driven Ca2+ uptake More potent than verapamil and nifedipine.[5]Less potent than this compound.[5]Not compared.Least potent of the three.[5]This compound is a strong inhibitor of sarcolemmal ATP-driven calcium uptake.[5]Rabbit[5]
Effect on Mitochondrial Ca2+ transport Dose-dependent inhibition.[5]No effect.[5]Not compared.No effect.[5]This compound uniquely inhibits mitochondrial calcium transport among the compared drugs.[5]Rabbit[5]

Understanding the Signaling Pathway of this compound

As a phenylalkylamine calcium channel blocker, this compound's primary mechanism of action involves the blockade of voltage-gated L-type calcium channels (Ca_v_1.2) in cardiac and vascular smooth muscle cells. This inhibition reduces the influx of calcium ions into the cells, leading to a cascade of downstream effects.

Anipamil_Signaling_Pathway cluster_cardiac Cardiac Myocyte cluster_smooth Vascular Smooth Muscle This compound This compound L_type_Ca_Channel L-type Calcium Channel (Cav1.2) This compound->L_type_Ca_Channel Blocks Ca_Influx Ca2+ Influx Intracellular_Ca Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Decreases Ca_Calmodulin Ca2+-Calmodulin Complex Intracellular_Ca->Ca_Calmodulin Reduced formation MLCK_cardiac Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_cardiac Reduced activation MLCK_smooth Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_smooth Reduced activation Myosin_LC_P_cardiac Phosphorylated Myosin Light Chain MLCK_cardiac->Myosin_LC_P_cardiac Reduced phosphorylation Contraction_cardiac Myocardial Contraction (Negative Inotropy) Myosin_LC_P_cardiac->Contraction_cardiac Leads to Myosin_LC_P_smooth Phosphorylated Myosin Light Chain MLCK_smooth->Myosin_LC_P_smooth Reduced phosphorylation Contraction_smooth Vasoconstriction (Vasodilation) Myosin_LC_P_smooth->Contraction_smooth Leads to

Caption: this compound's mechanism of action via L-type calcium channel blockade.

The Challenge of Reproducibility in Preclinical Research

The "reproducibility crisis" is a well-documented phenomenon in preclinical research, where findings from one laboratory are often difficult to replicate in another. This issue is multifactorial and can stem from a variety of sources, including:

  • Biological Variables: Differences in animal strains, age, sex, and housing conditions can significantly impact experimental outcomes.

  • Experimental Protocols: Minor variations in surgical procedures, drug administration routes, and data acquisition methods can lead to divergent results.

  • Reagents and Materials: The source and quality of reagents, including the drug substance itself, can introduce variability.

  • Data Analysis and Reporting: Differences in statistical methods and selective reporting of positive results can bias the published literature.

Given the absence of multi-laboratory studies for this compound, it is impossible to definitively assess the inter-laboratory reproducibility of its effects. The data presented in this guide should be interpreted with this limitation in mind. To enhance the reproducibility of future research on this compound and other cardiovascular drugs, it is imperative that researchers adhere to rigorous experimental design and transparently report all aspects of their methodology.

Key Experimental Protocols

Detailed and standardized experimental protocols are fundamental to ensuring the reproducibility of research findings. Below are outlines of key methodologies used in the preclinical evaluation of this compound and other calcium channel blockers.

Isolated Langendorff Heart Preparation

This ex vivo technique allows for the study of cardiac function independent of systemic physiological influences.

Langendorff_Workflow start Animal Anesthesia and Heparinization thoracotomy Thoracotomy and Heart Excision start->thoracotomy cannulation Aortic Cannulation thoracotomy->cannulation perfusion Retrograde Perfusion with Oxygenated Buffer cannulation->perfusion stabilization Stabilization Period perfusion->stabilization drug_admin Drug Administration (e.g., this compound) stabilization->drug_admin data_acq Data Acquisition (LV Pressure, Heart Rate, Coronary Flow) drug_admin->data_acq end Data Analysis data_acq->end

Caption: Workflow for the isolated Langendorff heart preparation.

Detailed Methodology:

  • Animal Preparation: The animal (e.g., rabbit, rat) is anesthetized, and the heart is rapidly excised.[2]

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.[2]

  • Perfusion: The heart is retrogradely perfused with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature and pressure.[2]

  • Data Acquisition: A balloon catheter is inserted into the left ventricle to measure isovolumetric contractile function (e.g., left ventricular developed pressure, dP/dt). Heart rate and coronary flow are also monitored.[2]

  • Drug Administration: this compound or other compounds are infused into the perfusion solution at various concentrations to assess their effects on cardiac parameters.[2]

In Vivo Hemodynamic Studies

These studies assess the cardiovascular effects of a drug in a living animal, providing insights into its integrated physiological response.

Detailed Methodology:

  • Animal Preparation: The animal (e.g., rat) is anesthetized, and catheters are implanted in an artery (for blood pressure measurement) and a vein (for drug administration).[3]

  • Baseline Measurements: Baseline hemodynamic parameters, including blood pressure, heart rate, and cardiac output, are recorded.[3]

  • Drug Administration: this compound is administered intravenously at different doses.[3]

  • Data Acquisition: Hemodynamic parameters are continuously monitored and recorded for a specified period after drug administration.[3]

  • Regional Blood Flow: In some studies, regional blood flow is measured using techniques like radioactive microspheres to determine the drug's effect on different vascular beds.[3]

Calcium Transport Assays

These in vitro assays investigate the direct effect of a drug on calcium movement across cellular membranes.

Detailed Methodology:

  • Membrane Preparation: Sarcolemmal and mitochondrial membranes are isolated from cardiac tissue (e.g., rabbit ventricle).[5]

  • Calcium Uptake Measurement: The prepared membranes are incubated with a solution containing radioactive calcium (⁴⁵Ca²⁺) and the drug of interest (e.g., this compound) at various concentrations.[5]

  • ATP-driven vs. Passive Uptake: The assay can distinguish between passive calcium binding and active, ATP-driven calcium transport.[5]

  • Data Analysis: The amount of radioactive calcium taken up by the membranes is measured to determine the inhibitory effect of the drug.[5]

Conclusion

This compound exhibits a distinct pharmacological profile compared to other calcium channel blockers, with a particularly long-lasting negative inotropic effect and a unique inhibitory action on mitochondrial calcium transport. While these findings are promising, the lack of direct evidence for the inter-laboratory reproducibility of this compound's effects highlights a critical gap in our understanding. To build a more robust foundation for the potential clinical translation of this compound, future research should prioritize multi-laboratory studies and adhere to stringent guidelines for experimental design and reporting. This will not only enhance the reliability of the findings for this compound but also contribute to addressing the broader challenge of reproducibility in preclinical cardiovascular research.

References

Safety Operating Guide

Navigating the Disposal of Anipamil: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Anipamil is designated as a "Dangerous Good for transport," which necessitates careful handling and disposal.[1] Although its specific classification under the Resource Conservation and Recovery Act (RCRA) is not explicitly stated in the provided search results, this designation suggests it may be considered hazardous waste. Therefore, treating it with a high degree of caution is imperative.

Regulatory Landscape

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and, in the case of controlled substances, the Drug Enforcement Administration (DEA).[2][3][4] Key regulations include the RCRA, which provides a framework for managing hazardous waste from its generation to its final disposal.[2][4] In 2019, the EPA introduced Subpart P to the RCRA regulations, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and reverse distributors.[3][5]

Step-by-Step Disposal Procedure for this compound

Given the nature of this compound as a research chemical and its classification as a "Dangerous Good," a conservative approach to disposal is recommended. The following procedure outlines the critical steps to ensure safe and compliant disposal.

Step 1: Consult Institutional and Regulatory Guidelines

Before initiating any disposal process, the first and most critical step is to consult your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance based on their permits, local regulations, and a definitive hazardous waste determination for this compound.

Step 2: Hazardous Waste Determination

Your EHS department will determine if this compound is classified as a hazardous waste under RCRA. This determination is crucial as it dictates the disposal pathway.[6] Factors influencing this include its characteristics (ignitability, corrosivity, reactivity, toxicity) and whether it is listed as a P- or U-series hazardous waste.

Step 3: Segregation of this compound Waste

Proper segregation is essential to prevent accidental mixing with incompatible materials and to ensure compliant disposal. This compound waste should not be mixed with other chemical or biological waste streams unless explicitly permitted by your institution's protocols.

Step 4: Containerization and Labeling

Use approved pharmaceutical waste containers for collecting this compound waste. These containers should be secure, leak-proof, and clearly labeled. While color-coding can vary by institution and state, a common practice is to use black containers for RCRA hazardous pharmaceutical waste. The label should clearly identify the contents as "Hazardous Waste," list the chemical name ("this compound"), and include any other information required by your institution.

Step 5: Disposal Pathway

The disposal method will depend on the hazardous waste determination:

  • If Determined to be RCRA Hazardous Waste: The standard and required method of disposal is incineration at a permitted hazardous waste treatment facility.[3][4] Your EHS department will arrange for the collection and transport of the waste by a licensed environmental management vendor.[6] A manifest will track the waste from your facility to its final destruction, and a certificate of destruction should be provided.[6]

  • If Determined to be Non-Hazardous Pharmaceutical Waste: While it is less likely for a "Dangerous Good," if your EHS department deems this compound waste to be non-hazardous, the preferred disposal method is still through a pharmaceutical take-back program or a reverse distributor, which typically leads to incineration.[7] This is the most environmentally sound option.

On-Site Management (Last Resort for Non-Hazardous Waste):

If a take-back program is not available and the waste is confirmed to be non-hazardous by your EHS department, the following on-site management steps prior to disposal may be permissible under local regulations. This should be considered a last resort.

  • Remove from Original Container: Transfer the this compound from its original packaging.

  • Deactivate/Denature: Mix the this compound with an unappealing and inert substance such as used coffee grounds, kitty litter, or dirt.[8][9][10] Do not crush tablets or capsules.[10]

  • Seal Securely: Place the mixture in a sealed container, such as a plastic bag or an empty tub, to prevent leakage.[9][10]

  • Final Disposal: Dispose of the sealed container in a non-recyclable, opaque trash receptacle.[7]

Important Considerations:

  • Do Not Flush: Never dispose of this compound down the drain or toilet.[3] Pharmaceuticals, including calcium channel blockers like the related compound verapamil, have been detected in wastewater effluent and can have adverse effects on aquatic life.[11] The EPA's Subpart P regulations explicitly ban the sewering of hazardous waste pharmaceuticals.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound and its waste.

  • Training: Ensure that all personnel handling this compound waste are trained on the proper disposal procedures in accordance with EPA, DEA, and state regulations.[3]

Quantitative Data Summary

While specific quantitative disposal limits for this compound were not found in the search results, the following table summarizes general regulatory information.

Regulatory BodyRegulationKey Disposal Requirement
EPA RCRA Governs the management of hazardous waste from generation to disposal.[2][4]
EPA Subpart P Prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[3]
DEA Controlled Substances Act Regulates the disposal of controlled substances to prevent diversion (this compound is not currently listed as a controlled substance).

Experimental Protocols

The provided search results did not contain specific experimental protocols related to the disposal of this compound. The disposal procedures outlined above are based on regulatory guidelines and best practices for pharmaceutical waste management.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research setting.

Anipamil_Disposal_Workflow start This compound Waste Generated consult_ehs Consult Institutional EHS Department start->consult_ehs hazardous_determination Hazardous Waste Determination (RCRA) consult_ehs->hazardous_determination segregate Segregate this compound Waste hazardous_determination->segregate  Hazardous non_hazardous_path Non-Hazardous Pathway hazardous_determination->non_hazardous_path  Non-Hazardous containerize Use Labeled Hazardous Waste Container (e.g., Black) segregate->containerize incineration Dispose via Licensed Hazardous Waste Vendor (Incineration) containerize->incineration end Compliant Disposal Complete incineration->end take_back Utilize Pharmaceutical Take-Back Program / Reverse Distributor non_hazardous_path->take_back  Program Available on_site On-Site Management (Last Resort) non_hazardous_path->on_site  No Program Available take_back->incineration deactivate Deactivate/Denature with Inert Material on_site->deactivate seal Place in Sealed Container deactivate->seal trash Dispose in Non-Recyclable Trash seal->trash trash->end

Caption: Decision workflow for the compliant disposal of this compound waste.

References

Personal protective equipment for handling Anipamil

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Anipamil. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risk.

Personal Protective Equipment (PPE)

Due to its classification as a potent pharmaceutical compound and its analogue Verapamil being toxic if swallowed, in contact with skin, or inhaled, a comprehensive PPE strategy is mandatory when handling this compound.

Table 1: Required Personal Protective Equipment for Handling this compound

Protection TypeRecommended EquipmentSpecifications and Use
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times in the laboratory to protect against splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Double gloving is advised for all handling procedures.
Body Protection Disposable GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required to prevent skin contact.
Respiratory Protection NIOSH/MSHA Approved RespiratorA fit-tested N95 or higher respirator should be used when handling this compound powder outside of a certified chemical fume hood to prevent inhalation.

Operational Plans: Safe Handling Procedures

Safe handling of this compound requires a combination of engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls
  • Ventilation: All weighing and reconstitution of this compound powder must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked with warning signs.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the designated work area by covering surfaces with absorbent, disposable liners.

  • Weighing: Carefully weigh the required amount of this compound powder within a chemical fume hood or ventilated enclosure. Use anti-static weigh paper or a weigh boat.

  • Solution Preparation: If preparing a solution, add the diluent to the this compound powder slowly and carefully to avoid splashing. Cap the container securely before mixing.

  • Post-Handling: After handling, wipe down all surfaces in the designated area with an appropriate deactivating agent (e.g., 70% ethanol).

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, inner gloves, face shield/goggles, and respirator. Wash hands thoroughly with soap and water immediately after removing all PPE.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination prep_ppe Don Personal Protective Equipment prep_area Prepare Designated Work Area prep_ppe->prep_area weigh Weigh this compound Powder prep_area->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate After handling doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Standard workflow for safely handling this compound in a laboratory setting.

Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure to this compound.

Table 2: Emergency First Aid Procedures for this compound Exposure

Exposure TypeImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, cover with an absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.

  • Clean: Wearing appropriate PPE, carefully scoop the contained material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. This compound is considered a "Dangerous Good for transport" and should be handled as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, including empty containers, disposable lab coats, gloves, and absorbent materials, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.

Disposal Method
  • Incineration: The recommended method for the disposal of this compound and its contaminated waste is incineration by a licensed hazardous waste disposal company.

  • Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations for hazardous pharmaceutical waste.

Disposal_Plan cluster_generation Waste Generation cluster_segregation Segregation and Collection cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, Gowns, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Unused Solutions) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container disposal_vendor Licensed Hazardous Waste Vendor solid_container->disposal_vendor liquid_container->disposal_vendor incineration Incineration disposal_vendor->incineration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.